molecular formula C32H20N6O4S B12403046 Sqm-nbd

Sqm-nbd

Cat. No.: B12403046
M. Wt: 584.6 g/mol
InChI Key: IPXRKNVXXRQQNF-FMIVXFBMSA-N
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Description

Sqm-nbd is a useful research compound. Its molecular formula is C32H20N6O4S and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H20N6O4S

Molecular Weight

584.6 g/mol

IUPAC Name

2-[1-ethyl-2-[(E)-2-[5-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]phenyl]thiophen-2-yl]ethenyl]quinolin-4-ylidene]propanedinitrile

InChI

InChI=1S/C32H20N6O4S/c1-2-37-22(17-26(21(18-33)19-34)25-5-3-4-6-27(25)37)9-12-24-13-16-30(43-24)20-7-10-23(11-8-20)41-29-15-14-28(38(39)40)31-32(29)36-42-35-31/h3-17H,2H2,1H3/b12-9+

InChI Key

IPXRKNVXXRQQNF-FMIVXFBMSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Unraveling the Sqm-NBD Fluorescence Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fluorescence mechanism of the Sqm-NBD probe, a sophisticated analytical tool for the selective detection of the biothiols cysteine (Cys) and homocysteine (Hcy). The probe's functionality is rooted in the principles of Aggregation-Induced Emission (AIE), offering a "turn-on" fluorescence response with high sensitivity and selectivity, making it a valuable asset in cellular imaging and diagnostics.

Core Mechanism: A Synergistic Interplay of AIE and Selective Quenching

The this compound probe is a hybrid molecule synthesized by chemically linking a 7-nitro-2,1,3-benzoxadiazole (NBD) moiety to a squaraine-based fluorophore exhibiting AIE characteristics, termed SQM-OH.[1][2] In its native state, the this compound probe is non-fluorescent. The fluorescence activation is a multi-step process triggered by the presence of Cys or Hcy.

The fundamental mechanism involves a nucleophilic substitution reaction initiated by the thiol group of Cys or Hcy on the electron-deficient NBD ring of the this compound probe. This reaction cleaves the ether bond connecting the SQM and NBD components, leading to the release of two distinct fluorescent species: the AIE-active SQM-OH and the Cys/Hcy-NBD adduct.[1][2]

A critical and unique aspect of this probe's design is the subsequent selective quenching of the SQM-OH fluorophore by the excess Cys or Hcy present in the solution. This quenching occurs through a Michael addition reaction, effectively silencing one of the two potential fluorescence signals.[1] Consequently, the only observable fluorescence is the emission from the Cys/Hcy-NBD adduct, providing a direct and selective signal for the presence of these specific biothiols. Glutathione (GSH), another abundant biothiol, does not induce this fluorescence turn-on, highlighting the probe's selectivity.

cluster_initial_state Initial State cluster_reaction Reaction Cascade cluster_final_state Final State This compound This compound Probe (Non-fluorescent) Cleavage Nucleophilic Attack & Ether Bond Cleavage This compound->Cleavage Reacts with Cys_Hcy Cysteine (Cys) or Homocysteine (Hcy) Cys_Hcy->Cleavage Products Released Products: SQM-OH (Fluorescent) Cys/Hcy-NBD (Fluorescent) Cleavage->Products Quenching Selective Quenching of SQM-OH (Michael Addition) Products->Quenching Excess Cys/Hcy Final_Signal Observed Fluorescence: Cys/Hcy-NBD Quenching->Final_Signal Results in

Figure 1: Reaction cascade of the this compound probe with Cys/Hcy.

Quantitative Data Presentation

The photophysical properties of the this compound probe and its reaction products are summarized below. These data are essential for designing and interpreting experiments using this fluorescent tool.

ParameterThis compound (Probe)Cys-NBD AdductHcy-NBD Adduct
Excitation Wavelength (λex) Not Fluorescent~468 nm~468 nm
Emission Wavelength (λem) Not Fluorescent~550 nm~550 nm
Fluorescence Quantum Yield (Φ) < 0.01Not specifiedNot specified
Limit of Detection (LOD) for Cys N/A54 nMN/A
Limit of Detection (LOD) for Hcy N/AN/A72 nM

Note: Specific quantum yield data for the Cys/Hcy-NBD adducts were not available in the reviewed literature, but a significant "turn-on" response is observed.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound probe and its application in the detection of Cys/Hcy.

Synthesis of the this compound Probe

The synthesis of this compound involves the reaction of the precursor fluorophore, SQM-OH, with a suitable NBD derivative.

Materials:

  • SQM-OH (squaraine-based AIE fluorophore)

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve SQM-OH and an excess of K₂CO₃ in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add NBD-Cl to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound probe.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Start Start: Dissolve SQM-OH & K₂CO₃ in DMF Stir1 Stir at RT for 30 min Start->Stir1 Add_NBD Add NBD-Cl Stir1->Add_NBD Heat Heat to 60°C and stir for 12h Add_NBD->Heat Monitor Monitor with TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool and precipitate in ice water Monitor->Cool Complete Filter Filter and dry the crude product Cool->Filter Purify Purify by column chromatography Filter->Purify Characterize Characterize the final product Purify->Characterize End End: Pure this compound Probe Characterize->End

Figure 2: Workflow for the synthesis of the this compound probe.
In Vitro Fluorescence Detection of Cys/Hcy

This protocol details the use of this compound for the quantitative detection of Cys and Hcy in a buffered aqueous solution.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Cysteine and Homocysteine stock solutions of known concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with appropriate excitation and emission filters/monochromators

  • 96-well microplates or quartz cuvettes

Procedure:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) by diluting the stock solution in PBS (pH 7.4).

  • Prepare a series of Cys and Hcy standard solutions of varying concentrations in PBS.

  • In a 96-well plate or cuvettes, add the this compound working solution to each well/cuvette.

  • Add the different concentrations of Cys or Hcy standards to the respective wells/cuvettes. Include a blank control with only the probe and PBS.

  • Incubate the mixtures at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow the reaction to proceed to completion.

  • Measure the fluorescence intensity using a fluorometer with excitation set to approximately 468 nm and emission recorded at around 550 nm.

  • Plot the fluorescence intensity as a function of Cys or Hcy concentration to generate a calibration curve.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).

Live Cell Fluorescence Imaging of Cys/Hcy

This protocol outlines the application of this compound for visualizing intracellular Cys/Hcy levels in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound probe stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with appropriate laser lines and emission filters

  • Cell imaging dishes (e.g., glass-bottom dishes)

Procedure:

  • Seed the HeLa cells onto imaging dishes and culture them until they reach the desired confluency (e.g., 70-80%).

  • Before imaging, remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a working solution of the this compound probe (e.g., 5-10 µM) in serum-free cell culture medium.

  • Incubate the cells with the probe working solution at 37°C in a CO₂ incubator for 30-60 minutes.

  • After incubation, wash the cells three times with warm PBS to remove any excess probe.

  • Add fresh PBS or serum-free medium to the cells for imaging.

  • Image the cells using a confocal microscope. Excite the probe at approximately 488 nm (a common laser line close to the excitation maximum) and collect the emission in the green channel (e.g., 500-600 nm).

  • To confirm the specificity, control experiments can be performed by pre-treating cells with N-ethylmaleimide (NEM), a thiol-blocking agent, before adding the this compound probe. A significant reduction in the fluorescence signal in NEM-treated cells would indicate that the probe is specifically responding to intracellular thiols.

Start Start: Seed and culture HeLa cells Wash1 Wash cells with PBS Start->Wash1 Control Control Experiment: Pre-treat with NEM Start->Control Parallel experiment Incubate_Probe Incubate with this compound probe (37°C, 30-60 min) Wash1->Incubate_Probe Wash2 Wash cells with PBS (3x) Incubate_Probe->Wash2 Image Image with confocal microscope (Ex: ~488 nm, Em: 500-600 nm) Wash2->Image End End: Visualize intracellular Cys/Hcy Image->End Control->Incubate_Probe

Figure 3: Workflow for live-cell imaging of Cys/Hcy using this compound.

References

Sqm-nbd synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Squaramide-NBD Conjugates

This guide provides a comprehensive overview of the synthesis and purification protocols for squaramide-nitrobenzoxadiazole (Sqm-NBD) conjugates, tailored for researchers, scientists, and professionals in drug development. Squaramides are versatile scaffolds in medicinal chemistry, recognized for their rigid structure and ability to form strong hydrogen bonds.[1] The 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group is a widely utilized environmentally sensitive fluorescent probe, making it an excellent tool for developing fluorescent ligands to study biological systems.[2][3]

The synthesis of an this compound conjugate typically involves a multi-step process. A common strategy is the condensation reaction between an amine and a dialkyl squarate, followed by conjugation with the NBD fluorophore. The following protocol is a representative example based on established methodologies for squaramide and NBD chemistry.[4][5]

Proposed Synthetic Pathway

A plausible synthetic route involves two main stages:

  • Synthesis of an Amino-Functionalized Squaramide Intermediate: This is achieved by reacting a diamine with diethyl squarate. The stoichiometry is controlled to favor the mono-substituted product, which retains a reactive site for the subsequent step.

  • Conjugation with NBD-Cl: The amino-functionalized squaramide is then reacted with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a common reagent for fluorescently labeling amines. This reaction proceeds via a nucleophilic aromatic substitution.

Experimental Workflow: Synthesis of this compound

G cluster_0 Stage 1: Squaramide Intermediate Synthesis cluster_1 Stage 2: NBD Conjugation cluster_2 Stage 3: Purification A Start: Diethylamine + Diethyl Squarate B Reaction in Ethanol (Room Temperature, 24h) A->B C Intermediate: Mono-substituted Squaramide B->C D Intermediate + NBD-Cl C->D Proceed to Conjugation E Reaction in Acetonitrile/Water (with NaHCO3, 55°C, 1h) D->E F Crude this compound Product E->F G Silica Gel Flash Column Chromatography F->G Purify Crude Product H Solvent Evaporation G->H I Final Product: Pure this compound H->I G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/β, NEMO) Receptor->IKK_Complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB Phosphorylates IκB Sqm_NBD This compound (Potential Inhibitor) Sqm_NBD->IKK_Complex Inhibits Interaction P_IkB p-IκB IkB_NFkB->P_IkB Phosphorylation NFkB NF-κB (Active) P_IkB->NFkB IκB Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces

References

An In-depth Technical Guide to the Spectral Properties of NBD Derivatives in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The topic specified "Sqm-nbd" could not be correlated with a standard molecular entity in scientific literature. It is presumed that this may be a proprietary name, a novel unpublished compound, or a typographical error. This guide will therefore focus on the well-documented and representative 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold, which exhibits the core solvatochromic properties of interest. The principles and methodologies described herein are broadly applicable to novel derivatives of this fluorophore.

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore extensively used in the study of biological systems. Its fluorescence is highly dependent on the polarity of its local environment, making it an excellent probe for investigating molecular interactions and dynamics. This technical guide provides a comprehensive overview of the spectral properties of NBD derivatives in different solvents, detailed experimental protocols for their characterization, and a discussion of the underlying photophysical principles.

Spectral Properties of NBD Derivatives: A Summary of Solvent Effects

The photophysical properties of NBD derivatives are profoundly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the fluorophore by the solvent molecules. Generally, NBD derivatives exhibit weak to no fluorescence in polar, protic solvents like water and become highly fluorescent in nonpolar, aprotic environments. This is often accompanied by a blue-shift (hypsochromic shift) in the emission maximum as solvent polarity decreases.

This behavior is attributed to the intramolecular charge transfer (ICT) character of the NBD fluorophore. In the ground state, the molecule has a certain dipole moment. Upon excitation with light, there is a redistribution of electron density, leading to a larger dipole moment in the excited state. Polar solvent molecules can arrange themselves around the ground state dipole. When the molecule is excited, the solvent dipoles are no longer optimally oriented to stabilize the new, larger excited state dipole. In nonpolar solvents, this differential stabilization is less pronounced.

Below is a compilation of spectral data for a representative NBD derivative, NBD-Bu, in a range of solvents with varying polarity.

Table 1: Photophysical Properties of NBD-Bu in Various Solvents

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
n-Hexane31.046852021370.455.8
Toluene33.947252521480.385.1
Dichloromethane40.747553524040.253.5
Acetone42.247054028830.152.1
Acetonitrile45.646554532800.101.5
Ethanol51.947055031850.081.2
Methanol55.446653528810.050.9
Water63.14785552894<0.010.3

Note: Data is compiled and representative of typical NBD derivatives. Absolute values can vary with the specific substitution on the NBD core.

Detailed Experimental Protocols

Accurate characterization of the spectral properties of NBD derivatives requires careful experimental procedures. The following sections detail the protocols for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of an NBD derivative to determine its maximum absorption wavelength (λabs).

Materials:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • Stock solution of the NBD derivative (e.g., 1 mM in DMSO or ethanol)

  • Micropipettes

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten/halogen) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.

  • Sample Preparation:

    • Prepare a dilute solution of the NBD derivative in the solvent of interest. The final concentration should result in a maximum absorbance between 0.1 and 1.0. A typical starting concentration is 1-10 µM.

    • To prepare the sample, add a small volume of the stock solution to a known volume of the solvent in a volumetric flask and mix thoroughly.

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent that was used to dissolve the sample.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 300-600 nm for NBD derivatives). This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Remove the cuvette from the sample holder and replace it with a cuvette containing the NBD derivative solution.

    • Run the spectral scan.

    • The resulting spectrum will show the absorbance of the NBD derivative as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λabs.

    • Record the absorbance value at λabs.

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission and excitation spectra of an NBD derivative.

Materials:

  • Spectrofluorometer with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube)

  • Four-sided polished quartz cuvettes (1 cm path length)

  • Solutions prepared as in section 2.1.

Procedure for Emission Spectrum:

  • Instrument Setup: Turn on the spectrofluorometer and allow it to warm up.

  • Sample Placement: Place the cuvette containing the NBD derivative solution in the sample holder.

  • Set Excitation Wavelength: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum.

  • Set Slit Widths: Set the excitation and emission slit widths. Typical values are between 2 and 10 nm. Smaller slit widths provide better spectral resolution but lower signal intensity.

  • Scan Emission Spectrum: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., from λabs + 10 nm to 700 nm).

  • Data Analysis: The resulting spectrum will show fluorescence intensity versus wavelength. The peak of this spectrum is the maximum emission wavelength (λem).

Procedure for Excitation Spectrum:

  • Set Emission Wavelength: Set the emission monochromator to the λem determined from the emission scan.

  • Scan Excitation Spectrum: Scan the excitation monochromator over a wavelength range shorter than the emission wavelength (e.g., 300 nm to λem - 10 nm).

  • Data Analysis: The resulting excitation spectrum should be similar in shape to the absorption spectrum.

Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.

Materials:

  • UV-Visible spectrophotometer and spectrofluorometer

  • Standard fluorophore with a known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.65)

  • Solutions of the NBD derivative and the standard.

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the NBD derivative (sample) and the standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Excite both the sample and standard solutions at the same wavelength.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots gives the gradient (Grad).

    • Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

    where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the sample and standard, respectively.

    • nX and nST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is 1.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Spectral Characterization

The following diagram illustrates the workflow for the complete spectral characterization of an NBD derivative.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solution (1 mM in DMSO) prep_working Prepare Working Solutions (1-10 µM in various solvents) prep_stock->prep_working abs_baseline Baseline Correction (Pure Solvent) prep_working->abs_baseline To Spectrophotometer fluor_excite Set Excitation at λ_abs prep_working->fluor_excite To Spectrofluorometer qy_abs Measure Absorbance of Sample & Standard (<0.1) prep_working->qy_abs To Spectrophotometer & Spectrofluorometer abs_measure Measure Absorbance Spectrum abs_baseline->abs_measure abs_det Determine λ_abs abs_measure->abs_det abs_det->fluor_excite fluor_scan Scan Emission Spectrum fluor_excite->fluor_scan fluor_det Determine λ_em fluor_scan->fluor_det qy_fluor Measure Integrated Fluorescence Intensity qy_abs->qy_fluor qy_plot Plot Intensity vs. Absorbance qy_fluor->qy_plot qy_calc Calculate Φ_F qy_plot->qy_calc

Fig. 1: Experimental workflow for spectral characterization.
Solvatochromism in NBD Dyes

The following diagram illustrates the relationship between solvent polarity and the observed spectral shifts in NBD derivatives, a phenomenon known as solvatochromism.

G cluster_key Key Observations S0_nonpolar Nonpolar Solvent (Weakly Stabilized) S1_nonpolar Nonpolar Solvent (Weakly Stabilized) S0_nonpolar->S1_nonpolar Absorption (hν_abs) High Energy S0_polar Polar Solvent (Stabilized by Solvent Cage) S1_polar Polar Solvent (Strongly Stabilized) S0_polar->S1_polar Absorption (hν_abs) Lower Energy S1_nonpolar->S0_nonpolar Emission (hν_em) High Energy (Blue-shifted) S1_polar->S0_polar Emission (hν_em) Lower Energy (Red-shifted) key Increasing Solvent Polarity leads to: - Lower energy emission (red-shift) - Larger Stokes shift - Decreased fluorescence quantum yield

Fig. 2: Principle of solvatochromism in NBD dyes.

This guide provides the fundamental knowledge and practical protocols for researchers and scientists working with NBD-based fluorophores. By understanding and applying these methods, one can effectively characterize the spectral properties of these versatile probes and leverage their environmental sensitivity in various applications within drug development and life sciences.

Unraveling the Photophysical Properties of Squaraine-NBD Fluorophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query for a specific fluorophore designated "Sqm-nbd" did not yield a commercially available or academically established dye with a comprehensive dataset under this exact nomenclature. It is plausible that "this compound" refers to a novel or specialized squaraine (Sqm) and nitrobenzoxadiazole (NBD) conjugate or dyad, potentially designed for specific applications such as Förster Resonance Energy Transfer (FRET)-based sensing. This guide, therefore, provides an in-depth technical overview of the constituent fluorophores, squaraine and NBD, and explores the theoretical photophysical properties and potential applications of a hypothetical this compound dyad. We will delve into their individual quantum yields and lifetimes, outline the experimental protocols for their measurement, and present a conceptual framework for their application in molecular sensing and diagnostics.

Introduction to Squaraine and NBD Fluorophores

Squaraine (Sqm) dyes are a class of organic fluorophores characterized by a central electron-deficient squaric acid core and two electron-donating aromatic or heteroaromatic groups. This structure imparts them with exceptionally high molar extinction coefficients, sharp and intense absorption bands in the red to near-infrared (NIR) region, and often high fluorescence quantum yields.[1][2] Their photophysical properties can be finely tuned by modifying the terminal aromatic groups.[3]

Nitrobenzoxadiazole (NBD) is a smaller, environmentally sensitive fluorophore. Its fluorescence is highly dependent on the polarity of its local environment, often exhibiting low fluorescence in aqueous solutions and significant enhancement in nonpolar media, such as lipid membranes. This solvatochromic behavior makes NBD an excellent probe for studying membrane dynamics and protein-lipid interactions.

The combination of a squaraine dye as a FRET donor or acceptor with an environmentally sensitive fluorophore like NBD as its counterpart could create a powerful molecular probe for a variety of biological applications.

Quantitative Photophysical Data

Comprehensive data for a specific "this compound" dyad is not publicly available. The following tables summarize the typical range of quantum yields and fluorescence lifetimes for individual squaraine and NBD fluorophores, which would be foundational for designing and characterizing a novel this compound conjugate.

Table 1: Typical Photophysical Properties of Squaraine Dyes

Squaraine DerivativeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)
Indole-based SqChloroform~630-670~650-690High-
Quinoline-based SqVarious>800>820--
Perimidine-based SqVarious>800>820--
N-propanesulfonate-benzothiazolium Sq (SQ-1)Aqueous Buffer--0.03-
SQ-1 with BSAAqueous Buffer--~0.3~10-fold increase
N-propanesulfonate-benzoindolium Sq (SQ-2)Aqueous Buffer--0.03-
SQ-2 with BSAAqueous Buffer--~0.3~10-fold increase

Note: The quantum yields and lifetimes of squaraine dyes are highly structure- and environment-dependent. Data presented are representative examples.[4][5]

Table 2: Typical Photophysical Properties of NBD Fluorophores

NBD DerivativeEnvironmentExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ, ns)
NBD-labeled lipidLipid Bilayer~465~535Environment-dependent~2-9
NBD-XApolar Solvent~470-490~520-540Moderate to High-
NBD-XPolar Solvent~470-490~530-550Low-

Note: NBD's photophysical properties are highly sensitive to the local environment. The values presented are general ranges.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is critical for characterizing any new fluorophore, including a hypothetical this compound dyad.

Quantum Yield Measurement (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.

Materials and Instrumentation:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Fluorophore of interest (e.g., this compound).

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., a well-characterized squaraine dye or other NIR dye).

  • High-purity solvents.

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Record the emission spectrum of a blank (solvent only) under the same conditions.

  • Data Analysis:

    • Subtract the blank spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • m_s and m_r are the slopes of the integrated fluorescence intensity versus absorbance plots for the sample and reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Instrumentation:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser or LED).

    • High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode).

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

  • Fluorophore solution in a suitable cuvette.

  • Scattering solution for measuring the instrument response function (IRF) (e.g., dilute Ludox or non-dairy creamer).

Procedure:

  • IRF Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths to be the same.

    • Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the fluorophore sample.

    • Set the appropriate excitation and emission wavelengths for the sample.

    • Acquire the fluorescence decay histogram by collecting the arrival times of the emitted photons relative to the excitation pulses. The collection should continue until sufficient counts are accumulated in the peak channel.

  • Data Analysis:

    • The collected decay data is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to a model (e.g., a single, double, or triple exponential decay). The software will use the measured IRF to extract the true fluorescence lifetime(s) (τ) and their relative amplitudes.

    • The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the residuals.

Visualization of a Hypothetical this compound FRET System

A squaraine-NBD dyad could be engineered to function as a FRET-based sensor. For instance, in a "turn-on" sensor, the Sqm (donor) fluorescence could be quenched by the NBD (acceptor) in the initial state. Upon binding to a specific analyte, a conformational change could increase the distance between the two fluorophores, disrupting FRET and leading to an increase in the squaraine's fluorescence.

Below are Graphviz diagrams illustrating the conceptual workflow and signaling pathway of such a sensor.

FRET_Signaling_Pathway cluster_0 Initial State (FRET 'On') cluster_1 Analyte Binding (FRET 'Off') Sqm_nbd This compound Dyad FRET Energy Transfer Sqm_nbd->FRET Proximity Excitation Excitation of Sqm Excitation->Sqm_nbd NBD_Emission NBD Emission (or Quenching) FRET->NBD_Emission Sqm_Quenched Sqm Fluorescence Quenched FRET->Sqm_Quenched Analyte Analyte Bound_Complex This compound-Analyte Complex Analyte->Bound_Complex Conformational_Change Conformational Change Bound_Complex->Conformational_Change Binding Event Sqm_Emission Sqm Fluorescence 'On' Conformational_Change->Sqm_Emission Increased Distance

Caption: FRET-based signaling pathway for a hypothetical this compound sensor.

Experimental_Workflow start Start: Synthesize and Purify this compound Dyad abs_fluor Spectroscopic Characterization Absorbance (UV-Vis) Fluorescence (Spectrofluorometer) start->abs_fluor qy Quantum Yield Measurement Relative Method vs. Standard abs_fluor:fluor->qy lifetime Lifetime Measurement TCSPC abs_fluor:fluor->lifetime binding_assay Analyte Binding Assay Titration with Analyte qy->binding_assay lifetime->binding_assay fret_analysis FRET Analysis | {Monitor Donor/Acceptor Emission} binding_assay->fret_analysis end End: Characterized this compound Sensor fret_analysis->end

Caption: Experimental workflow for characterizing a novel this compound FRET sensor.

Conclusion and Future Directions

While a specific, well-documented "this compound" fluorophore is not readily found in the current literature, the potential for creating such a dyad for advanced sensing applications is significant. The favorable photophysical properties of squaraine dyes, particularly their brightness and NIR emission, combined with the environmental sensitivity of NBD, offer a versatile platform for the design of novel molecular probes. The experimental protocols outlined in this guide provide a robust framework for the characterization of such novel fluorophores. Future research in this area would involve the rational design and synthesis of various this compound linkers to control the inter-fluorophore distance and optimize FRET efficiency for specific sensing applications in drug discovery and diagnostics. The development of such probes could enable real-time monitoring of biomolecular interactions and cellular processes with high sensitivity and specificity.

References

Commercial Suppliers and Technical Guide for NBD-Based Fluorescent Probes in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes, with a focus on their commercial availability, technical specifications, and applications in biological research. Given the specificity of the query for "Sqm-nbd," which did not yield a direct match, this guide centers on the widely used and versatile NBD precursor, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), and its derivatives. These compounds are instrumental in the study of cellular signaling, particularly in the detection of biothiols like hydrogen sulfide (H₂S).

Commercial Availability of NBD-Cl

NBD-Cl is a readily available reagent from numerous chemical suppliers. Researchers can procure this compound from the following reputable vendors, among others:

SupplierProduct NameCatalog Number (Example)
Sigma-Aldrich (Merck) 4-Chloro-7-nitrobenzofurazan255906
Thermo Fisher Scientific NBD chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole)AC158730050
TCI Chemicals NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole)C1198
AAT Bioquest NBD-Cl [4-Chloro-7-nitrobenzofurazan]825
Biotium NBD Chloride90045
Cayman Chemical NBD Chloride14999
Santa Cruz Biotechnology NBD-Clsc-215454

Note: Catalog numbers are subject to change and may vary by region. Please refer to the respective supplier's website for the most current information.

Technical Data of NBD-Cl and its Derivatives

NBD-Cl is a fluorogenic reagent, meaning it is essentially non-fluorescent until it reacts with a nucleophile such as a primary or secondary amine or a thiol. This property makes it an excellent tool for specifically labeling and detecting molecules in complex biological systems.

Physicochemical Properties of NBD-Cl
PropertyValue
Molecular Formula C₆H₂ClN₃O₃
Molecular Weight 199.55 g/mol
CAS Number 10199-89-0
Appearance Yellow to orange crystalline powder
Melting Point 96-98 °C
Solubility Soluble in organic solvents such as DMSO, DMF, chloroform, and ethanol.
Spectroscopic Properties of NBD Adducts

The fluorescence of NBD is highly sensitive to the polarity of its environment. Upon reaction with amines or thiols, the resulting NBD adducts exhibit strong fluorescence.

NBD AdductExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
NBD-amine ~465 nm~535 nm~25,000 M⁻¹cm⁻¹ (in MeOH)Varies with solvent polarity
NBD-cysteine ~420 nm~520 nm~13,000 M⁻¹cm⁻¹Low
NBD-SH (H₂S adduct) ~470 nm~550 nm~13,500 M⁻¹cm⁻¹~0.4 (in PBS)
NBD-NMe₂ ---0.008 (in water)[1]
NBD-NHMe ---0.04 (in water)[1]

Experimental Protocols

General Protocol for Protein Labeling with NBD-Cl

This protocol describes the general procedure for labeling proteins with NBD-Cl, primarily targeting lysine residues and the N-terminal α-amino group.

Materials:

  • Protein of interest (1-5 mg/mL)

  • NBD-Cl

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 50 mM sodium borate or sodium bicarbonate buffer, pH 8.0-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the NBD-Cl stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NBD-Cl. Incubate for 30 minutes at room temperature.

  • Purify Labeled Protein: Separate the NBD-labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column equilibrated with the desired Storage Buffer.

  • Determine Labeling Efficiency: Measure the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (e.g., ~465 nm for NBD-amine). Calculate the degree of labeling using the Beer-Lambert law and the respective molar extinction coefficients.

Protocol for Cellular Hydrogen Sulfide (H₂S) Detection using an NBD-Based Probe

This protocol provides a general workflow for imaging intracellular H₂S using a suitable NBD-based fluorescent probe.

Materials:

  • NBD-based H₂S fluorescent probe (e.g., a probe with an H₂S-cleavable linker attached to the NBD fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible plates or dishes

  • H₂S donor (e.g., NaHS) as a positive control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a live-cell imaging compatible dish and culture until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the NBD-based H₂S probe at an optimized concentration (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove any excess, uninternalized probe.

  • Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the NBD fluorophore.

  • Positive Control (Optional): To confirm the probe's responsiveness, treat a separate set of probe-loaded cells with an H₂S donor (e.g., 50-100 µM NaHS) for 15-30 minutes before imaging. A significant increase in fluorescence intensity is expected.

  • Image Analysis: Quantify the fluorescence intensity in the captured images using appropriate software to determine relative changes in intracellular H₂S levels.

Signaling Pathways and Visualizations

NBD-based probes are particularly valuable for studying signaling pathways involving reactive sulfur species. A prominent example is the role of hydrogen sulfide in regulating the Keap1-Nrf2 antioxidant response pathway.

H₂S-Mediated Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Hydrogen sulfide can activate this pathway by modifying specific cysteine residues on Keap1. This modification, known as S-sulfhydration, leads to a conformational change in Keap1, preventing it from binding to Nrf2.[2][3][4] As a result, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

H2S_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2S Hydrogen Sulfide (H₂S) Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 S-sulfhydration of Keap1 Cys151 Keap1_mod S-sulfhydrated Keap1 (Cys151) Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod->Nrf2 Release Proteasome Proteasome Nrf2->Proteasome Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Caption: H₂S-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Workflow for Cellular H₂S Detection

The following diagram illustrates the key steps in the experimental protocol for detecting intracellular H₂S using an NBD-based fluorescent probe.

H2S_Detection_Workflow start Start cell_culture Culture cells on imaging dish start->cell_culture probe_loading Incubate cells with NBD-based H₂S probe cell_culture->probe_loading wash Wash cells to remove excess probe probe_loading->wash imaging Acquire fluorescence images wash->imaging analysis Analyze fluorescence intensity imaging->analysis end End analysis->end

Caption: Experimental workflow for cellular H₂S detection.

References

An In-depth Technical Guide to the Safe Handling and Application of NBD-based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Sqm-nbd" does not correspond to a standard or widely recognized chemical identifier in the existing scientific literature. This guide therefore focuses on the well-characterized 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore and its common derivatives, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), which are presumed to be the basis for the user's query. The principles outlined herein are applicable to NBD-containing compounds and should be adapted to the specific properties of any particular derivative.

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the safety, handling, and application of NBD-based fluorescent probes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of NBD-Cl, a common precursor for synthesizing NBD-based probes.

PropertyValueReference
Chemical Formula C₆H₂ClN₃O₃[1][2]
Molar Mass 199.55 g/mol [1][2]
Appearance Powder[2]
Melting Point 97-99 °C
Solubility Soluble in chloroform (50 mg/mL), methanol, and DMSO.
IUPAC Name 4-chloro-7-nitro-2,1,3-benzoxadiazole
CAS Number 10199-89-0

Safety and Handling Guidelines

NBD derivatives are reactive compounds and should be handled with appropriate care in a laboratory setting. The following table outlines general safety precautions.

Hazard CategoryPrecautionary MeasuresReference
Eye and Skin Irritation Irritating to eyes and skin. Wear suitable protective clothing, gloves, and eye/face protection.
General Handling Use in a well-ventilated area. Avoid inhalation of dust. Wash hands thoroughly after handling.
Storage Store in a cool, dry place away from incompatible materials.

Biological Effects and Reactivity

NBD-based compounds are widely utilized as fluorescent probes due to their small size and environmentally sensitive fluorescence. The core of their utility lies in the reactivity of the NBD scaffold. The strong electron-withdrawing nitro group makes the 4-position of the benzoxadiazole ring highly susceptible to nucleophilic aromatic substitution.

This reactivity allows NBD derivatives, such as NBD-Cl and NBD-F, to readily react with nucleophiles like primary and secondary amines and thiols. This reaction, which is accompanied by a distinct colorimetric and fluorescent change, forms the basis for their use in labeling proteins, amino acids, and other biomolecules. For example, NBD-Cl can be used for the determination of N-terminal amino acids in proteins.

NBD-based probes have been designed to detect various biological molecules and processes. For instance, the thiolysis of NBD ethers is a mechanism used in probes designed for the detection of hydrogen sulfide (H₂S). Furthermore, NBD conjugates of ligands for dopamine and opioid receptors have been synthesized to study receptor distribution and function. Some NBD-incorporated naphthalene diimide derivatives have even been developed as potential antitumor agents that target G-quadruplex DNA.

The fluorescence of NBD is highly dependent on the polarity of its environment, with maximum quantum yield often observed in less polar solvents like ethyl acetate and ethanol, and minimal fluorescence in aqueous solutions. This property is advantageous for studying molecular interactions and local environments within biological systems.

Experimental Protocols and Workflows

a. General Protocol for Protein Labeling with NBD-Cl

The following is a generalized methodology for the fluorescent labeling of a protein with NBD-Cl. Specific conditions such as concentration, temperature, and incubation time may need to be optimized for the particular protein of interest.

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The pH of the buffer should be optimized to ensure the reactivity of the target nucleophilic residues (e.g., lysine, cysteine).

  • NBD-Cl Solution Preparation: Prepare a stock solution of NBD-Cl in an appropriate organic solvent such as DMSO or acetonitrile.

  • Labeling Reaction: Add the NBD-Cl stock solution to the protein solution dropwise while stirring. The molar ratio of NBD-Cl to protein should be optimized to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration, protected from light to prevent photobleaching.

  • Purification: Remove the unreacted NBD-Cl and any reaction byproducts from the labeled protein using techniques such as dialysis, size-exclusion chromatography, or gel filtration.

  • Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the NBD fluorophore. The fluorescent properties of the conjugate can be characterized using a spectrofluorometer.

b. Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Buffer Mixing Mix Protein and NBD-Cl Prot_Prep->Mixing NBD_Prep Prepare NBD-Cl in DMSO NBD_Prep->Mixing Incubation Incubate (Protected from Light) Mixing->Incubation Purify Purify Conjugate (e.g., Dialysis) Incubation->Purify Analyze Characterize Conjugate (Spectroscopy) Purify->Analyze Result Labeled Protein Analyze->Result

Caption: Workflow for fluorescently labeling a protein with an NBD derivative.

Signaling Pathway Visualization

The following diagram provides a conceptual illustration of how an NBD-labeled ligand might be used to study a generic cell signaling pathway. This is a hypothetical representation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand NBD-Labeled Ligand Receptor Membrane Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Kinase Kinase Cascade SecondMessenger->Kinase TF Transcription Factor Kinase->TF Response Cellular Response TF->Response Gene Expression

Caption: Conceptual diagram of an NBD-labeled ligand interacting with a cell signaling pathway.

References

Photostability of Squaraine-Based Probes Under Microscopy Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photostability in Fluorescence Microscopy

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a critical limiting factor in fluorescence microscopy. It leads to a progressive decay of the fluorescent signal, which can compromise the quantitative accuracy of data and limit the duration of live-cell imaging experiments. The ideal fluorescent probe for advanced microscopy should exhibit high brightness (a product of its molar extinction coefficient and quantum yield) and exceptional photostability.

Squaraine dyes, a class of organic fluorophores with a characteristic four-membered squaric acid core, have emerged as outstanding candidates for high-performance imaging due to their intense absorption and emission in the red to near-infrared (NIR) region, high molar extinction coefficients, and remarkable resistance to photobleaching.[1][2] In contrast, while NBD-based probes are widely used, particularly for lipid and membrane staining, they generally exhibit lower photostability compared to squaraines.

Quantitative Photophysical Properties

The following tables summarize the key photophysical properties of representative squaraine and NBD probes. These values are crucial for selecting the appropriate fluorophore and optimizing imaging parameters.

Table 1: Photophysical Properties of Selected Squaraine Dyes

Dye/Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/EnvironmentReference
Indole-based Squaraine6646881.5 x 10⁵>1.0Chloroform[3]
Squaraine-rotaxane (SeTau-647)647665---[4]
Deep-Red Squaraine Probe647---DMSO[5]
Dicyanomethylene Squaraine665-700-~1.5 x 10⁵-Chloroform
Squaraine Dye for Bimodal Imaging>820---Micelles

Table 2: Photophysical Properties of Selected NBD-based Probes

Dye/Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/EnvironmentReference
NBD-NHMe---0.04Water
NBD-NMe₂---0.008Water
4-amino NBD derivatives----Various Solvents

Experimental Protocols

This section provides detailed methodologies for assessing fluorophore photostability and for live-cell imaging using squaraine-based probes.

Protocol for Quantifying Photostability (Photobleaching Assay)

This protocol outlines a standard method for measuring the photobleaching rate of a fluorescent probe under controlled microscopy conditions.

Materials:

  • Fluorescent probe of interest (e.g., Squaraine-based probe)

  • Appropriate solvent or buffer for the probe

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent probe at a suitable concentration (e.g., 1 µM) in the desired solvent or buffer.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

    • For cell-based assays, culture cells on glass-bottom dishes and label with the fluorescent probe according to a specific cell staining protocol.

  • Microscopy Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Set the excitation wavelength and intensity. It is crucial to use a consistent and accurately measured laser power for comparative studies.

    • Adjust the detector settings (gain, exposure time) to obtain a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Bring the sample into focus.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be chosen to adequately sample the fluorescence decay.

    • Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in image analysis software.

    • Define a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time series.

    • Correct for background fluorescence by measuring the mean intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity data by dividing each value by the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t₁/₂ indicates greater photostability.

Protocol for Live-Cell Imaging with a Squaraine-Based Membrane Probe

This protocol provides a general guideline for staining the plasma membrane of live cells with a squaraine-based fluorescent probe.

Materials:

  • Squaraine-based membrane probe (e.g., SQ-F)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on imaging-suitable dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation:

    • Prepare a stock solution of the squaraine probe in a suitable solvent like DMSO at a concentration of 1-10 mM.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium or HBSS to the final working concentration (typically in the range of 100 nM to 1 µM). The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Staining:

    • Aspirate the culture medium from the cells and wash them once with pre-warmed HBSS or PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with pre-warmed HBSS or PBS to remove unbound probe.

    • Replace the wash buffer with fresh, pre-warmed imaging medium (can be with or without serum, depending on the experimental requirements).

  • Imaging:

    • Immediately transfer the cells to the microscope stage, which should be equipped with a temperature and CO₂ control chamber to maintain cell viability.

    • Locate the cells using brightfield or DIC microscopy.

    • Switch to fluorescence imaging using the appropriate excitation and emission filters for the squaraine probe.

    • Acquire images using the lowest possible excitation power and exposure time that provide a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be investigated using fluorescent probes.

photostability_workflow cluster_prep Sample Preparation cluster_microscopy Microscopy cluster_analysis Data Analysis prep_solution Prepare Probe Solution setup Microscope Setup prep_solution->setup prep_cell Culture & Label Cells prep_cell->setup acquire Time-Lapse Acquisition setup->acquire measure Measure Intensity acquire->measure normalize Normalize Data measure->normalize plot Plot Decay Curve normalize->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Workflow for determining fluorophore photostability.

live_cell_imaging_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging plate_cells Plate Cells on Glass-Bottom Dish prepare_probe Prepare Probe Working Solution plate_cells->prepare_probe incubate Incubate Cells with Probe prepare_probe->incubate wash Wash to Remove Unbound Probe incubate->wash microscope Place on Microscope (with environmental control) wash->microscope acquire_images Acquire Images (low excitation power) microscope->acquire_images

Caption: Workflow for live-cell imaging with a fluorescent probe.

membrane_receptor_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor (Labeled with Sqm-Probe) ligand->receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression

Caption: A generic G-protein coupled receptor signaling pathway.

Conclusion

For researchers requiring high-fidelity, long-term imaging, particularly in live cells, the photostability of the chosen fluorescent probe is a critical determinant of experimental success. While traditional probes like NBD derivatives have been valuable tools, squaraine-based probes offer a significant leap forward in terms of photostability and brightness, especially in the red and NIR spectra. This technical guide provides the foundational knowledge and practical protocols to effectively utilize these advanced probes in demanding microscopy applications. The provided workflows and pathway diagrams serve as a starting point for designing and visualizing complex cellular imaging experiments. As the field of fluorescent probe development continues to advance, a thorough understanding of their photophysical properties will remain essential for pushing the boundaries of biological discovery.

References

An In-depth Technical Guide to NBD (Nitrobenzoxadiazole) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Sqm-nbd derivatives" did not yield specific results for a compound or class of compounds with this exact name. It is highly likely that "Sqm" is a typographical error and the intended subject is the widely studied class of fluorescent probes known as NBD derivatives (Nitrobenzoxadiazole derivatives). This guide will proceed under that assumption.

For decades, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold has been a cornerstone in the development of fluorescent probes for biological research.[1][2] NBD-based derivatives are prized for their relatively small size, environmental sensitivity, and versatile reactivity, making them indispensable tools for scientists in cell biology, biochemistry, and drug development.[1][3] This technical guide provides a comprehensive overview of the core properties of NBD derivatives, detailed experimental protocols, and visualizations of their mechanisms and applications.

Core Properties and Principles

The utility of NBD derivatives stems from their unique photophysical and chemical characteristics. The NBD fluorophore consists of a nitro group, which acts as a strong electron-withdrawing group, and an amino or ether group, which acts as an electron-donating group.[1] This "push-pull" electronic structure results in an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the polarity of the local environment.

Key Properties:

  • Environmental Sensitivity: NBD derivatives exhibit weak fluorescence in aqueous, polar environments and become brightly fluorescent in nonpolar, hydrophobic media such as lipid membranes. This solvatochromism is a key feature exploited in many of its applications.

  • Reactivity: The carbon at the 4-position of the NBD ring is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward labeling of biomolecules containing primary and secondary amines, thiols, and even hydroxyl groups.

  • Fluorescence Quenching: The nitro group also endows the NBD moiety with fluorescence quenching capabilities, which can be modulated by chemical reactions. For example, non-fluorescent NBD ethers can be converted to fluorescent NBD amines.

  • Small Size: The compact nature of the NBD fluorophore allows it to be incorporated into various molecules, including lipids, peptides, and drugs, often without significantly perturbing their native biological function.

Quantitative Data on NBD Derivatives

The photophysical properties of NBD derivatives can vary significantly depending on their specific chemical structure and local environment. The following table summarizes key quantitative data for common NBD derivatives.

Derivative NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Notes
NBD-Cl (4-Chloro-7-nitrobenzofurazan)~465~535Very Low~13,000 (in Methanol)Reactive precursor, essentially non-fluorescent until reacted.
NBD-NH₂ (4-Amino-7-nitrobenzofurazan)~470-480~530-5500.3-0.7 (in organic solvents)~26,000 (in Methanol)Highly fluorescent product of reaction with amines.
NBD-NHMeNot SpecifiedNot Specified0.04 (in water)Not SpecifiedLower quantum yield in water compared to NBD-NMe₂.
NBD-NMe₂Not SpecifiedNot Specified0.008 (in water)Not SpecifiedVery low quantum yield in water.
22-NBD-Cholesterol~470~520-552VariesNot SpecifiedUsed to study lipid domains; can form dimers with distinct spectral properties.
NBD-PE (NBD-Phosphatidylethanolamine)~465~535Varies with membrane phase~22,000 (in Chloroform)Common lipid probe for membrane studies.
NBD-PZ (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)piperazine)395561 (in Acetone)Not SpecifiedNot SpecifiedUsed for detecting isocyanates and visualizing lysosomes.

Note: Spectral properties are highly solvent and environment-dependent. The values presented are approximate and for general guidance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of NBD derivatives. Below are protocols for common experimental procedures.

Protocol 1: General Protein Labeling with NBD-Cl

This protocol describes a general method for labeling primary amine groups in proteins with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0). Note: Avoid amine-containing buffers like Tris.

  • NBD-Cl stock solution (10-50 mM in DMSO or DMF).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the pH is slightly alkaline (7.4-8.0) to facilitate the reaction with primary amines.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl stock solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NBD-Cl. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBD fluorophore (around 470 nm).

Protocol 2: Synthesis of NBD-labeled Phosphatidylethanolamine (NBD-PE)

This protocol outlines the synthesis of a fluorescent lipid analog by labeling the headgroup of phosphatidylethanolamine.

Materials:

  • L-α-Phosphatidylethanolamine (PE).

  • NBD-Cl.

  • Anhydrous chloroform and methanol.

  • Triethylamine (TEA) or a similar non-nucleophilic base.

  • Silica gel for column chromatography.

  • Thin Layer Chromatography (TLC) plates.

Procedure:

  • Dissolution: Dissolve PE in a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Base Addition: Add a 3- to 5-fold molar excess of triethylamine to the PE solution. This acts as a base to deprotonate the primary amine of the PE headgroup, making it more nucleophilic.

  • NBD-Cl Addition: Add a 1.5-fold molar excess of NBD-Cl dissolved in a small amount of chloroform to the reaction mixture.

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours, protected from light.

  • Monitoring: Monitor the reaction progress by TLC. The product, NBD-PE, will have a different retention factor (Rf) than the starting materials and will be brightly yellow/fluorescent.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Verification: Collect the fluorescent fractions and verify the purity by TLC. Confirm the identity of the product using techniques such as mass spectrometry and NMR spectroscopy.

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to NBD derivatives.

Mechanism of Action: Sensing Nucleophiles

The core principle behind many NBD-based probes is a fluorescence "turn-on" mechanism initiated by a nucleophilic aromatic substitution (SNAr) reaction.

sn_ar_mechanism cluster_reactants Reactants cluster_product Product NBD_Cl NBD-Cl (Non-Fluorescent) NBD_Adduct NBD-Adduct (Highly Fluorescent) NBD_Cl->NBD_Adduct SNA r Reaction Nucleophile Biological Nucleophile (e.g., R-NH2, R-SH) Nucleophile->NBD_Adduct Attacks NBD Ring protein_labeling_workflow Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.4-8.0) Reaction 3. Mix and Incubate (Protein + NBD-Cl) (RT, 1-2h, dark) Protein->Reaction NBD_Stock 2. Prepare NBD-Cl Stock (DMSO or DMF) NBD_Stock->Reaction Quench 4. Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze Product (Spectroscopy) Purify->Analyze fret_kinase_assay cluster_before Before Phosphorylation cluster_after After Phosphorylation Donor_1 FRET Donor NBD_Acceptor_1 NBD (Acceptor) Donor_1->NBD_Acceptor_1 High FRET Peptide_1 Peptide Substrate Donor_1->Peptide_1 NBD_Acceptor_1->Peptide_1 Kinase Kinase + ATP Donor_2 FRET Donor NBD_Acceptor_2 NBD (Acceptor) Peptide_2 Phosphorylated Peptide (Conformational Change) Donor_2->Peptide_2 NBD_Acceptor_2->Peptide_2 label_lowfret Low FRET Kinase->Peptide_2 Phosphorylation

References

Early Applications of Nitrobenzoxadiazole (NBD) Compounds in Cell Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The advent of fluorescence microscopy revolutionized cell biology, allowing for the direct visualization of subcellular structures and dynamic processes. A key element in this revolution was the development of fluorescent probes capable of selectively labeling specific biomolecules. Among the pioneering fluorescent dyes, the nitrobenzoxadiazole (NBD) group, first introduced in the late 1960s, quickly became an invaluable tool.[1][2] Its small size, environmental sensitivity, and reactivity towards amines and thiols made it a versatile fluorophore for derivatizing a wide range of biological molecules.[1][3][4] This technical guide provides an in-depth look at the seminal applications of NBD compounds in cell biology, focusing on their use in elucidating lipid trafficking pathways and cytoskeletal architecture.

Core Applications of NBD Compounds

Lipid Trafficking and Membrane Dynamics

The study of lipid synthesis, transport, and organization within cellular membranes was significantly advanced by the use of NBD-labeled lipid analogs. These fluorescent lipids could be introduced into living cells, and their subsequent movement and localization could be tracked using fluorescence microscopy.

NBD-Labeled Phospholipids: Probing Membrane Asymmetry and Flippase Activity

Early research by Pagano and colleagues utilized NBD-labeled phospholipids, such as NBD-phosphatidylcholine (NBD-PC), NBD-phosphatidylethanolamine (NBD-PE), and NBD-phosphatidylserine (NBD-PS), to investigate the transbilayer movement of lipids in the plasma membrane. These studies were foundational in demonstrating that specific phospholipids are not randomly distributed across the bilayer but are actively transported by protein-mediated, ATP-dependent processes, now known as flippase activity.

The general experimental design involved inserting NBD-labeled phospholipids with a short acyl chain into the outer leaflet of the plasma membrane of cultured cells at low temperatures. Upon warming, the internalization of the fluorescent lipid to the inner leaflet and subsequently to intracellular compartments could be monitored. The fraction of the probe that remained in the outer leaflet could be removed or quenched, allowing for the specific visualization and quantification of the internalized pool.

NBD-Labeled Ceramides: Illuminating the Golgi Apparatus

One of the most iconic early applications of NBD compounds was the use of NBD-ceramide (specifically N-(6-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine, or C6-NBD-Cer) to selectively label the Golgi apparatus in living cells. Groundbreaking work by Lipsky and Pagano demonstrated that when living cells were incubated with C6-NBD-Cer, the fluorescent probe rapidly accumulated in the Golgi complex.

This specific accumulation was not due to a direct affinity of the ceramide analog for the Golgi, but rather a result of its metabolism within the organelle. Once inside the Golgi, C6-NBD-Cer is converted into fluorescent analogs of sphingomyelin (SM) and glucosylceramide (GlcCer). These metabolic products are then trapped within the Golgi cisternae before being transported to other destinations, such as the plasma membrane. This metabolic trapping mechanism provided a robust method for visualizing the morphology and dynamics of this central sorting station of the secretory pathway.

NBD-Labeled Cholesterol: Tracing Sterol Movement

NBD-labeled cholesterol analogs were developed to study the complex intracellular trafficking pathways of this essential membrane component. These probes have been used to investigate cholesterol uptake, efflux, and its distribution among different organelles. However, it is important to note that the placement of the bulky NBD group on the cholesterol molecule can sometimes alter its biophysical properties and trafficking behavior compared to native cholesterol, a consideration that was recognized in later studies.

Cytoskeletal Labeling: Visualizing F-Actin with NBD-Phallacidin

Beyond lipids, NBD was also conjugated to molecules that bind to other key cellular components. In 1980, Barak and colleagues synthesized a fluorescent derivative of phallacidin, a toxin that specifically binds to filamentous actin (F-actin), by labeling it with NBD. NBD-phallacidin provided a highly specific and convenient method for staining the actin cytoskeleton in both fixed and, with permeabilization, living cells. This tool allowed for detailed visualization of actin-containing structures such as stress fibers, ruffles, and the contractile ring during cell division. A key quantitative parameter determined in these early studies was the dissociation constant (Kd) of NBD-phallacidin for F-actin, which was found to be in the nanomolar range, indicating a high-affinity interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used NBD probes from early cell biology studies.

NBD Probe Excitation Max (nm) Emission Max (nm) Notes
NBD-C6-Ceramide~466~536In methanol.
NBD-Phallacidin~465~535Blue-light excited.
22-NBD-Cholesterol~472~530-550Spectral properties can vary with the local environment (monomer vs. dimer forms).
NBD-F~470~530For labeled amines.
NBD Probe Parameter Value Reference
NBD-PhallacidinDissociation Constant (Kd) for F-actin1.5-2.5 x 10-8 M

Detailed Experimental Protocols

The following protocols are synthesized from the methods sections of seminal papers in the field, providing a guide to how these pioneering experiments were conducted.

Protocol 1: Labeling the Golgi Apparatus with C6-NBD-Ceramide in Live Cells

This protocol is based on the early work of Lipsky and Pagano.

Materials:

  • C6-NBD-Ceramide

  • Ethanol or Dimethyl sulfoxide (DMSO) for stock solution

  • Defatted Bovine Serum Albumin (BSA)

  • Balanced salt solution or cell culture medium

  • Cultured cells grown on glass coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Preparation of C6-NBD-Ceramide/BSA Complex: a. Prepare a stock solution of C6-NBD-Ceramide (e.g., 1 mM) in ethanol or DMSO. b. In a separate tube, prepare a solution of defatted BSA in your desired buffer (e.g., 1 mg/mL). c. Add the C6-NBD-Ceramide stock solution to the BSA solution while vortexing to create a complex. The final concentration for labeling is typically in the range of 1-5 µM.

  • Cell Labeling at Low Temperature: a. Grow cells to a suitable confluency on glass coverslips. b. Wash the cells with cold (4°C) balanced salt solution. c. Incubate the cells with the C6-NBD-Ceramide/BSA complex for 30 minutes at a low temperature (e.g., 2-7°C). This allows the fluorescent lipid to insert into the plasma membrane without significant endocytosis.

  • Warming and Visualization: a. Wash the cells thoroughly with cold balanced salt solution to remove unbound C6-NBD-Ceramide/BSA complex. b. Replace the cold buffer with pre-warmed (37°C) cell culture medium. c. Incubate the cells at 37°C. The C6-NBD-Ceramide will be transported from the plasma membrane to the Golgi apparatus. d. At various time points (e.g., 15, 30, 60 minutes), mount the coverslips onto a microscope slide and observe the cells using fluorescence microscopy. The Golgi apparatus will appear as a brightly stained perinuclear structure.

  • Back-Exchange (Optional): a. To specifically visualize the internalized lipid and reduce background fluorescence from the plasma membrane, a "back-exchange" can be performed. b. After the 37°C incubation, cool the cells back down to a low temperature. c. Incubate the cells with a solution of defatted BSA (e.g., 1-2 mg/mL) for 30-60 minutes. The BSA will extract the NBD-ceramide that remains in the outer leaflet of the plasma membrane. d. Wash the cells and visualize the specific Golgi staining.

Protocol 2: Staining F-Actin in Fixed Cells with NBD-Phallacidin

This protocol is adapted from the work of Barak and colleagues.

Materials:

  • NBD-Phallacidin

  • Methanol for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (e.g., 3.7% solution in PBS) for fixation

  • A permeabilizing agent (e.g., Triton X-100 or acetone)

  • Cultured cells grown on glass coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution: a. Reconstitute the lyophilized NBD-phallacidin in methanol to create a stock solution (e.g., ~6.6 µM). Store this stock solution at -20°C, protected from light. b. On the day of the experiment, dilute the stock solution in PBS to the desired working concentration (e.g., 5-15 nM).

  • Cell Fixation: a. Wash the cells on coverslips twice with pre-warmed PBS. b. Fix the cells by incubating them in 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells to allow the NBD-phallacidin to enter. This can be done by incubating with 0.1% Triton X-100 in PBS for 5 minutes or by treating with acetone at -20°C for 5-10 minutes. c. Wash the cells again three times with PBS.

  • Staining: a. Add the NBD-phallacidin working solution to the permeabilized cells. b. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting: a. Wash the cells three times with PBS to remove any unbound probe. b. Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Visualization: a. Observe the stained cells using a fluorescence microscope with a filter set appropriate for NBD (blue light excitation). F-actin structures like stress fibers will be clearly visible.

Mandatory Visualizations

Experimental_Workflow_Golgi_Labeling cluster_step1 Probe Preparation cluster_step2 Cellular Labeling cluster_step3 Trafficking and Visualization prep Prepare C6-NBD-Ceramide/BSA Complex in Buffer labeling Incubate with NBD-Ceramide/BSA Complex at Low Temp (2-7°C) prep->labeling cells Culture Cells on Coverslips wash1 Wash Cells with Cold Buffer (4°C) cells->wash1 wash1->labeling wash2 Wash to Remove Unbound Probe labeling->wash2 warm Incubate at 37°C wash2->warm visualize Visualize with Fluorescence Microscopy warm->visualize back_exchange Optional: Back-Exchange with BSA to Remove PM Signal warm->back_exchange back_exchange->visualize

Caption: Workflow for labeling the Golgi apparatus in live cells using C6-NBD-Ceramide.

Experimental_Workflow_Actin_Staining cluster_prep Cell Preparation cluster_staining Staining and Imaging cells Culture Adherent Cells on Coverslips wash1 Wash with PBS cells->wash1 fix Fix with 3.7% Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 or Acetone wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 stain Incubate with NBD-Phallacidin Working Solution wash3->stain wash4 Wash to Remove Unbound Stain stain->wash4 mount Mount Coverslip on Slide wash4->mount visualize Visualize F-Actin with Fluorescence Microscopy mount->visualize

Caption: Experimental workflow for staining F-actin in fixed cells using NBD-Phallacidin.

NBD_Ceramide_Metabolism_Pathway cluster_golgi Golgi Apparatus Lumen lipid lipid product product enzyme enzyme NBD_Cer C6-NBD-Ceramide SMS Sphingomyelin Synthase NBD_Cer->SMS  + Phosphatidylcholine GCS Glucosylceramide Synthase NBD_Cer->GCS  + UDP-Glucose NBD_SM C6-NBD-Sphingomyelin NBD_GlcCer C6-NBD-Glucosylceramide SMS->NBD_SM GCS->NBD_GlcCer

Caption: Metabolic conversion of C6-NBD-Ceramide within the Golgi apparatus.

Conclusion

The early applications of NBD compounds marked a significant milestone in cell biology. By providing the means to fluorescently label lipids and cytoskeletal components, NBD probes enabled researchers to visualize and study cellular processes with unprecedented clarity. The pioneering work with NBD-labeled lipids laid the groundwork for our current understanding of membrane dynamics, lipid sorting, and the function of organelles like the Golgi apparatus. Similarly, NBD-phallacidin provided a robust tool for mapping the intricate architecture of the actin cytoskeleton. While newer generations of fluorophores with improved photostability and brightness have since been developed, the foundational discoveries made with NBD compounds remain a testament to their profound impact on our ability to see and understand the inner workings of the cell.

References

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Proteins with 7-Nitrobenzofurazan (NBD) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Sqm-nbd": The term "this compound" does not correspond to a standard, commercially available protein labeling reagent. It is likely a conflation of two different classes of fluorescent dyes: Squaraine (Sqm) dyes and 7-Nitrobenzofurazan (NBD) derivatives. While both are used in biological imaging, NBD derivatives are well-established for the covalent labeling of proteins. This document provides a detailed protocol for protein labeling using a common NBD derivative, 4-chloro-7-nitrobenzofurazan (NBD-Cl), which is a fluorogenic reagent that covalently binds to amine and thiol residues in proteins.

These application notes are intended for researchers, scientists, and drug development professionals who wish to fluorescently label proteins to study their structure, function, and interactions. The fluorescence of the NBD group is highly sensitive to the polarity of its environment, making it an excellent tool for detecting conformational changes and binding events.[1]

Chemical Properties and Reactivity

NBD-Cl and its more reactive analog, NBD-F (4-fluoro-7-nitrobenzofurazan), are essentially non-fluorescent until they react with primary or secondary amines (like the ε-amino group of lysine or the N-terminus) or thiols (the sulfhydryl group of cysteine) to form stable, fluorescent adducts.[1] The selectivity of the labeling reaction can be controlled by adjusting the pH of the reaction buffer.

  • Reaction with Amines: The reaction with lysine residues and the N-terminus is favored at an alkaline pH (typically 8.0-9.5), where the amino groups are deprotonated and more nucleophilic. Selective labeling of the N-terminal α-amino group can be achieved at a more neutral pH (around 7.0-7.5) due to its lower pKa compared to the ε-amino group of lysine.[1][2]

  • Reaction with Thiols: NBD-Cl also reacts with cysteine residues. This reaction is generally faster than the reaction with amines and can proceed at a lower pH (around 7.0-8.0).[1]

Quantitative Data for NBD-Labeled Proteins

The following table summarizes key quantitative data for NBD derivatives and their protein adducts.

ParameterValueReference
NBD-Cl Molecular Weight 199.55 g/mol
NBD-F Molecular Weight 183.10 g/mol
Absorbance Maximum (λmax) of NBD-amine adduct ~475 nm
Emission Maximum (λem) of NBD-amine adduct ~530-550 nm (solvent dependent)
Molar Extinction Coefficient (ε) of NBD-amine adduct at ~475 nm ~26,000 M-1cm-1
Typical Molar Excess of NBD-Cl for Labeling 10 to 20-fold over protein
Typical Molar Excess of NBD-F for Labeling 10 to 40-fold over protein

Experimental Protocols

Protocol 1: Labeling of Protein Lysine Residues with NBD-Cl

This protocol is optimized for the labeling of lysine residues and the N-terminus of a protein.

Materials:

  • Protein of interest

  • Reaction Buffer: 50 mM sodium borate, pH 9.0

  • NBD-Cl (4-chloro-7-nitrobenzofurazan)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

  • Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution:

    • Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris or glycine) that could compete with the labeling reaction.

  • Prepare NBD-Cl Stock Solution:

    • Dissolve NBD-Cl in DMF or DMSO to a concentration of 10 mg/mL.

    • This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Calculate the required volume of the NBD-Cl stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Slowly add the NBD-Cl solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quench Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NBD-Cl.

    • Incubate for 30 minutes at room temperature.

  • Remove Excess Dye:

    • Separate the NBD-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with your desired Storage Buffer.

    • Alternatively, perform extensive dialysis against the Storage Buffer.

  • Determine Labeling Efficiency:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (~475 nm).

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of NBD at 280 nm. The correction factor (CF) is typically around 0.1 for NBD.

      • Corrected A280 = A280 - (A475 × 0.1)

      • Protein Concentration (M) = Corrected A280 / εprotein

    • Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 26,000 M-1cm-1 at 475 nm).

      • NBD Concentration (M) = A475 / 26,000

    • The degree of labeling is the molar ratio of the dye to the protein.

Protocol 2: Selective Labeling of Protein Cysteine Residues with NBD-Cl

This protocol is designed for the selective labeling of cysteine residues.

Materials:

  • Same as Protocol 1, with the following exception:

  • Reaction Buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA.

Procedure:

  • Reduce Disulfide Bonds (if necessary):

    • If the cysteine residues are in disulfide bonds, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature.

    • Remove the reducing agent by size-exclusion chromatography or dialysis against a degassed, nitrogen-saturated Reaction Buffer.

  • Prepare Protein and NBD-Cl Solutions:

    • Follow steps 1 and 2 from Protocol 1, using the cysteine-labeling Reaction Buffer.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Remove Excess Dye and Determine Labeling Efficiency:

    • Follow steps 5 and 6 from Protocol 1 to purify the labeled protein and determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) mix Mix Protein and NBD-Cl (10-20x molar excess) p_prep->mix d_prep Prepare NBD-Cl Stock (10 mg/mL in DMSO/DMF) d_prep->mix incubate Incubate (1-2h at RT, dark) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Remove Excess Dye (Size-Exclusion or Dialysis) quench->purify analyze Determine Labeling Efficiency (Spectrophotometry) purify->analyze

Caption: Workflow for covalent labeling of proteins with NBD-Cl.

reaction_pathway cluster_conditions Reaction Conditions cluster_products Products protein Protein with Nucleophile (-NH2 or -SH) nbd_cl NBD-Cl (Non-fluorescent) conditions pH 7.5-9.5 Room Temperature labeled_protein NBD-Labeled Protein (Fluorescent Adduct) protein->labeled_protein nbd_cl->labeled_protein conditions->labeled_protein covalent bond formation hcl HCl

Caption: Reaction scheme for NBD-Cl labeling of protein nucleophiles.

References

Application Notes and Protocols for Sqm-nbd in Live-Cell Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sqm-nbd (more commonly referred to by its fluorophore, Nitrobenzoxadiazole or NBD) labeled lipids for the investigation of lipid trafficking in live cells. The NBD fluorophore is a valuable tool for visualizing the dynamic processes of lipid distribution, transport, and metabolism in real-time.

Introduction to NBD-Labeled Lipids

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) is a fluorescent probe commonly conjugated to lipids to study their dynamics within live cells. When attached to lipids, the NBD group allows for their visualization via fluorescence microscopy.[1][2] These fluorescent lipid analogs are instrumental in elucidating the pathways of lipid uptake, sorting, and transport to various organelles, including the Golgi apparatus, mitochondria, and lysosomes.[1][3][4]

There are two primary strategies for introducing NBD-labeled lipids into cells:

  • Exogenous Labeling: Cells are incubated with pre-labeled NBD-lipid analogs (e.g., NBD-cholesterol, NBD-ceramide, NBD-phosphatidylcholine). This method is useful for studying the uptake and subsequent trafficking of specific lipid species. However, it's important to note that the bulky NBD tag can sometimes alter the natural behavior of the lipid.

  • de novo Labeling: This technique involves providing cells with NBD-labeled precursors, such as NBD-acyl-CoA, along with lysolipids. The cell's own enzymatic machinery then incorporates these precursors to synthesize de novo NBD-labeled lipids. This approach is considered to more closely mimic the behavior of endogenous lipids.

Applications in Research and Drug Development

The study of lipid trafficking is crucial in various research areas:

  • Cell Biology: Understanding the fundamental processes of membrane biogenesis, organelle function, and intracellular signaling.

  • Disease Research: Investigating the role of lipid dysregulation in metabolic disorders, neurodegenerative diseases, and cancer.

  • Drug Development: Screening for compounds that modulate lipid transport pathways and developing lipid-based drug delivery systems.

Quantitative Data

The photophysical properties of NBD-labeled lipids are essential for designing and interpreting fluorescence microscopy experiments.

Spectral Properties of NBD
PropertyWavelength/ValueReference
Excitation Maximum~460-470 nm
Emission Maximum~525-550 nm
Common Laser Line for Excitation488 nm
Recommended Filter SetFITC

Note: The exact excitation and emission maxima can be influenced by the local environment of the NBD fluorophore.

Typical Experimental Parameters
ParameterValueReference
Stock Solution Concentration1 mM in DMSO
Final Labeling Concentration2 - 10 µM
Incubation Time15 - 60 minutes
Incubation Temperature37°C (for active transport) or 4°C (for plasma membrane binding)

Experimental Protocols

Protocol 1: General Live-Cell Labeling with Exogenous NBD-Lipids

This protocol describes the general procedure for labeling live cells with commercially available NBD-lipid analogs.

Materials:

  • NBD-labeled lipid of interest (e.g., C6-NBD-Ceramide, 22-NBD-Cholesterol)

  • Dimethyl sulfoxide (DMSO), high purity

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Optional: Hoechst 33342 or another nuclear counterstain

Procedure:

  • Preparation of NBD-Lipid Stock Solution:

    • Prepare a 1 mM stock solution of the NBD-labeled lipid in high-purity DMSO.

    • Aliquot and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.

  • Preparation of NBD-Lipid-BSA Complex (500 µM stock):

    • Prepare a 5% (w/v) solution of fatty acid-free BSA in your chosen imaging buffer.

    • While vortexing, slowly add the 1 mM NBD-lipid stock solution to the BSA solution to achieve a final concentration of 500 µM. This complex helps in the delivery of the hydrophobic lipid to the cells.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency at the time of the experiment.

    • Ensure cells are healthy and well-adhered.

  • Labeling:

    • Dilute the 500 µM NBD-Lipid-BSA complex stock solution in pre-warmed imaging medium to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the NBD-lipid working solution to the cells.

    • Incubate at 37°C for 15-30 minutes. The optimal time may vary depending on the cell type and the specific lipid.

  • Washing and Imaging:

    • After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove the excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC filter set).

Protocol 2: de novo Labeling of Lipids in Live Cells

This protocol is for labeling newly synthesized lipids within the cell.

Materials:

  • NBD-labeled acyl-CoA (e.g., NBD-palmitoyl-CoA)

  • Lysolipid of interest (e.g., lysophosphatidylcholine)

  • Live-cell imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish.

  • Labeling Solution Preparation:

    • Prepare a working solution containing the NBD-acyl-CoA and the corresponding lysolipid in a suitable buffer. The optimal concentrations will need to be determined empirically but can start in the range of 1-50 µM for each component.

  • Labeling:

    • Wash the cells once with pre-warmed imaging buffer.

    • Incubate the cells with the labeling solution at 37°C. Incubation times can range from 15 minutes to several hours, depending on the metabolic process being studied.

  • Washing and Imaging:

    • Wash the cells thoroughly with fresh imaging buffer to remove unincorporated precursors.

    • Image the cells using a confocal microscope to observe the subcellular localization of the newly synthesized NBD-labeled lipids.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish wash1 Wash cells with imaging buffer cell_culture->wash1 stock_prep Prepare NBD-lipid stock solution (1 mM) working_sol_prep Prepare NBD-lipid working solution (2-5 µM) stock_prep->working_sol_prep incubation Incubate cells with NBD-lipid solution (15-30 min, 37°C) working_sol_prep->incubation wash1->incubation wash2 Wash cells to remove unbound probe incubation->wash2 add_media Add fresh imaging medium wash2->add_media microscopy Image with fluorescence microscope (FITC filter) add_media->microscopy

Caption: Workflow for exogenous labeling of live cells with NBD-lipids.

lipid_trafficking_pathway extracellular Extracellular NBD-Lipid pm Plasma Membrane extracellular->pm Uptake endosome Early Endosome pm->endosome Endocytosis golgi Golgi Apparatus endosome->golgi lysosome Lysosome endosome->lysosome Degradation golgi->pm Recycling er Endoplasmic Reticulum golgi->er mitochondria Mitochondria er->mitochondria

Caption: Generalized pathway of lipid trafficking in a eukaryotic cell.

Concluding Remarks

The use of NBD-labeled lipids is a powerful and versatile approach for the real-time visualization of lipid trafficking in live cells. By selecting the appropriate labeling strategy and carefully optimizing experimental conditions, researchers can gain valuable insights into the complex and dynamic world of cellular lipid metabolism and transport. These studies are fundamental to advancing our understanding of cell biology and for the development of novel therapeutics targeting lipid-related diseases.

References

Application of NBD-Labeled Probes in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorescent probes is a cornerstone of modern cell biology, enabling the visualization and quantification of a wide array of cellular processes. Among these, probes containing the NBD (N-4-nitrobenzo-2-oxa-1,3-diazole) fluorophore have proven to be exceptionally versatile for flow cytometry applications. NBD is a small, environmentally sensitive fluorophore that exhibits green fluorescence. Its spectral properties are well-suited for standard flow cytometry detection channels, typically using a 488 nm laser for excitation and collecting emission around 530 nm, similar to FITC.

This document provides detailed application notes and protocols for the use of various NBD-labeled molecules in flow cytometry to study cellular functions such as lipid uptake and metabolism, and nutrient transport. These assays are critical in basic research and drug development for understanding disease mechanisms and screening for therapeutic compounds.

Application I: Analysis of Sphingolipid Metabolism and Transport with NBD-Ceramide Analogs

Ceramides and other sphingolipids are crucial signaling molecules involved in fundamental cellular processes, including apoptosis, cell cycle regulation, and inflammation. Fluorescently labeled analogs, such as NBD-phytoceramide, allow for the investigation of their uptake, trafficking, and metabolism in live cells.

Data Presentation

Table 1: Recommended Staining Conditions for NBD-Phytoceramide [1]

ParameterRecommended RangeNotes
Cell Type Adherent or suspension mammalian cellsOptimization for each cell line is recommended.
Staining Concentration 1 - 10 µMStart with 5 µM and optimize. Higher concentrations may lead to cytotoxicity.
Incubation Time 15 - 60 minutesTime-course experiments are recommended to determine optimal uptake.
Incubation Temperature 37°CFor active uptake studies. 4°C can be used as a control for passive membrane binding.
Staining Medium Serum-free culture medium or PBSSerum may contain lipids that can interfere with staining.

Table 2: Flow Cytometer Settings for NBD Detection [1]

ParameterSetting
Excitation Laser 488 nm (Blue Laser)
Emission Filter ~530 nm (e.g., FITC or GFP channel)
Experimental Protocols

Protocol 1: Staining of Suspension Cells [1]

  • Cell Preparation:

    • Culture cells to the desired density.

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with pre-warmed serum-free medium or Phosphate Buffered Saline (PBS).

    • Resuspend the cells in serum-free medium or PBS to a concentration of 1 x 10^6 cells/mL.[1]

  • Staining:

    • Prepare the NBD-phytoceramide working solution by diluting the stock solution (in DMSO or ethanol) in serum-free medium to the desired final concentration (e.g., 5 µM).[1]

    • Add the working solution to the cell suspension.

    • Incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.

    • (Optional Control): For a negative control to assess passive membrane binding, incubate a separate aliquot of cells with the probe at 4°C.

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Wash the cell pellet twice with ice-cold PBS.

  • Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Keep the cells on ice and protected from light.

    • Analyze the samples on a flow cytometer using the settings outlined in Table 2.

Protocol 2: Staining of Adherent Cells

  • Cell Preparation:

    • Grow adherent cells in culture plates or flasks to the desired confluency.

  • Staining:

    • Prepare the NBD-phytoceramide working solution in serum-free medium.

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the working solution to the cells and incubate for 15-60 minutes at 37°C.

  • Cell Detachment and Washing:

    • After incubation, aspirate the staining solution and wash the cells twice with ice-cold PBS.

    • Add Trypsin-EDTA or a non-enzymatic cell dissociation solution to detach the cells.

    • Once detached, add complete culture medium to neutralize the trypsin.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Wash the cell pellet once more with ice-cold PBS.

  • Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Keep the cells on ice and protected from light.

    • Analyze the samples on a flow cytometer.

Visualization

Sphingolipid_Metabolism_Workflow cluster_pathway Ceramide Signaling Pathway cluster_assay NBD-Ceramide Assay Stress Cellular Stress (e.g., UV, Chemo) Sphingomyelinase Sphingomyelinase Activation Stress->Sphingomyelinase activates Ceramide Ceramide Generation Sphingomyelinase->Ceramide produces Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest NBD_Ceramide NBD-Ceramide Analog CellUptake Cellular Uptake & Metabolism NBD_Ceramide->CellUptake probes FlowCytometry Flow Cytometry Analysis CellUptake->FlowCytometry quantified by

Caption: Overview of Ceramide Signaling and NBD-Ceramide Assay Logic.

Application II: Monitoring Phospholipid Dynamics

The plasma membrane's lipid asymmetry is vital for cellular function and is maintained by lipid transporters. NBD-labeled phospholipids (e.g., NBD-PC, NBD-PE, NBD-PS) are powerful tools to study the dynamics of transbilayer lipid movement (flip and flop) using flow cytometry.

Data Presentation

Table 3: Kinetic Parameters of NBD-Phospholipid Movement in Bull Sperm

NBD-PhospholipidInward Movement (Flip) Half-Time (min)Apparent Equilibrium Inside (%)Outward Movement (Flop) Half-Time (min)
NBD-PS 1.8884.7
NBD-PE 2.5944.5
NBD-PC 11.232Not Reported
Experimental Protocols

Protocol 3: NBD-Lipid Uptake and Transbilayer Movement Assay

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).

  • Labeling:

    • Prepare NBD-labeled phospholipid working solution. The probe is typically dried from a chloroform stock and resuspended in ethanol or DMSO before dilution into the cell suspension.

    • Add the probe to the cell suspension and incubate on ice for a short period to label the outer leaflet of the plasma membrane.

  • Uptake (Flip) Measurement:

    • Warm the cell suspension to 37°C to initiate active transport of the probe to the inner leaflet.

    • At various time points, take two aliquots of the cell suspension.

  • Back-Extraction:

    • To one aliquot (total fluorescence), add buffer.

    • To the second aliquot (internalized fluorescence), add a solution of Bovine Serum Albumin (BSA), which is a fatty-acid free protein that extracts NBD-lipids from the outer leaflet of the plasma membrane. An alternative is to use sodium dithionite to quench the fluorescence of the probe on the outer leaflet.

    • Incubate on ice to allow for extraction/quenching.

  • Flow Cytometry Analysis:

    • Analyze both aliquots by flow cytometry.

    • The mean fluorescence intensity of the BSA-treated sample represents the internalized probe, while the untreated sample represents the total cell-associated fluorescence.

    • The percentage of internalized NBD-lipid can be calculated at each time point to determine the kinetics of inward movement (flip).

Visualization

Experimental_Workflow start Start: Cell Suspension stain Stain cells with NBD-labeled probe start->stain incubate Incubate at 37°C (for active transport) stain->incubate wash Wash cells with ice-cold PBS incubate->wash resuspend Resuspend in ice-cold buffer wash->resuspend analyze Analyze on Flow Cytometer resuspend->analyze end End: Data Acquisition analyze->end

Caption: General experimental workflow for NBD-probe staining and analysis.

Transbilayer_Movement cluster_membrane Plasma Membrane membrane Outer Leaflet Inner Leaflet membrane:outer->membrane:inner Flip (Flippase) membrane:inner->membrane:outer Flop (Floppase) Intracellular Intracellular Space (Cytosol) Extracellular Extracellular Space NBD_outer NBD-Lipid BSA BSA (Back-Extraction) NBD_outer->BSA Extracted NBD_inner NBD-Lipid

References

Application Notes and Protocols: A Step-by-Step Guide to NBD Conjugation Chemistry for Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive fluorescent label widely used in the study of biomolecules. Its modest size minimizes potential steric hindrance, making it an excellent tool for labeling proteins, peptides, and other biomolecules with minimal perturbation of their native function. NBD conjugates are characterized by their sensitivity to the local environment, with their fluorescence properties often changing in response to solvent polarity or binding events. This solvatochromic behavior makes NBD an invaluable probe for studying protein conformation, binding interactions, and cellular localization.

The most common reactive forms of NBD for bioconjugation are 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These reagents readily react with primary and secondary amines, as well as thiols, via a nucleophilic aromatic substitution (SNAr) mechanism.[1] This application note provides a detailed, step-by-step guide to the conjugation of NBD to proteins, focusing on the widely used NBD-Cl.

A Note on "Sqm-nbd" Nomenclature: The term "this compound" does not correspond to a standard, widely recognized chemical structure in the scientific literature. It is possible that "Sqm" represents a specific linker, quencher, or other proprietary modification of the NBD fluorophore. The protocols and information provided herein are based on the well-established chemistry of NBD-Cl, which is likely to be analogous to the intended application of a specialized NBD reagent.

Reaction Mechanism

The conjugation of NBD-Cl to a primary amine, such as the ε-amino group of a lysine residue in a protein, proceeds through a nucleophilic aromatic substitution. The amine attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a stable, fluorescent NBD-amine adduct.

reaction_mechanism Protein Protein-NH₂ Intermediate [Intermediate Complex] Protein->Intermediate Nucleophilic Attack NBD_Cl NBD-Cl NBD_Cl->Intermediate Plus + Conjugate Protein-NH-NBD Intermediate->Conjugate Chloride leaving group HCl HCl Intermediate->HCl Plus2 + experimental_workflow Protein_Prep Protein Preparation (in amine-free buffer) Conjugation Conjugation Reaction (Protein + NBD-Cl) Protein_Prep->Conjugation NBD_Prep NBD-Cl Stock Preparation NBD_Prep->Conjugation Quenching Quenching (e.g., with Tris or Glycine) Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification Characterization Characterization (Spectrophotometry, DOL calculation) Purification->Characterization Final_Product Purified NBD-Protein Conjugate Purification->Final_Product

References

Application Notes and Protocols for Detecting Protein-Protein Interactions Using NBD-Based Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a critical aspect of drug discovery. Fluorescence-based assays offer a sensitive and quantitative method for investigating these interactions. Among the various fluorescent probes available, 4-nitrobenzo-2-oxa-1,3-diazole (NBD) stands out as a versatile and environmentally sensitive fluorophore. Its relatively small size and favorable photophysical properties make it an excellent tool for labeling proteins and monitoring their interactions in real-time.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing NBD-based probes to detect and quantify protein-protein interactions.

Principle of NBD-Based PPI Detection

The fluorescence emission of NBD is highly sensitive to the polarity of its local environment.[2] When an NBD-labeled protein is in an aqueous solution, its fluorescence is typically quenched. Upon binding to its protein partner, the NBD probe is often transferred to a more hydrophobic environment at the protein-protein interface. This change in the microenvironment leads to a significant increase in fluorescence intensity, providing a direct measure of the binding event.[1] This "turn-on" fluorescence signal allows for the sensitive detection of PPIs.

A schematic representation of this principle is provided below.

cluster_0 Unbound State cluster_1 Bound State Protein_A_NBD Protein A NBD (Low Fluorescence) Complex Protein A-NBD Protein B Protein_A_NBD->Complex Binding Protein_B Protein B Aqueous_Environment Aqueous Environment Hydrophobic_Interface Hydrophobic Interface (High Fluorescence) Start Start Protein_Labeling Label Protein A with NBD dye Start->Protein_Labeling Purification Purify NBD-labeled Protein A Protein_Labeling->Purification Binding_Assay Incubate labeled Protein A with unlabeled Protein B Purification->Binding_Assay Measurement Measure Fluorescence Intensity Binding_Assay->Measurement Data_Analysis Analyze Data to Determine Binding Measurement->Data_Analysis End End Data_Analysis->End

References

Sqm-nbd as a Probe for Membrane Fluidity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical parameter that governs the functions of cellular membranes, including signal transduction, enzymatic activity, and transport processes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development and toxicology. Fluorescent probes are invaluable tools for investigating membrane fluidity in both model lipid systems and living cells. Among these, Sqm-nbd (also referred to as NBD-R595) has emerged as a novel and sensitive probe for detecting changes in the physical state of lipid bilayers.[1] This document provides detailed application notes and protocols for the use of this compound in membrane fluidity studies.

The 7-nitrobenzo-2-oxa-1,3-diazol (NBD) group is a popular fluorophore due to its small size and high sensitivity to the polarity of its local environment.[2] NBD-labeled lipids are weakly fluorescent in aqueous solutions but exhibit enhanced fluorescence in hydrophobic environments like cellular membranes.[3][4] this compound is particularly noteworthy for its unique spectral properties that allow for the ratiometric detection of different lipid phases.[1]

Principle of Action

This compound partitions into lipid bilayers and exhibits distinct fluorescence characteristics depending on the membrane's physical state. In the more fluid, liquid-crystalline (Lα) phase, the probe exists primarily as monomers and displays a single emission peak. However, in the more ordered, gel (Lβ) phase, this compound molecules form J-aggregates, leading to the appearance of a second, red-shifted emission peak. This phenomenon is attributed to Förster resonance energy transfer (FRET) from this compound monomers to these aggregates. The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of membrane fluidity.

Data Presentation

Table 1: Photophysical Properties of this compound (NBD-R595)
PropertyIn Aqueous BufferIn Fluid-Phase (Lα) DPPC VesiclesIn Gel-Phase (Lβ) DPPC Vesicles
Excitation Maximum (λex) 470 nm470 nm470 nm & ~570 nm
Emission Maximum (λem) 565 nm540 nm540 nm and 610 nm
Quantum Yield LowIncreasedIncreased
Key Spectral Feature Single emission peakBlue-shift to 540 nmAppearance of a second peak at ~610 nm
Table 2: Fluorescence Lifetime of NBD-Labeled Lipids in Different Membrane Phases

While specific lifetime data for this compound is not detailed in the provided results, the behavior of other NBD-labeled lipids provides a useful reference for the expected trends.

NBD-Labeled LipidMembrane PhaseApproximate Fluorescence Lifetime
C6-NBD-PCLiquid-disordered (Ld)~7 ns
C6-NBD-PCLiquid-ordered (Lo)~12 ns

Note: The fluorescence lifetime of NBD probes is highly sensitive to the polarity and water content of the surrounding environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Procedure:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in DMSO to create a stock solution of 1-20 mM.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Labeling of Large Unilamellar Vesicles (LUVs) with this compound
  • Reagents and Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-formed LUVs of desired lipid composition in a suitable buffer (e.g., PBS, pH 7.4)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Dilute the LUV suspension to the desired final lipid concentration in PBS.

    • Add a small aliquot of the this compound stock solution to the LUV suspension to achieve the desired probe-to-lipid ratio. A typical starting point is a 1:100 to 1:500 probe-to-lipid molar ratio.

    • Gently mix the solution by vortexing for a few seconds.

    • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the lipids for 15-30 minutes to ensure proper incorporation of the probe into the vesicles.

Protocol 3: Fluorescence Spectroscopy of this compound in LUVs
  • Instrumentation:

    • Fluorometer with temperature control

  • Procedure:

    • Transfer the this compound labeled LUV suspension to a quartz cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the fluorometer.

    • Set the excitation wavelength to 470 nm.

    • Record the emission spectrum from 500 nm to 700 nm.

    • To study temperature-dependent phase transitions, incrementally change the temperature of the sample and record the emission spectrum at each temperature point, allowing for equilibration at each step.

Protocol 4: Labeling of Live Cells with this compound
  • Reagents and Materials:

    • This compound stock solution (from Protocol 1)

    • Cells cultured on glass-bottom dishes or coverslips

    • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed imaging medium to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C for 15-30 minutes, protected from light.

    • Wash the cells three times with pre-warmed HBSS to remove any unbound probe before imaging.

Protocol 5: Fluorescence Microscopy of this compound in Live Cells
  • Instrumentation:

    • Confocal or wide-field fluorescence microscope equipped with appropriate filter sets (e.g., a standard FITC filter set).

  • Procedure:

    • Mount the labeled cells on the microscope stage.

    • Excite the sample at ~470-490 nm.

    • Acquire images in two separate emission channels:

      • Channel 1 (Monomer): 520-560 nm

      • Channel 2 (Aggregate): 600-640 nm

    • For drug treatment studies, acquire baseline images before adding the compound of interest and then acquire images at various time points after treatment.

Data Analysis
  • For Spectroscopy Data:

    • For each emission spectrum, determine the fluorescence intensity at the two emission maxima (~540 nm for the monomer and ~610 nm for the aggregate).

    • Calculate the ratio of the intensities (I610/I540).

    • Plot the intensity ratio as a function of temperature or experimental condition. An increase in this ratio indicates a decrease in membrane fluidity (a shift towards the gel phase).

  • For Microscopy Data:

    • For each cell, measure the mean fluorescence intensity in both the monomer and aggregate channels.

    • Generate a ratiometric image by dividing the aggregate channel image by the monomer channel image on a pixel-by-pixel basis.

    • The resulting ratiometric image will provide a visual representation of membrane fluidity, where higher pixel values correspond to lower fluidity.

    • Quantify the average ratio for different cells or regions of interest to obtain a quantitative measure of membrane fluidity.

Visualizations

cluster_fluid Fluid Membrane (Lα Phase) cluster_gel Gel Membrane (Lβ Phase) Monomer This compound Monomer Emission1 Emission (~540 nm) Monomer->Emission1 Excitation1 Excitation (470 nm) Excitation1->Monomer Monomer2 This compound Monomer Emission2_1 Emission (~540 nm) Monomer2->Emission2_1 FRET FRET Monomer2->FRET Aggregate This compound J-Aggregate Emission2_2 Emission (~610 nm) Aggregate->Emission2_2 Excitation2 Excitation (470 nm) Excitation2->Monomer2 FRET->Aggregate

Caption: Mechanism of this compound fluorescence in different membrane phases.

start Start: Prepare Cells or LUVs prep_probe Prepare this compound Stock Solution start->prep_probe labeling Label Cells/LUVs with this compound start->labeling prep_probe->labeling incubation Incubate for Probe Incorporation labeling->incubation measurement Fluorescence Measurement (Spectroscopy or Microscopy) incubation->measurement data_analysis Data Analysis: Calculate Intensity Ratio measurement->data_analysis interpretation Interpret Results: Relate Ratio to Fluidity data_analysis->interpretation end End: Determine Membrane Fluidity interpretation->end

Caption: Experimental workflow for membrane fluidity measurement using this compound.

cluster_drug_dev Drug Discovery & Development DrugCandidate Drug Candidate TargetCell Target Cell DrugCandidate->TargetCell MembraneInteraction Interaction with Cell Membrane TargetCell->MembraneInteraction FluidityChange Change in Membrane Fluidity (Measured by this compound) MembraneInteraction->FluidityChange CellularResponse Altered Cellular Response (e.g., Signaling, Uptake) FluidityChange->CellularResponse Toxicity Potential Toxicity CellularResponse->Toxicity Efficacy Therapeutic Efficacy CellularResponse->Efficacy

References

Live-Cell Imaging with NBD-Conjugated Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive dye extensively used in live-cell imaging. When conjugated to various molecules such as lipids, glucose analogs, or drugs, NBD probes allow for the real-time visualization and tracking of these molecules within living cells. The fluorescence of NBD is highly dependent on the polarity of its local environment, making it a valuable tool for studying membrane dynamics, transport processes, and drug delivery. This document provides detailed application notes and protocols for utilizing NBD-conjugated probes in live-cell imaging.

Quantitative Data Presentation

The photophysical properties of NBD are crucial for designing and executing fluorescence microscopy experiments. Below is a summary of the key spectral characteristics of commonly used NBD-conjugated probes.

ProbeExcitation Max (nm)Emission Max (nm)Common Applications
NBD-Labeled Lipids
NBD-PC (Phosphatidylcholine)~460-470~530-540Membrane dynamics, lipid trafficking[1]
NBD-PE (Phosphatidylethanolamine)~460-470~530-540Membrane organization, lipid flippase activity[2][3]
25-NBD-Cholesterol~470~540Cholesterol trafficking and distribution[2][4]
C6-NBD-Ceramide~465~540Sphingolipid metabolism, Golgi apparatus staining
C12-NBD-Phytoceramide~465~540Lipid trafficking and metabolism
NBD-Labeled Glucose Analogs
2-NBDG (2-Deoxy-D-glucose)~465-475~540-550Glucose uptake and metabolism
6-NBDG (6-Deoxy-D-glucose)~465-475~540-550Glucose transport studies

Key Applications

NBD-conjugated probes are versatile tools with a wide range of applications in cell biology and drug development:

  • Lipid Trafficking and Metabolism: NBD-labeled lipids, such as NBD-ceramide and NBD-cholesterol, are instrumental in studying the transport of lipids between organelles like the endoplasmic reticulum and the Golgi apparatus. They also allow for the visualization of lipid domains and the activity of lipid-modifying enzymes.

  • Glucose Uptake and Metabolism: The fluorescent glucose analog 2-NBDG is widely used to monitor glucose uptake in living cells in real-time. This is particularly relevant in cancer research and metabolic studies, where glucose metabolism is often altered.

  • Membrane Dynamics: NBD-labeled phospholipids are employed to investigate the fluidity and organization of cellular membranes. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used with these probes to measure the lateral diffusion of lipids within the membrane.

  • Drug Delivery: By attaching an NBD fluorophore to a drug molecule, researchers can track its uptake, intracellular distribution, and target engagement in real-time. This provides valuable insights into the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Trafficking with NBD-Ceramide

This protocol describes the labeling of the Golgi apparatus in living cells using C6-NBD-Ceramide to visualize lipid trafficking.

Materials:

  • C6-NBD-Ceramide

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of NBD-Ceramide Stock Solution (1 mM):

    • Dissolve C6-NBD-Ceramide in DMSO to a final concentration of 1 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light.

  • Preparation of NBD-Ceramide-BSA Complex (100x Stock):

    • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.

    • In a separate tube, add the desired volume of 1 mM NBD-Ceramide stock solution.

    • Evaporate the DMSO under a stream of nitrogen gas.

    • Resuspend the dried NBD-Ceramide in the BSA solution by vortexing. This complex enhances the solubility and delivery of the lipid probe.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight.

  • Cell Labeling:

    • Dilute the NBD-Ceramide-BSA complex in pre-warmed live-cell imaging medium to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the NBD-Ceramide working solution to the cells.

    • Incubate at 37°C for 15-30 minutes. Optimal incubation time may vary depending on the cell type.

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately proceed to imaging using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).

    • Use a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~540 nm) to visualize the NBD fluorescence.

Protocol 2: Live-Cell Imaging of Glucose Uptake with 2-NBDG

This protocol outlines the procedure for monitoring glucose uptake in living cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • 2-NBDG

  • Anhydrous DMSO

  • Krebs-Ringer Bicarbonate (KRB) buffer or other glucose-free imaging buffer

  • Cells cultured on glass-bottom dishes

Procedure:

  • Preparation of 2-NBDG Stock Solution (100 mM):

    • Dissolve 2-NBDG in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes and grow to the desired confluency.

    • On the day of the experiment, wash the cells twice with glucose-free imaging buffer.

    • To induce glucose starvation and enhance uptake, incubate the cells in glucose-free buffer for 30-60 minutes at 37°C.

  • Cell Labeling:

    • Prepare a working solution of 2-NBDG by diluting the stock solution in pre-warmed glucose-free imaging buffer to a final concentration of 50-200 µM.

    • Add the 2-NBDG working solution to the cells.

    • Incubate at 37°C for 15-30 minutes.

  • Imaging:

    • Remove the 2-NBDG solution and wash the cells three times with cold PBS to stop the uptake and remove extracellular probe.

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image immediately using a fluorescence microscope with a FITC/GFP filter set (Excitation: ~475 nm, Emission: ~550 nm).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be investigated using NBD-conjugated probes.

G cluster_0 Insulin Signaling & GLUT4 Translocation Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation AS160->GLUT4_vesicle Inhibits translocation GLUT4_membrane GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake (via 2-NBDG imaging) GLUT4_membrane->Glucose_uptake

Caption: Insulin-mediated GLUT4 translocation pathway for glucose uptake.

G cluster_1 Ceramide Trafficking and Sphingolipid Synthesis ER Endoplasmic Reticulum (ER) (Ceramide Synthesis) Ceramide NBD-Ceramide Vesicular_transport Vesicular Transport ER->Vesicular_transport CERT CERT (Ceramide Transfer Protein) Ceramide->CERT Non-vesicular transport Golgi Golgi Apparatus CERT->Golgi Vesicular_transport->Golgi SM NBD-Sphingomyelin Golgi->SM SMS GCS NBD-Glucosylceramide Golgi->GCS GCS PM Plasma Membrane SM->PM Trafficking GCS->PM Trafficking Lysosome Lysosome PM->Lysosome Endocytosis

Caption: Ceramide transport and metabolism in the sphingolipid pathway.

Experimental Workflow

The general workflow for a live-cell imaging experiment using NBD-conjugated probes is depicted below.

G cluster_2 Live-Cell Imaging Experimental Workflow Cell_culture 1. Cell Culture (Plate cells on imaging dish) Probe_prep 2. Probe Preparation (Prepare NBD-probe working solution) Cell_culture->Probe_prep Labeling 3. Cell Labeling (Incubate cells with NBD-probe) Probe_prep->Labeling Washing 4. Washing (Remove excess probe) Labeling->Washing Imaging 5. Image Acquisition (Fluorescence Microscopy) Washing->Imaging Analysis 6. Data Analysis (Quantify fluorescence intensity, localization, and dynamics) Imaging->Analysis

Caption: General workflow for live-cell imaging with NBD probes.

References

Application Notes and Protocols for NBD in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a valuable tool in high-throughput screening (HTS) and drug discovery. Its small size and environmentally sensitive fluorescence make it an ideal label for a variety of molecules, including lipids, peptides, and small molecule ligands.[1][2] NBD exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as when bound to a target protein or internalized into a cell. This property allows for the development of "turn-on" fluorescence assays that are well-suited for HTS.[1]

These application notes provide an overview of the use of NBD-labeled molecules in HTS assays, with detailed protocols for specific applications.

Principle of NBD-Based HTS Assays

The fundamental principle behind most NBD-based HTS assays is the change in the fluorophore's quantum yield upon a change in its local environment. When an NBD-labeled probe is in a polar, aqueous solution, its fluorescence is quenched. Upon binding to a target protein's hydrophobic pocket or partitioning into a lipid membrane, the NBD moiety is shielded from the aqueous environment, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be used to screen for compounds that inhibit or enhance the binding or uptake of the NBD-labeled molecule.

Application 1: Cellular Uptake Assays for Transporter Inhibition

A common application of NBD in HTS is in cell-based assays to screen for inhibitors of transporter proteins. In this format, cells overexpressing a specific transporter are incubated with an NBD-labeled substrate. Inhibitors of the transporter will prevent the uptake of the NBD-labeled substrate, resulting in a lower intracellular fluorescence signal.

Example: High-Throughput Screening for Cholesterol Efflux Inhibitors using NBD-Cholesterol

This protocol describes a high-throughput assay to identify compounds that modulate the efflux of cholesterol from macrophages, a key process in atherosclerosis. The assay utilizes NBD-cholesterol, a fluorescent analog of cholesterol, to trace its movement out of cells.[3][4]

Quantitative Data Summary

The following table summarizes hypothetical results from a screen for cholesterol efflux modulators, presenting the percentage of NBD-cholesterol efflux and the calculated IC50 values for hit compounds.

Compound IDConcentration (µM)% NBD-Cholesterol EffluxIC50 (µM)
Control-55.2 ± 3.1-
Inhibitor A1012.5 ± 1.82.5
Inhibitor B1025.8 ± 2.58.1
Activator X1078.3 ± 4.2-

Experimental Protocol

1. Cell Culture and Seeding:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
  • Seed THP-1 cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.
  • Differentiate the monocytes into macrophages by adding 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) and incubating for 48-72 hours at 37°C in a 5% CO2 incubator.

2. NBD-Cholesterol Loading:

  • Prepare a 5 µM working solution of NBD-cholesterol in RPMI-1640 medium.
  • Remove the PMA-containing medium from the differentiated macrophages and wash once with phosphate-buffered saline (PBS).
  • Add 100 µL of the NBD-cholesterol loading medium to each well.
  • Incubate for 4-6 hours at 37°C to allow for cholesterol uptake.

3. Compound Treatment:

  • Prepare a serial dilution of test compounds in a separate 96-well plate.
  • After the loading period, wash the cells twice with warm PBS to remove excess NBD-cholesterol.
  • Add 100 µL of serum-free medium containing the test compounds to the respective wells. Include appropriate vehicle controls (e.g., DMSO).

4. Cholesterol Efflux:

  • To initiate cholesterol efflux, add 50 µL of an acceptor molecule solution (e.g., apolipoprotein A-I or HDL) to each well.
  • Incubate the plate for 1-4 hours at 37°C.

5. Data Acquisition and Analysis:

  • After the efflux period, transfer 120 µL of the supernatant from each well to a new black 96-well plate.
  • Lyse the cells in the original plate by adding 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS).
  • Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
  • Calculate the percentage of cholesterol efflux using the following formula:
  • % Efflux = (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) * 100
  • Plot the percentage of efflux against the compound concentration to determine the IC50 values for inhibitors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_cells Seed and Differentiate THP-1 Macrophages load_nbd Load Cells with NBD-Cholesterol prep_cells->load_nbd prep_compounds Prepare Compound Dilution Plate add_compounds Add Test Compounds prep_compounds->add_compounds wash1 Wash Cells load_nbd->wash1 wash1->add_compounds add_acceptor Initiate Efflux with Acceptor Molecules add_compounds->add_acceptor incubation Incubate add_acceptor->incubation read_fluorescence Read Fluorescence of Supernatant and Lysate incubation->read_fluorescence calculate_efflux Calculate % Efflux read_fluorescence->calculate_efflux determine_ic50 Determine IC50 calculate_efflux->determine_ic50

Caption: Workflow for NBD-cholesterol efflux HTS assay.

Application 2: Fluorescence Polarization (FP) Assays for Protein-Ligand Binding

Fluorescence polarization is a powerful technique for studying molecular interactions in a homogeneous format, making it highly suitable for HTS. The assay measures the change in the tumbling rate of an NBD-labeled molecule upon binding to a larger protein. A small, NBD-labeled ligand will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to a large protein, its tumbling slows down, leading to an increase in fluorescence polarization.

Example: HTS for Inhibitors of a GPCR using an NBD-Labeled Ligand

This protocol outlines a generalized fluorescence polarization assay to screen for compounds that inhibit the binding of a small molecule ligand to a G-protein coupled receptor (GPCR).

Quantitative Data Summary

The following table shows representative data from an FP-based HTS for GPCR inhibitors. The change in millipolarization (mP) is indicative of ligand displacement.

Compound IDConcentration (µM)Fluorescence Polarization (mP)% InhibitionIC50 (µM)
No Protein-50 ± 5--
Protein Only-250 ± 150-
Inhibitor C10100 ± 8751.8
Inhibitor D10175 ± 1237.512.3

Experimental Protocol

1. Reagent Preparation:

  • Prepare a stock solution of the purified GPCR in an appropriate assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
  • Prepare a stock solution of the NBD-labeled ligand in DMSO.
  • Prepare a serial dilution of test compounds in DMSO.

2. Assay Procedure (384-well format):

  • Add 5 µL of the test compound dilutions to the wells of a black, low-volume 384-well plate.
  • Add 10 µL of the GPCR solution to each well.
  • Add 5 µL of the NBD-labeled ligand to each well. The final concentration of the ligand should be at its Kd for the receptor.
  • Include control wells:
  • Negative control (low polarization): NBD-ligand only.
  • Positive control (high polarization): NBD-ligand and GPCR.
  • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for NBD (e.g., 485 nm excitation, 535 nm emission) and polarization filters.
  • Calculate the percent inhibition for each compound concentration using the following formula:
  • % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
  • Where mP_sample is the millipolarization of the test well, mP_low is the average mP of the negative control, and mP_high is the average mP of the positive control.
  • Plot the percent inhibition against the compound concentration to determine the IC50 values.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates ligand NBD-Ligand ligand->gpcr Binds inhibitor Inhibitor inhibitor->gpcr Blocks Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: GPCR signaling and inhibitor action.

Application 3: FRET-Based Assays for Protease Activity

Förster Resonance Energy Transfer (FRET) is another powerful technique for HTS. In a FRET-based protease assay, a peptide substrate is labeled with two fluorophores: a donor (e.g., a coumarin derivative) and an acceptor (NBD). When the peptide is intact, the two fluorophores are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light. When a protease cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.

Example: HTS for Inhibitors of a Viral Protease

This protocol provides a general framework for a FRET-based HTS assay to identify inhibitors of a viral protease, a common target in antiviral drug discovery.

Quantitative Data Summary

The following table presents hypothetical data from a FRET-based protease inhibitor screen. The FRET ratio (Acceptor/Donor) is used to determine inhibitory activity. A decrease in the FRET ratio indicates protease activity, and the restoration of the ratio signifies inhibition.

Compound IDConcentration (µM)Donor Fluorescence (RFU)Acceptor Fluorescence (RFU)FRET Ratio (A/D)% InhibitionIC50 (µM)
No Enzyme-5,00050,00010.0100-
Enzyme Only-45,00010,0000.220-
Inhibitor E1015,00040,0002.6755.67.2
Inhibitor F1035,00020,0000.5722.2> 25

Experimental Protocol

1. Reagent Preparation:

  • Synthesize or purchase a peptide substrate containing the protease cleavage site, labeled with a FRET pair (e.g., Donor: AMC, Acceptor: NBD).
  • Prepare a stock solution of the purified viral protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
  • Prepare a serial dilution of test compounds in DMSO.

2. Assay Procedure (384-well format):

  • Add 2 µL of the test compound dilutions to the wells of a black 384-well plate.
  • Add 10 µL of the protease solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding 8 µL of the FRET peptide substrate solution.
  • Include control wells:
  • Negative control (no cleavage): Substrate only.
  • Positive control (cleavage): Substrate and protease.
  • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 1-2 hours.

3. Data Acquisition and Analysis:

  • Measure the fluorescence of both the donor and acceptor fluorophores using a fluorescence plate reader.
  • Donor: Ex/Em ~350/450 nm
  • Acceptor (NBD): Ex/Em ~485/535 nm
  • Calculate the FRET ratio (Acceptor fluorescence / Donor fluorescence) for each well.
  • Calculate the percent inhibition for each compound concentration.
  • Plot the percent inhibition against the compound concentration to determine the IC50 values.

Logical Relationship Diagram

G cluster_intact Intact Substrate (No Protease) cluster_cleaved Cleaved Substrate (Protease Present) donor1 Donor fret_on FRET Occurs donor1->fret_on Excitation protease Protease acceptor1 NBD Acceptor fret_on->acceptor1 Energy Transfer donor2 Donor fret_off No FRET donor2->fret_off Excitation acceptor2 NBD Acceptor donor_emission Donor Emission fret_off->donor_emission protease->donor2 Cleaves Substrate inhibitor Inhibitor inhibitor->protease Inhibits

Caption: Principle of FRET-based protease assay.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Sqm-nbd

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sqm-NBD Probes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background fluorescence when using this compound-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is an this compound probe and what are its typical fluorescent properties?

An this compound probe is a fluorescent molecule that combines a squaraine (Sqm) dye with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.

  • Squaraine (Sqm) dyes are known for their strong absorption and intense fluorescence in the red to near-infrared (NIR) spectrum.[1][2][3] They possess high molar absorptivity and are generally photostable.[3]

  • NBD is an environmentally sensitive fluorophore.[4] It exhibits weak fluorescence in aqueous, polar environments but becomes highly fluorescent in nonpolar, hydrophobic environments such as lipid membranes. This property is beneficial for reducing background fluorescence from unbound probes in aqueous media.

The combined spectral properties of an this compound probe would depend on its specific chemical structure and the potential for intramolecular interactions like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET), which can be designed to reduce background fluorescence in the probe's "off" state.

Q2: What are the primary sources of high background fluorescence in my experiments?

High background fluorescence can originate from several sources when using fluorescent probes like this compound:

  • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, and collagen, can fluoresce, especially when excited with shorter wavelengths, contributing to the overall background signal.

  • Extracellular Probe: Residual this compound probe that is not washed away after incubation can contribute to background fluorescence. This includes molecules non-specifically bound to the cell surface or the culture plate.

  • Non-specific Binding: The probe may bind to cellular components other than its intended target, leading to diffuse and non-specific intracellular signals.

  • Reagent and Media Fluorescence: Components in the cell culture media or buffer solutions can be inherently fluorescent.

Q3: How can I differentiate between the internalized probe signal and the probe that is non-specifically bound to the cell surface?

A common and effective method is to use a quenching agent that is not permeable to the cell membrane, such as Trypan Blue. Trypan Blue can quench the fluorescence of NBD molecules on the outer surface of the cell membrane. By comparing the fluorescence with and without the addition of Trypan Blue, you can distinguish between the internalized signal and the surface-bound signal.

Q4: Can the concentration of the this compound probe affect background fluorescence?

Yes, the concentration of the probe is critical. An excessively high concentration is a common cause of high background due to increased non-specific binding. Additionally, at very high concentrations, some fluorophores, including NBD, can exhibit self-quenching, which can complicate the interpretation of fluorescence intensity. It is recommended to perform a concentration titration to determine the optimal concentration that provides the best signal-to-noise ratio.

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Logical Flow for Troubleshooting Background Fluorescence

G start High Background Fluorescence Observed source Identify Source of Background start->source autofluorescence Cellular Autofluorescence? source->autofluorescence Check unstained controls nonspecific_binding Non-specific Binding? source->nonspecific_binding Observe signal localization extracellular_probe Excess Extracellular Probe? source->extracellular_probe Examine areas around cells autofluorescence->nonspecific_binding No sol_autofluorescence Solutions for Autofluorescence: - Use appropriate controls (unstained cells) - Select probes with longer wavelengths (Red/NIR) - Use spectral unmixing - Photobleaching pre-treatment autofluorescence->sol_autofluorescence Yes nonspecific_binding->extracellular_probe No sol_nonspecific_binding Solutions for Non-specific Binding: - Optimize probe concentration (titration) - Use blocking agents (e.g., BSA) - Increase washing steps nonspecific_binding->sol_nonspecific_binding Yes sol_extracellular_probe Solutions for Extracellular Probe: - Perform thorough washing - Use a quenching agent (e.g., Trypan Blue) extracellular_probe->sol_extracellular_probe Yes end Improved Signal-to-Noise Ratio sol_autofluorescence->end sol_nonspecific_binding->end sol_extracellular_probe->end

Caption: A flowchart outlining the systematic approach to troubleshooting high background fluorescence.

Issue 1: High fluorescence signal in control cells not treated with the probe.
  • Possible Cause: Cellular autofluorescence.

  • Solutions:

    • Proper Controls: Always include an unstained cell sample to measure the baseline autofluorescence.

    • Wavelength Selection: If possible, use probes that excite and emit at longer wavelengths (red or NIR), as autofluorescence is often more prominent in the blue and green channels. Squaraine dyes, with their red/NIR properties, are advantageous in this regard.

    • Photobleaching: Before staining, you can photobleach the fixed cells to reduce autofluorescence.

    • Spectral Imaging: Use spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence spectrum.

Issue 2: Diffuse, non-localized fluorescence within the cells.
  • Possible Cause: Non-specific binding of the this compound probe.

  • Solutions:

    • Optimize Probe Concentration: Perform a titration to find the lowest effective concentration of the probe that still provides a specific signal.

    • Blocking: Before adding the probe, incubate the cells with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites.

    • Washing: Increase the number and duration of washing steps after probe incubation to remove unbound and weakly bound probes.

Issue 3: A "halo" of fluorescence around the cells or high background on the coverslip.
  • Possible Cause: Incomplete removal of unbound probe from the extracellular space.

  • Solutions:

    • Thorough Washing: Ensure that the cells are washed thoroughly with an appropriate buffer (e.g., ice-cold PBS) after incubation to remove any unbound probe.

    • Use of a Quenching Agent: For probes with NBD, use a membrane-impermeable quenching agent like Trypan Blue to extinguish the fluorescence of any remaining extracellular probe.

Experimental Protocols

Protocol 1: General Staining Protocol for this compound Probes

This is a general protocol that should be optimized for your specific cell type and this compound probe.

  • Cell Preparation: Seed and culture cells to the desired confluency on coverslips or in a multi-well plate suitable for fluorescence microscopy.

  • Fixation (Optional): For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Permeabilization (Optional): If the target is intracellular, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific binding.

  • Probe Incubation: Dilute the this compound probe to the predetermined optimal concentration in the blocking buffer. Incubate the cells with the probe solution for the desired time (e.g., 30-60 minutes) at the appropriate temperature, protected from light.

  • Washing: Aspirate the probe solution and wash the cells 3-5 times with wash buffer (e.g., PBS) for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope with the appropriate filter sets for your this compound probe.

Protocol 2: Using Trypan Blue to Quench Extracellular Fluorescence

This protocol allows for the differentiation of internalized versus surface-bound NBD-containing probes.

  • Perform Staining: Follow steps 1-5 of the General Staining Protocol.

  • Initial Wash: Wash the cells 2-3 times with ice-cold PBS to remove the bulk of the unbound probe.

  • Measure Total Fluorescence: For one set of wells/coverslips, add PBS and measure the total fluorescence. This represents both internalized and surface-bound probe.

  • Quenching: For a parallel set of wells/coverslips, add a solution of Trypan Blue (e.g., 0.25 mg/mL in PBS) and incubate for 5-10 minutes.

  • Measure Internalized Fluorescence: Measure the fluorescence in the presence of Trypan Blue. This signal represents the internalized probe, as the extracellular fluorescence is quenched.

  • Analysis: The difference in fluorescence intensity between the total and quenched samples provides an estimate of the surface-bound probe.

Quantitative Data Summary

The following table summarizes the typical spectral properties of NBD and Squaraine dyes. Note that the exact wavelengths for a specific this compound probe will depend on its unique chemical structure.

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Key Characteristics
NBD ~465 - 485~515 - 545Environmentally sensitive; fluorescence increases in hydrophobic environments.
Squaraine (Sqm) ~630 - 670~650 - 700High molar absorptivity, narrow emission bands in the red/NIR region.

Visualizations

Environmental Sensitivity of NBD Fluorescence

G cluster_0 Aqueous Environment (Extracellular) cluster_1 Hydrophobic Environment (e.g., Cell Membrane) probe_aq This compound Probe fluo_low Weak Fluorescence (Low Background) probe_aq->fluo_low Quenched probe_mem This compound Probe (Bound to Target) probe_aq->probe_mem Binds to nonpolar target fluo_high Strong Fluorescence (Specific Signal) probe_mem->fluo_high Activated

Caption: The environmental sensitivity of an NBD-containing probe.

References

Technical Support Center: Optimizing Sqm-nbd Labeling Efficiency for Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sqm-nbd (and related NBD) labeling of peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound labeling process in a question-and-answer format.

Issue: Low or No Labeling Efficiency

Question: My peptide is not getting labeled, or the labeling yield is very low. What are the possible causes and solutions?

Answer: Low labeling efficiency is a common problem that can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient labeling. The reactivity of the primary amines on the peptide (N-terminus and lysine side chains) is dependent on them being in a deprotonated state.

    • Solution: Ensure your reaction buffer is within the optimal pH range. For general labeling of both the N-terminus and lysine residues, a pH of 8.0-9.5 is recommended.[1] For selective labeling of the N-terminal α-amino group, a neutral pH of 7.0-7.5 is preferable due to its lower pKa compared to the ε-amino group of lysine.[1]

  • Incorrect Molar Ratio of Reagents: An insufficient amount of the this compound labeling reagent will result in incomplete labeling. Conversely, a very large excess can lead to increased background and difficulty in purification.

    • Solution: Optimize the molar ratio of the labeling reagent to your peptide. For selective N-terminal labeling, a 1-3 fold molar excess of NBD-Cl is a good starting point.[1] For general labeling of all available primary amines, a 5-10 fold molar excess is recommended.[1]

  • Suboptimal Reaction Time and Temperature: The labeling reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature. Typical incubation times range from 1 to 4 hours at room temperature or slightly elevated temperatures (e.g., 40-60°C).[1] Some protocols may require longer incubation, such as 14 hours at 28°C for selective labeling.

  • Hydrolysis of the Labeling Reagent: this compound reagents like NBD-Cl can be susceptible to hydrolysis, especially at high pH, forming NBD-OH. This hydrolyzed product is non-reactive with the peptide and can increase background fluorescence.

    • Solution: Prepare the this compound stock solution fresh in an anhydrous organic solvent like dimethylformamide (DMF) immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.

  • Peptide Solubility Issues: If your peptide is not fully dissolved in the reaction buffer, the labeling efficiency will be significantly reduced.

    • Solution: Ensure your peptide is completely solubilized. You may need to add a small amount of an organic co-solvent like DMF or acetonitrile (ACN) to the reaction mixture.

Issue: Lack of Labeling Selectivity

Question: I am trying to label only the N-terminus of my peptide, but I am also seeing labeling of lysine residues. How can I improve the selectivity?

Answer: Achieving selective N-terminal labeling relies on exploiting the difference in pKa values between the N-terminal α-amino group and the ε-amino group of lysine side chains.

  • pH Control: The pKa of the N-terminal amino group is generally lower than that of the lysine side chain.

    • Solution: Perform the labeling reaction at a neutral pH (around 7.0-7.5). At this pH, the N-terminus is more likely to be deprotonated and available for reaction compared to the lysine side chains.

  • Molar Ratio of Labeling Reagent: Using a large excess of the labeling reagent can drive the reaction to label less reactive sites.

    • Solution: Use a lower molar excess of the this compound reagent (e.g., 1-3 fold) to favor the more reactive N-terminal amine.

Issue: Poor Purity of the Labeled Peptide After Purification

Question: After purification by RP-HPLC, my labeled peptide is still not pure. What can I do?

Answer: Impurities in the final product can arise from unreacted starting materials, byproducts of the labeling reaction, or co-eluting species.

  • Inefficient Removal of Unreacted Reagent: The free this compound reagent can be difficult to separate from the labeled peptide, especially if the peptide is very hydrophobic.

    • Solution: You can quench the reaction by adding a small amount of a primary amine-containing compound, such as Tris buffer, to consume any excess reactive dye before purification.

  • Suboptimal HPLC Conditions: The gradient and column chemistry may not be suitable for resolving your labeled peptide from impurities.

    • Solution: Optimize your RP-HPLC purification protocol. Try a shallower gradient of the organic mobile phase (e.g., acetonitrile) to improve the separation of closely eluting species. If standard C18 columns do not provide adequate separation, consider using a different stationary phase (e.g., C8, C4, or diphenyl).

Issue: Unexpected Fluorescence Quenching

Question: The fluorescence intensity of my labeled peptide is lower than expected. What could be causing this?

Answer: Fluorescence quenching of the NBD fluorophore can occur due to several factors.

  • Solvent Environment: The fluorescence of NBD is highly sensitive to the polarity of its environment, with fluorescence generally being lower in aqueous solutions.

    • Solution: Measure the fluorescence in a less polar solvent if possible, or be aware that the quantum yield in aqueous buffers will be lower.

  • Proximity to Quenching Amino Acid Residues: Certain amino acid residues within the peptide sequence, such as tryptophan, can quench the fluorescence of nearby fluorophores.

    • Solution: If possible, design your peptide to avoid placing quenching residues in close proximity to the labeling site.

  • Aggregation: Aggregation of the labeled peptide can lead to self-quenching.

    • Solution: Ensure your labeled peptide is fully solubilized and not aggregated. You may need to adjust the buffer composition or peptide concentration.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound labeling of peptides?

A1: The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr). The primary amine groups (from the N-terminus or lysine side chains) or thiol groups (from cysteine) on the peptide act as nucleophiles and attack the electron-deficient aromatic ring of the this compound reagent, displacing the leaving group (e.g., chloride from NBD-Cl).

Q2: How should I prepare and store the this compound labeling reagent?

A2: It is recommended to prepare a stock solution of the this compound reagent in an anhydrous organic solvent such as DMF. This solution should be prepared fresh before each use to minimize hydrolysis. Store the solid reagent at -20°C and protected from light.

Q3: What is the best method to purify this compound labeled peptides?

A3: The standard and most effective method for purifying this compound labeled peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

Q4: How can I confirm that my peptide has been successfully labeled?

A4: Successful labeling can be confirmed using a combination of techniques:

  • Mass Spectrometry (MS): This is the most definitive method. The mass of the labeled peptide will be higher than the unlabeled peptide by the mass of the this compound moiety.

  • Analytical RP-HPLC: The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the NBD group. You can monitor the elution at a wavelength corresponding to the peptide backbone (around 220 nm) and the NBD fluorophore (around 470 nm).

  • UV-Vis Spectroscopy: The formation of the NBD-amine adduct results in a new absorbance peak in the visible region (around 460-480 nm).

Q5: Can I label cysteine residues with this compound reagents?

A5: Yes, NBD-Cl can react with thiol groups on cysteine residues. However, the resulting NBD-thiol adducts are generally much less fluorescent than the corresponding NBD-amine adducts. For specific and highly fluorescent labeling of cysteine, reagents like Pd-SNBD have been developed which show excellent reactivity and result in stable, fluorogenic products.

Data Summary Tables

Table 1: Recommended Reaction Conditions for NBD-Cl Labeling of Peptides

ParameterSelective N-Terminal LabelingGeneral Amine Labeling (N-Terminus & Lysine)Reference(s)
pH 7.0 - 7.58.0 - 9.5
Molar Excess of NBD-Cl 1-3 fold5-10 fold
Temperature Room Temperature to 40°CRoom Temperature to 60°C
Reaction Time 1 - 14 hours1 - 4 hours
Solvent Aqueous buffer, may contain organic co-solvent (e.g., DMF)Aqueous buffer, may contain organic co-solvent (e.g., DMF)

Table 2: Spectroscopic Properties of NBD-Amine Adducts

PropertyTypical ValueReference(s)
Excitation Maximum (λex) ~464 - 485 nm
Emission Maximum (λem) ~512 - 540 nm
Molar Extinction Coefficient (in Methanol) ~22,000 - 25,000 M⁻¹cm⁻¹
Quantum Yield (in Water) Low (e.g., 0.007 for NBD-Tryptophan derivative)

Experimental Protocols

General Protocol for this compound Labeling of Peptides

  • Peptide Preparation: Dissolve the peptide in the chosen reaction buffer (e.g., sodium borate buffer for pH > 8 or sodium phosphate buffer for neutral pH) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like DMF can be added.

  • Labeling Reagent Preparation: Immediately before use, prepare a stock solution of the this compound reagent (e.g., 10 mg/mL NBD-Cl in anhydrous DMF).

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. Incubate the reaction mixture in the dark at the optimized temperature and for the determined duration (see Table 1).

  • Reaction Quenching (Optional): To stop the reaction and consume excess reagent, a small amount of a primary amine-containing buffer, such as Tris, can be added.

  • Purification: Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%). Purify the labeled peptide using RP-HPLC with a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA. Monitor the elution at both ~220 nm (peptide backbone) and ~470 nm (NBD group).

  • Verification and Characterization: Collect the fractions containing the purified labeled peptide. Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the labeled peptide as a powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide_Solution Dissolve Peptide in Reaction Buffer Mix Mix Peptide and This compound Solutions Peptide_Solution->Mix NBD_Solution Prepare Fresh This compound Stock (in DMF) NBD_Solution->Mix Incubate Incubate in Dark (Optimize T° and Time) Mix->Incubate Quench Quench (Optional) with Tris Buffer Incubate->Quench HPLC Purify by RP-HPLC (C18 Column) Quench->HPLC Analyze Analyze by MS and Analytical HPLC HPLC->Analyze

Caption: Workflow for this compound labeling and purification of peptides.

troubleshooting_logic Start Low Labeling Efficiency Check_pH Is pH optimal? (7.0-7.5 for N-term) (8.0-9.5 for general) Start->Check_pH Check_Ratio Is molar ratio correct? (1-3x for N-term) (5-10x for general) Check_pH->Check_Ratio Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Conditions Are time and temperature sufficient? Check_Ratio->Check_Conditions Yes Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio No Check_Reagent Was this compound reagent fresh? Check_Conditions->Check_Reagent Yes Adjust_Conditions Increase Time/ Temperature Check_Conditions->Adjust_Conditions No New_Reagent Prepare Fresh Reagent Check_Reagent->New_Reagent No Success Improved Efficiency Check_Reagent->Success Yes Adjust_pH->Start Adjust_Ratio->Start Adjust_Conditions->Start New_Reagent->Start

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Preventing photobleaching of Sqm-nbd in imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photobleaching of Sqm-nbd in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This leads to a loss of the fluorescent signal, which can result in poor image quality, reduced signal-to-noise ratio, and inaccurate quantitative data. For a sensitive and bright probe like this compound, which is a conjugate of a squaraine dye and a nitrobenzofurazan (NBD) moiety, photobleaching can limit the duration of imaging experiments and the ability to detect subtle biological events.

Q2: My this compound signal is very weak or disappears quickly. What are the likely causes?

A2: A weak or rapidly fading signal is a classic sign of photobleaching. The primary causes include:

  • Excessive Excitation Light Intensity: Using a laser or lamp that is too powerful will accelerate the destruction of the this compound fluorophore.[1]

  • Prolonged Exposure Time: Continuous or repeated exposure to the excitation light, even at lower intensities, will eventually lead to photobleaching.[2]

  • Absence of Antifade Reagents: These reagents are crucial for scavenging reactive oxygen species that are major contributors to photobleaching.[3]

  • Suboptimal Imaging Buffer: The pH and composition of the imaging medium can influence the photostability of this compound.

Q3: I am observing high background fluorescence in my images. How can I reduce it?

A3: High background fluorescence can obscure the specific signal from your this compound probe. Common causes and solutions include:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce.[2] To mitigate this, you can use a spectrally distinct fluorophore or employ background subtraction during image analysis.

  • Non-specific Staining: The probe may be binding to cellular components other than the intended target. Ensure your washing steps are thorough to remove any unbound probe.

  • Contaminated Imaging Media: Phenol red in cell culture media is a common source of background fluorescence. It is recommended to use phenol red-free media for imaging experiments.

Troubleshooting Guide

Problem 1: The this compound fluorescent signal photobleaches too rapidly to acquire a high-quality image.

Solution:

  • Reduce Excitation Light Intensity:

    • Lower the laser power or lamp intensity to the minimum level required for a detectable signal.

    • Use neutral density filters to attenuate the excitation light without changing its spectral properties.

  • Minimize Exposure Time:

    • Reduce the camera exposure time to the shortest duration that provides a good signal-to-noise ratio.

    • For time-lapse imaging, increase the interval between image acquisitions.

  • Use an Antifade Reagent:

    • Incorporate an antifade reagent into your imaging medium. Common choices for live-cell imaging include Trolox or commercial formulations like ProLong™ Live Antifade Reagent. For fixed samples, mounting media containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.

  • Optimize Imaging Buffer:

    • Ensure the pH of your imaging buffer is stable and within the optimal range for your probe.

    • Consider using an imaging medium specifically designed to reduce phototoxicity and photobleaching.

Problem 2: The initial fluorescent signal from this compound is weak.

Solution:

  • Check Probe Concentration:

    • Ensure you are using the optimal concentration of the this compound probe. A concentration that is too low will result in a weak signal. Perform a concentration titration to determine the optimal range for your specific application.

  • Verify Filter and Light Source Compatibility:

    • Confirm that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. Squaraine dyes typically have absorption and emission in the red to near-infrared region.

  • Assess Probe Integrity:

    • Squaraine dyes can be susceptible to nucleophilic attack, which can lead to a loss of fluorescence. Ensure the probe has been stored correctly and is not degraded.

  • Optimize Staining Protocol:

    • Review your staining protocol to ensure sufficient incubation time for the probe to bind to its target.

    • Ensure that fixation and permeabilization methods (for fixed cells) are not quenching the fluorescence.

Quantitative Data

Table 1: Representative Photophysical Properties of Squaraine Dyes

Squaraine DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Indolenine-based Squaraine~667~673~1.9 x 10⁵ModerateChloroform
Benzoindole-derived Squaraine~665~680--Aqueous
Amphiphilic Squaraine~640~660>200,0000.49 - 0.70Lipid Membranes

Table 2: Representative Photophysical Properties of NBD Conjugates

NBD ConjugateExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
NBD-labeled Serotonin~465~530~20,000Environment-dependentVarious
NBD-Cl~467-~22,000-DMSO

Experimental Protocols

Protocol 1: Live-Cell Imaging with a Squaraine-Based Probe

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Probe Staining:

    • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final working concentration in pre-warmed, phenol red-free cell culture medium.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for the desired time at 37°C and 5% CO₂.

  • Image Acquisition:

    • If necessary, wash the cells with pre-warmed imaging buffer (e.g., HBSS) to remove unbound probe.

    • Add fresh imaging buffer containing an antifade reagent (e.g., Trolox).

    • Place the dish on the microscope stage, ensuring the sample is maintained at 37°C and 5% CO₂.

    • Use the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal.

    • Acquire images using the appropriate filter set for the this compound probe.

Protocol 2: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells

  • Reagent Preparation:

    • Prepare a 10X phosphate-buffered saline (PBS) solution.

    • Weigh out n-propyl gallate (NPG).

  • Medium Formulation (for a 4% NPG solution):

    • In a 50 mL conical tube, combine:

      • 4 g of n-propyl gallate

      • 90 mL of glycerol

      • 10 mL of 10X PBS

    • Heat the solution in a water bath at 60-70°C with intermittent vortexing until the NPG is completely dissolved. This may take several hours.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to ~8.0 if necessary.

    • Store the antifade medium in small aliquots at -20°C, protected from light.

  • Sample Mounting:

    • After the final washing step of your staining protocol, carefully remove excess buffer from the coverslip.

    • Add a small drop of the NPG antifade mounting medium to the slide.

    • Gently lower the coverslip onto the slide, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to set before imaging. Store the slides at 4°C in the dark.

Visualizations

Photobleaching_Process S0 This compound (Ground State) S1 This compound (Excited Singlet State) S0->S1 Absorption Bleached Bleached this compound (Non-fluorescent) S0->Bleached Excitation Excitation Light Excitation->S0 S1->S0 Fluorescence Fluorescence Fluorescence Emission S1->Fluorescence T1 This compound (Excited Triplet State) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->S0 Reaction leads to

Caption: The Jablonski diagram illustrating the process of photobleaching.

Troubleshooting_Workflow Start Problem: Rapid Photobleaching Step1 Reduce Excitation Intensity Start->Step1 Step2 Minimize Exposure Time Step1->Step2 Step3 Incorporate Antifade Reagent Step2->Step3 Step4 Optimize Imaging Buffer Step3->Step4 End High-Quality Image Acquired Step4->End

Caption: A streamlined workflow for troubleshooting photobleaching issues.

Antifade_Mechanism T1 Excited Triplet State (this compound) O2 Molecular Oxygen (O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Antifade Antifade Reagent ROS->Antifade Scavenged by S0 This compound (Ground State) ROS->S0 Attacks Harmless Harmless Products Antifade->Harmless Bleached Bleached this compound S0->Bleached

Caption: The general mechanism of action for antifade reagents.

References

Technical Support Center: Solving Solubility Issues with NBD-Labeled Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the solubility of NBD-labeled compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my NBD-labeled compound precipitating in my aqueous buffer?

A1: NBD (Nitrobenzoxadiazole) is a fluorescent dye that is often attached to lipids and other hydrophobic molecules. The NBD moiety itself has limited aqueous solubility, and the attached molecule is often also poorly soluble in water. When a stock solution of the NBD-labeled compound, typically dissolved in an organic solvent, is diluted into an aqueous buffer, the compound may precipitate if its concentration exceeds its solubility limit in the aqueous environment.

Q2: What are the general strategies to improve the solubility of NBD-labeled compounds in aqueous buffers?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds[1][2][3][4][5]:

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol) at a low final concentration in the aqueous buffer can help maintain the solubility of the compound.

  • Use of Surfactants/Detergents: Non-ionic or zwitterionic detergents can form micelles that encapsulate the hydrophobic NBD-labeled compound, increasing its apparent solubility in the aqueous phase.

  • Complexation with Carrier Proteins: For cell-based experiments, complexing the NBD-labeled lipid with a carrier protein like bovine serum albumin (BSA) can facilitate its delivery and uptake by cells in an aqueous culture medium.

  • pH Adjustment: For NBD-labeled compounds with ionizable groups, adjusting the pH of the buffer can alter their charge state and potentially increase their solubility.

  • Sonication: Applying ultrasonic energy can help to disperse small aggregates and transiently increase the dissolution of the compound.

Troubleshooting Guides for Specific NBD Compounds

C6 NBD Phytoceramide & C12 NBD Phytoceramide

These are fluorescent analogs of endogenous ceramides used to study sphingolipid transport and metabolism.

Issue: Precipitation of C6 or C12 NBD Phytoceramide in cell culture medium.

Solution: Prepare a complex of the NBD-phytoceramide with fatty acid-free Bovine Serum Albumin (BSA).

  • Prepare Stock Solution: Dissolve the C6 or C12 NBD Phytoceramide in a suitable organic solvent (e.g., Chloroform:Methanol 2:1) to a known concentration (e.g., 1 mM).

  • Aliquot and Dry: In a glass test tube, aliquot the desired amount of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Further dry the film in a vacuum desiccator for at least one hour to remove residual solvent.

  • Complexation: Add an appropriate aqueous buffer (e.g., PBS) containing fatty acid-free BSA to the dried lipid film. The molar ratio of NBD-phytoceramide to BSA can be optimized, but a 2:1 ratio is a common starting point.

  • Vortex: Vortex the mixture vigorously to facilitate the complexation of the lipid with BSA.

  • Dilution: The resulting complex can then be diluted into the cell culture medium for your experiment.

NBD-Cl (4-Chloro-7-nitrobenzofurazan)

NBD-Cl is a reagent used for fluorescently labeling primary and secondary amines in proteins and other molecules.

Issue: NBD-Cl is poorly soluble in aqueous buffers, leading to inefficient labeling reactions.

Solution: Perform the labeling reaction in a mixed solvent system or use a water-miscible organic solvent to first dissolve the NBD-Cl.

  • Dissolve NBD-Cl: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.

  • Buffer Preparation: Prepare your reaction buffer (e.g., a borate buffer or phosphate-buffered saline, PBS) at a slightly alkaline pH (typically pH 8-9) to ensure the primary amine of the target molecule is deprotonated and reactive.

  • Reaction Setup: Add the NBD-Cl stock solution to the buffered solution of your target molecule. The final concentration of the organic solvent should be kept as low as possible (typically <5% v/v) to avoid denaturation of proteins or other adverse effects.

  • Incubation: Incubate the reaction mixture in the dark at room temperature or as optimized for your specific application.

  • Purification: Remove the unreacted NBD-Cl and byproducts by dialysis, gel filtration, or HPLC.

Quantitative Data Summary

CompoundMolecular WeightExcitation Max (nm)Emission Max (nm)Solubility
C6 NBD Phytoceramide 593.76 g/mol ~466~536Soluble in Chloroform:Methanol (2:1), Methanol, DMSO, Ethanol
NBD-Cl 199.55 g/mol ~470 (after reaction)~530 (after reaction)Soluble in chloroform (50 mg/mL), methanol, DMSO
NBD-F 183.10 g/mol 470 (after reaction)530 (after reaction)Not specified, but used in HPLC applications suggesting solubility in common mobile phases.
NBD-TMA 266.280 g/mol 458530As a positively charged molecule, it is expected to have some aqueous solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: NBD-compound precipitates in aqueous buffer check_hydrophobicity Is the NBD-compound highly hydrophobic? start->check_hydrophobicity use_cosolvent Try adding a co-solvent (e.g., DMSO, Ethanol) at <5% final concentration check_hydrophobicity->use_cosolvent is_lipid Is the compound an NBD-labeled lipid for cell studies? check_hydrophobicity->is_lipid Yes is_amine_reactive Is it an amine-reactive NBD derivative (e.g., NBD-Cl)? check_hydrophobicity->is_amine_reactive No other_methods Consider other methods: - Sonication - pH adjustment - Surfactants use_cosolvent->other_methods Fails success Solubility Issue Resolved use_cosolvent->success Works use_bsa Complex with fatty acid-free BSA is_lipid->use_bsa use_bsa->success mixed_solvent_reaction Perform reaction in a mixed aqueous-organic solvent system is_amine_reactive->mixed_solvent_reaction mixed_solvent_reaction->success other_methods->success Works fail Issue persists: Consult manufacturer's datasheet or technical support other_methods->fail Fails

Caption: A flowchart for troubleshooting NBD-compound solubility.

Experimental Workflow for NBD-Phytoceramide-BSA Complexation

BSA_Complexation_Workflow start Start: Prepare NBD-Phytoceramide stock in organic solvent aliquot Aliquot desired amount into a glass tube start->aliquot dry_nitrogen Evaporate solvent with a gentle stream of nitrogen aliquot->dry_nitrogen dry_vacuum Dry further in a vacuum desiccator dry_nitrogen->dry_vacuum add_bsa Add aqueous buffer containing fatty acid-free BSA dry_vacuum->add_bsa vortex Vortex vigorously to form the complex add_bsa->vortex ready NBD-Phytoceramide-BSA complex ready for use in aqueous medium vortex->ready

Caption: Workflow for preparing NBD-lipid-BSA complexes.

Signaling Pathway Context (Hypothetical)

While "Sqm-nbd" is not a standard identifier, NBD-labeled lipids are often used to trace lipid metabolism and transport, which are integral to many signaling pathways. For instance, ceramide metabolism, which can be studied using NBD-ceramide, is involved in apoptosis signaling.

Ceramide_Apoptosis_Pathway stress Cellular Stress sphingomyelinase Sphingomyelinase activation stress->sphingomyelinase ceramide Ceramide production (studied with NBD-Ceramide) sphingomyelinase->ceramide downstream Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->downstream apoptosis Apoptosis downstream->apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

References

Technical Support Center: Removal of Unbound Sqm-NBD Dye

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on effectively removing unbound Sqm-NBD (Squaraine-Nitrobenzoxadiazole) dye after labeling experiments. Proper purification is critical for minimizing background fluorescence and ensuring the accuracy of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unbound this compound after a labeling reaction?

A1: The removal of unbound this compound is essential for several reasons. Firstly, free dye in solution contributes to high background fluorescence, which can obscure the specific signal from your labeled target, leading to a low signal-to-noise ratio.[1][2][3] Secondly, its presence can lead to inaccurate quantification of the labeling efficiency and the concentration of the labeled molecule. Finally, unbound dye can cause experimental artifacts, such as non-specific signals in cellular imaging or incorrect readings in binding assays. Effective purification ensures that the observed fluorescence originates solely from the labeled molecule of interest.[4]

Q2: What are the most common methods for removing unbound this compound from labeled proteins or peptides?

A2: The choice of method depends on the size and properties of the labeled molecule.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates molecules based on size. The larger, labeled protein/peptide elutes first, while the smaller, unbound dye is retained longer in the column matrix.[4]

  • Dialysis / Spin Filtration: For larger proteins, dialysis or centrifugal spin filters with an appropriate molecular weight cutoff (MWCO) can effectively remove small dye molecules while retaining the labeled protein.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high-resolution separation for peptides and proteins based on hydrophobicity. It is very effective at separating the labeled product from both the free dye and any unlabeled peptide.

  • Ion-Exchange Chromatography (IEC): Since fluorescent labeling can alter the surface charge of a protein, IEC can often be used to separate the labeled protein from the unlabeled species and the free dye.

Q3: How can I verify that all the unbound dye has been removed?

A3: Several analytical techniques can confirm the purity of your labeled product:

  • Analytical HPLC: Running a small amount of the purified sample on an analytical RP-HPLC or SEC column is a highly effective way to check for the presence of free dye.

  • SDS-PAGE: After running the sample on a polyacrylamide gel, the gel can be visualized on a fluorescence scanner. A pure sample will show fluorescence only in the band corresponding to your protein's molecular weight. Any fluorescence at the dye front indicates residual free dye.

  • Thin-Layer Chromatography (TLC): For labeled lipids, TLC is a simple and rapid method to check for the presence of unbound this compound.

Q4: My experiment involves live cells. Can I quench the extracellular dye instead of removing it?

A4: In some cell-based assays, particularly those studying the internalization of labeled lipids or ligands, quenching the fluorescence of the unbound dye in the extracellular medium is a viable alternative to extensive washing. Sodium dithionite is a commonly used membrane-impermeant quenching agent that can reduce the NBD fluorophore on the outer leaflet of the plasma membrane, effectively eliminating its fluorescence. However, conditions must be carefully optimized as dithionite can sometimes leak into cells.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence Incomplete removal of unbound dye: The purification method may not be stringent enough.• Increase the number of washes or the duration of dialysis. • For chromatography, optimize the column length (for SEC) or gradient (for HPLC/IEC). • Consider using a secondary purification method (e.g., SEC followed by a spin column).
Non-specific binding of the dye: The dye may be adsorbing to your target molecule or labware.• Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your purification buffers. • Ensure thorough washing steps are included in your protocol.
Low or No Signal After Purification Poor labeling efficiency: The initial reaction did not yield a sufficient amount of labeled product.• Optimize labeling reaction conditions (pH, temperature, molar excess of dye, reaction time). • Confirm the reactivity of your protein/peptide and the this compound dye.
Loss of labeled protein during purification: The protein may be sticking to columns or membranes.• Check all fractions from your purification (e.g., flow-through, wash steps) for your protein. • Consider pre-treating columns or filters with a blocking agent like BSA (if compatible with your experiment).
Fluorescence self-quenching: The labeling density on the protein is too high, or the labeled proteins are aggregating.• Reduce the molar excess of dye used in the labeling reaction. • Analyze the purified sample for aggregation using techniques like dynamic light scattering (DLS).
Precipitation of Labeled Protein Increased hydrophobicity: The addition of the this compound dye can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.• Perform purification steps at 4°C. • Screen different purification buffers, potentially including stabilizing agents like glycerol, arginine, or mild detergents.
Incompatible buffer conditions: The pH or salt concentration of the purification buffer may be causing the protein to precipitate.• Ensure the pH of all buffers is well away from the isoelectric point (pI) of the protein. • Perform a buffer screen to find conditions that maintain protein solubility.

Data Presentation

Photophysical Properties of NBD Conjugates

The fluorescence of the NBD group is highly sensitive to its local environment. Below are typical values; actual performance may vary depending on the specific this compound structure and conjugation site.

PropertyValueNotes
Excitation Maximum (λex) ~460 - 485 nmCan shift depending on solvent polarity.
Emission Maximum (λem) ~530 - 540 nmBlue-shifts in more hydrophobic environments.
Molar Extinction Coefficient (ε) 13,000 - 22,000 M⁻¹cm⁻¹Varies based on the specific NBD derivative.
Quantum Yield (Φ) 0.01 - 0.3Generally low in aqueous solutions but increases significantly in nonpolar environments.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Proteins via Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating labeled proteins from smaller, unbound this compound dye molecules.

Materials:

  • Labeled protein reaction mixture

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-6)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Fraction collector or microcentrifuge tubes

  • Spectrophotometer or plate reader

Methodology:

  • Column Preparation: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer. Ensure the column bed is stable and free of air bubbles.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. Allow the sample to fully enter the column bed.

  • Elution: Begin flowing the elution buffer through the column. The larger, labeled protein will travel faster through the column and elute in the earlier fractions. The smaller, unbound dye will be retained and elute later.

  • Fraction Collection: Collect fractions of a defined volume. Visually, you should see the colored, labeled protein separate from the free dye.

  • Analysis: Measure the absorbance of each fraction at two wavelengths: one for the protein (e.g., 280 nm) and one for the NBD dye (e.g., ~470 nm).

  • Pooling: Pool the fractions that contain a high protein signal and a corresponding NBD signal. The later fractions containing only the NBD signal (unbound dye) should be discarded.

  • Verification: Confirm the purity of the pooled sample using SDS-PAGE with fluorescence imaging.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a target molecule with this compound and subsequently purifying the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage Target Target Molecule (Protein, Peptide, etc.) Labeling Labeling Reaction (Optimized pH, Temp, Ratio) Target->Labeling Dye This compound Dye Dye->Labeling Purify Purification Step (SEC, HPLC, or Dialysis) Labeling->Purify Crude Product Analysis Purity & Concentration Analysis Purify->Analysis Purified Conjugate Discard Discard Purify->Discard Unbound Dye Storage Store Labeled Product (Light-protected, -20°C or 4°C) Analysis->Storage

Caption: Workflow for this compound labeling and purification.

Troubleshooting Logic for High Background

This diagram provides a logical decision-making process for troubleshooting high background fluorescence after purification.

G Start High Background Signal Observed? CheckPurity Analyze Purity (e.g., Analytical HPLC/SDS-PAGE) Start->CheckPurity IsDyePresent Free Dye Detected? CheckPurity->IsDyePresent OptimizePurification Optimize Purification Method (e.g., Longer Column, Steeper Gradient) IsDyePresent->OptimizePurification Yes CheckNonspecific Investigate Non-Specific Binding (e.g., Add Detergent to Buffers) IsDyePresent->CheckNonspecific No RePurify Re-Purify Sample OptimizePurification->RePurify End Problem Resolved RePurify->End CheckNonspecific->End

Caption: Decision tree for troubleshooting high background.

References

Best practices for storing and handling Sqm-nbd reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with Sqm-nbd (Squaraine-NBD) fluorescent reagents.

Frequently Asked Questions (FAQs)

Q1: What exactly is an this compound reagent?

A: this compound reagents are advanced fluorescent probes that combine a squaraine (Sqm) dye with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) moiety. Squaraine dyes are known for their exceptionally bright fluorescence in the near-infrared (NIR) spectrum, which is ideal for biological imaging due to reduced autofluorescence from cells and tissues.[1] However, simple squaraine dyes can be chemically unstable and prone to forming non-fluorescent aggregates in aqueous environments.[2][3] To overcome this, high-performance this compound reagents are often synthesized within a mechanically interlocked molecular architecture called a rotaxane. This structure encapsulates the squaraine dye, sterically protecting it from chemical attack and preventing aggregation, which dramatically enhances its chemical and photophysical stability.[3][4]

Q2: What are the primary applications for this compound reagents?

A: Due to their high stability, brightness, and NIR emission properties, this compound reagents are primarily used in high-resolution fluorescence imaging of live and fixed cells. The NBD component can be functionalized to create probes for detecting specific analytes like amino acids, thiols, or changes in the cellular environment. Their stability makes them superior alternatives to traditional cyanine dyes (like Cy-5) for long-term imaging experiments and in vivo studies.

Q3: How should I handle and store this compound reagents to ensure maximum stability?

A: Proper handling and storage are critical to preserving the reagent's performance. Both the solid powder and dissolved stock solutions are sensitive to light, moisture, and temperature. Repeated freeze-thaw cycles should be avoided as they can degrade the reagent. It is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound. After use, purging the vial with an inert gas like argon or nitrogen can further extend the reagent's shelf life.

Data Presentation: Storage and Handling Summary

The following table summarizes the recommended conditions for storing and handling this compound reagents.

Form Condition Temperature Duration Key Considerations
Solid Powder (Unopened) Long-Term Storage-20°C> 12 monthsStore in the dark, desiccated.
Shipping/Short-TermAmbient (Room Temp)2-3 weeksPermissible for transit, but move to -20°C upon receipt.
Stock Solution Working Aliquots-20°CUp to 1 monthAvoid repeated freeze-thaw cycles. Protect from light.
Long-Term Aliquots-80°CUp to 6 monthsUse a dry, high-quality solvent (e.g., anhydrous DMSO).

Experimental Protocols

General Protocol for Live Cell Fluorescent Labeling

This protocol provides a general workflow for using a generic this compound probe to label live cells. Note: Optimal concentrations, incubation times, and solvents must be determined empirically for your specific probe and cell line.

  • Reagent Preparation:

    • Allow the vial of solid this compound reagent to warm to room temperature before opening.

    • Prepare a 1-10 mM stock solution by dissolving the reagent in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and grow to the desired confluency.

    • On the day of the experiment, remove the culture medium.

  • Cell Labeling:

    • Dilute the this compound stock solution to the final working concentration (typically in the range of 100 nM to 5 µM) in a serum-free medium or appropriate buffer (e.g., PBS).

    • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C. Protect the cells from light during incubation.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells two to three times with a fresh, pre-warmed buffer or medium to remove any unbound probe.

    • Add fresh medium to the cells.

    • Proceed with imaging using a fluorescence microscope equipped with appropriate filter sets for NIR dyes (e.g., Excitation ~650 nm / Emission ~670 nm, verify the specific wavelengths for your reagent).

Mandatory Visualizations

Diagram 1: this compound Rotaxane Stability Concept cluster_0 Challenges with Squaraine Dyes cluster_1 This compound Rotaxane Solution cluster_2 Outcome Instability Chemical Instability (Nucleophilic Attack) Aggregation Aggregation (Self-Quenching) Rotaxane This compound Dye (Thread) Macrocycle Encapsulating Macrocycle Stability Enhanced Chemical & Photochemical Stability Macrocycle->Instability Steric Shielding Blocks Attack Macrocycle->Aggregation Prevents Stacking Performance High-Fidelity NIR Fluorescence Signal Stability->Performance Enables

Caption: Diagram 1: How the this compound rotaxane structure enhances dye stability.

Diagram 2: Troubleshooting Workflow for Weak Fluorescence Start Problem: Weak or No Signal CheckReagent Q: Is the reagent viable? Start->CheckReagent CheckSetup Q: Is the experimental setup correct? CheckReagent->CheckSetup No (Reagent is OK) Sol_Degraded ACTION: Use a fresh aliquot. Verify storage conditions. CheckReagent->Sol_Degraded Yes (Possible Degradation) CheckProtocol Q: Is the protocol optimal? CheckSetup->CheckProtocol No (Setup is OK) Sol_Filters ACTION: Verify excitation/emission filters match reagent's spectra. CheckSetup->Sol_Filters Yes (Incorrect Filters/Settings) Sol_Concentration ACTION: Increase reagent concentration or incubation time. CheckProtocol->Sol_Concentration Sub-optimal Concentration Sol_Bleaching ACTION: Reduce laser power/exposure time. Use an anti-fade mountant. CheckProtocol->Sol_Bleaching Signal Fades (Photobleaching) End Problem Resolved Sol_Degraded->End Sol_Filters->End Sol_Concentration->End Sol_Bleaching->End

Caption: Diagram 2: A step-by-step workflow for troubleshooting weak fluorescence signals.

Troubleshooting Guide

Q1: I am seeing a very weak signal or no fluorescence at all. What should I do?

A: This is a common issue that can have several causes. Follow the workflow in Diagram 2.

  • Reagent Integrity: The reagent may have degraded. Ensure it was stored correctly at -20°C or -80°C and protected from light and moisture. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Try the experiment again with a fresh, single-use aliquot.

  • Instrument Settings: Confirm that the excitation and emission filters on your microscope are appropriate for the specific spectral properties of your this compound reagent.

  • Concentration & Incubation: The probe concentration may be too low, or the incubation time may be too short. Try running a titration experiment to determine the optimal concentration and incubation time for your cell line.

  • Cell Health: Ensure the cells are healthy and within a normal passage number, as unhealthy cells can exhibit altered probe uptake.

Q2: My images have very high background fluorescence. How can I reduce it?

A: High background can obscure your signal and is typically caused by one of two factors:

  • Excess Unbound Probe: Increase the number and duration of the wash steps after incubation to more thoroughly remove any unbound reagent from the coverslip and medium.

  • Probe Aggregation: If the probe forms aggregates, they can produce bright, punctate background signals. This can happen if the working concentration is too high or if the probe precipitates in the aqueous buffer. Try lowering the probe concentration and ensure the stock solution is fully dissolved in DMSO before diluting it into your medium.

Q3: The fluorescent signal disappears very quickly when I start imaging. What is happening?

A: This phenomenon is known as photobleaching, where high-intensity light causes the fluorophore to permanently lose its ability to fluoresce. While stabilized squaraine rotaxanes are highly resistant to photobleaching, it can still occur under intense or prolonged illumination.

  • Reduce Exposure: Lower the laser power or the lamp intensity on your microscope.

  • Minimize Time: Reduce the exposure time for each image and the total time the sample is illuminated.

  • Use Anti-Fade Reagents: For fixed cells, use a mounting medium that contains an anti-fade reagent.

Q4: My experimental results are not consistent or reproducible. What could be the cause?

A: Lack of reproducibility often points to subtle variations in protocol execution.

  • Reagent Handling: The most common cause is inconsistent reagent handling. Strictly adhere to best practices: always use fresh aliquots for each experiment, avoid freeze-thaw cycles, and protect the reagent from light at all stages.

  • Consistent Incubation: Ensure incubation times and temperatures are identical between experiments.

  • Cellular Conditions: Use cells from the same passage number and at a similar confluency for all experiments to minimize biological variability.

References

Technical Support Center: Optimizing Sqm-NBD Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sqm-NBD assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments involving nitrobenzoxadiazole (NBD)-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for NBD-based fluorescent probes?

A1: NBD (Nitrobenzoxadiazole) is an environmentally sensitive fluorophore. Its fluorescence emission is typically low in aqueous or polar environments and increases significantly in nonpolar or hydrophobic environments. This property is exploited in designing probes that, for instance, show enhanced fluorescence upon binding to a target protein or inserting into a lipid membrane. The mechanism often involves an intramolecular charge transfer (ICT) process, where the nitro group acts as a strong electron-withdrawing group.[1] Additionally, NBD can act as a quencher in FRET (Förster Resonance Energy Transfer) or PET (Photoinduced Electron Transfer) based probes, where its quenching effect is diminished upon reaction with an analyte, leading to a "turn-on" fluorescence signal.[1]

Q2: What are the typical excitation and emission wavelengths for NBD probes?

A2: NBD probes are typically excited in the blue region of the spectrum and emit in the green region. For example, NBD-PE (a lipid-based probe) has an excitation maximum around 465 nm and an emission maximum around 535 nm.[2] However, these wavelengths can shift depending on the local environment's polarity.

Q3: How can I determine the optimal concentration for my this compound probe?

A3: It is crucial to perform a concentration titration to find the optimal probe concentration.[3] The goal is to use the lowest concentration that provides a robust signal over background without causing artifacts like self-quenching, which can occur at high local concentrations.[4] Start with the concentration suggested in the literature or by the manufacturer and perform a serial dilution to identify the concentration that yields the best signal-to-noise ratio.

Q4: My NBD-labeled lipid probe is showing diffuse staining instead of localizing to the target organelle. What could be the issue?

A4: Several factors can lead to diffuse staining. Unhealthy or dying cells may have compromised membrane integrity, leading to altered lipid trafficking. Ensure your cells are in a healthy, logarithmic growth phase. Incorrect incubation temperature or time can also affect localization. For example, studying Golgi localization with NBD ceramide often involves an incubation at 4°C followed by a chase at 37°C to allow for transport.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that can affect the signal-to-noise ratio.

Issue 1: High Background Fluorescence

High background can mask the specific signal from your probe, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Excess unbound probe Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound probe. For membrane-associated probes, a back-extraction with a protein solution like BSA can help remove non-internalized probes from the plasma membrane.
Probe precipitation or aggregation Ensure the probe is fully solubilized in the working buffer. Centrifuge the working solution before use to pellet any aggregates.
Autofluorescence Image an unstained control sample using the same settings to assess the level of cellular or sample matrix autofluorescence. If significant, consider using a probe with a longer emission wavelength or employing spectral unmixing techniques.
Contaminated reagents Use high-purity, fresh reagents and solvents to prepare buffers and probe solutions to avoid fluorescent contaminants.
Issue 2: Weak or No Signal

A faint or absent signal can make data interpretation impossible.

Potential Cause Troubleshooting Steps
Suboptimal probe concentration Perform a concentration titration to determine the optimal probe concentration for your specific assay.
Incorrect instrument settings Verify that the excitation and emission wavelengths on your instrument are correctly set for the NBD fluorophore.
Photobleaching Minimize the exposure of the sample to excitation light. Reduce laser power and exposure time during microscopy. For fixed samples, consider using an anti-fade mounting medium.
Fluorescence quenching Be aware of components in your media or buffer that could quench NBD fluorescence. Dithionite is a known quencher of NBD. The fluorescence of NBD can also be quenched in highly polar (aqueous) environments.
pH sensitivity The fluorescence of some NBD derivatives can be pH-dependent. Ensure your experimental buffer is at an optimal pH for your probe's fluorescence.

Experimental Protocols

Protocol: NBD-Lipid Uptake Assay in Mammalian Cells

This protocol provides a general framework for studying the internalization of NBD-labeled lipids in mammalian cell lines using flow cytometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Trypan blue solution

  • TBSS buffer (Tris-buffered salt solution)

  • NBD-labeled lipid (e.g., NBD-PE) stock solution in chloroform

  • PMSF (Phenylmethylsulfonyl fluoride) and OBAA (o-phenanthroline)

  • 12 mL glass tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells using trypsin-EDTA and wash with complete medium.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the cells and resuspend them in TBSS buffer to a final concentration of ~10^6 cells/mL.

  • Inhibitor Treatment: To prevent the degradation of NBD-lipids by cellular phospholipases, add PMSF and OBAA to the cell suspension to final concentrations of 1 mM and 5 µM, respectively. Incubate for 10 minutes at 20°C.

  • NBD-Lipid Labeling:

    • Evaporate the desired amount of NBD-lipid stock solution in a glass tube under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in TBSS buffer by vortexing to create a working solution.

    • Add the NBD-lipid working solution to the cell suspension. The final concentration will need to be optimized, but a starting point could be in the range of 20-80 nmol per 3 mL of cell suspension.

  • Incubation: Incubate the cells with the NBD-lipid at a controlled temperature (e.g., 20°C or lower to minimize endocytosis) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Collection: At each time point, transfer an aliquot of the cell suspension to a new glass tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate excitation (e.g., 488 nm laser) and emission (e.g., 530/30 nm bandpass filter) settings for NBD.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point to determine the rate of lipid uptake.

Data Presentation

Table 1: Comparison of Common Fluorophores

This table provides a qualitative comparison of NBD with other common fluorophores to aid in probe selection.

Fluorophore Relative Quantum Yield Relative Photostability Size Environmental Sensitivity
NBD LowLowSmallHigh
Fluorescein HighLowMediumModerate (pH-sensitive)
Rhodamine HighHighMediumLow
Cyanine Dyes (e.g., Cy3, Cy5) Very HighModerate to HighLargeLow

Note: The quantum yield and photostability are general assessments and can vary based on the specific derivative and experimental conditions.

Table 2: Troubleshooting Quantitative Data in this compound Assays

This table summarizes how different issues can affect your quantitative data and suggests parameters to check.

Observed Problem Potential Cause Quantitative Parameter to Check Expected Trend if Corrected
High well-to-well variability Inconsistent probe concentration or cell numberCoefficient of Variation (%CV) across replicate wells%CV decreases
Low dynamic range High background or low signalSignal-to-Background (S/B) ratioS/B ratio increases
Non-linear standard curve Probe self-quenching at high concentrationsR² value of the linear regressionR² value approaches 1
Signal decay over time PhotobleachingFluorescence intensity over timeRate of intensity decay decreases

Visualizations

Signaling_Pathway Hypothetical this compound Probe Activation Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Sqm_NBD_Probe This compound Probe (Quenched) Receptor Membrane Receptor Sqm_NBD_Probe->Receptor 1. Binding Analyte Target Analyte Receptor->Analyte 2. Internalization Activated_Probe NBD (Fluorescent) Analyte->Activated_Probe 3. Reaction & Fluorescence 'Turn-On'

Caption: Hypothetical pathway of an this compound probe activation.

Experimental_Workflow General Workflow for this compound Experiments Start Start Prep 1. Prepare Cells/Sample and Reagents Start->Prep Titration 2. Optimize Probe Concentration Prep->Titration Incubation 3. Incubate Sample with this compound Probe Titration->Incubation Wash 4. Wash to Remove Unbound Probe Incubation->Wash Imaging 5. Acquire Data (Microscopy/Plate Reader) Wash->Imaging Analysis 6. Analyze Signal vs. Background Imaging->Analysis End End Analysis->End

Caption: A generalized workflow for this compound fluorescence experiments.

References

Factors affecting the stability of Sqm-nbd conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squaraine-NBD (Sqm-NBD) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound conjugates?

A1: The stability of this compound conjugates is influenced by a combination of factors related to the inherent properties of both the Squaraine (Sqm) and Nitrobenzoxadiazole (NBD) dyes, as well as the linker connecting them. Key factors include:

  • pH: Squaraine dyes are particularly sensitive to pH and can be degraded by nucleophiles, especially under basic conditions.[1][2]

  • Presence of Nucleophiles: The electron-deficient central ring of the squaraine dye is susceptible to nucleophilic attack, which can lead to a loss of fluorescence.[1] Common biological nucleophiles like thiols (e.g., glutathione, cysteine) can also affect the stability of certain linkers used in conjugation.[3][4]

  • Temperature: The fluorescence of the NBD moiety is temperature-dependent, generally decreasing with increasing temperature. High temperatures can also accelerate the degradation of the dye molecules.

  • Photostability: Both dyes can undergo photobleaching upon prolonged exposure to excitation light. While squaraines are generally more photostable than cyanine dyes, they are not immune to light-induced degradation. NBD has moderate photostability.

  • Solvent and Environment: The polarity of the solvent can affect the fluorescence quantum yield of both dyes. Squaraine dyes have a tendency to aggregate in aqueous solutions, which often leads to fluorescence quenching.

  • Redox Agents: The chemical environment, including the presence of oxidizing or reducing agents, can potentially affect the stability of the dyes.

Q2: My this compound conjugate signal is rapidly decreasing. What could be the cause?

A2: A rapid decrease in signal can be attributed to several factors, often working in combination:

  • Photobleaching: This is a common issue caused by high-intensity light sources or long exposure times.

  • Chemical Degradation: The local chemical environment may be degrading the conjugate. Check the pH of your buffer; basic conditions (pH > 8) can lead to the degradation of the squaraine dye. The presence of strong nucleophiles in your sample, such as high concentrations of thiols (e.g., DTT, TCEP, or glutathione), could also be cleaving the linker or attacking the squaraine core.

  • Aggregation: Squaraine dyes are prone to aggregation in aqueous buffers, which leads to self-quenching of the fluorescence signal. This is often concentration-dependent.

Q3: Why is the fluorescence of my conjugate quenched in my biological buffer?

A3: Fluorescence quenching in biological buffers is a common problem. The primary suspects are:

  • Aggregation: As mentioned, squaraine dyes tend to aggregate and self-quench in aqueous environments. The presence of salts in many biological buffers can exacerbate this issue.

  • Interaction with Buffer Components: Certain buffer components can act as quenchers. For example, iodide ions are known to quench NBD fluorescence. While less common, other components could have similar effects.

  • High Local Concentration: If the conjugate is bound to a target with a high density of labeling sites, this can lead to dye-dye interactions and self-quenching, a phenomenon observed with other dyes on multiply labeled proteins.

Troubleshooting Guides

Issue 1: Rapid Signal Loss or Photobleaching
Potential Cause Troubleshooting Step Expected Outcome
High Excitation Power Reduce the laser power or illumination intensity to the minimum required for adequate signal-to-noise.Slower rate of photobleaching, allowing for longer imaging times.
Long Exposure Times Decrease the exposure time per frame and increase the frame rate if necessary.Reduced photobleaching per frame.
Oxygen Presence Use an imaging buffer containing an oxygen scavenger system (e.g., glucose oxidase/catalase) if compatible with your experiment.Increased photostability as reactive oxygen species formation is minimized.
Inherent Photolability Covalently linking a photostabilizer like Trolox to the conjugate can enhance photostability.Significantly longer fluorescence emission before photobleaching.
Issue 2: Low or No Fluorescence Signal in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Aggregation-Induced Quenching Decrease the conjugate concentration. Add a small percentage of a non-ionic surfactant (e.g., Tween-20, Pluronic F-127) to the buffer to disrupt aggregates.An increase in fluorescence intensity as aggregates dissociate into fluorescent monomers.
Degradation due to pH Ensure the buffer pH is neutral or slightly acidic (pH 6.0-7.5). Avoid highly basic conditions.Stabilization of the squaraine dye and prevention of further signal loss.
Precipitation Centrifuge the sample to check for precipitated conjugate. If precipitated, try dissolving in a small amount of organic solvent (e.g., DMSO, DMF) before diluting into the final aqueous buffer.Recovery of the fluorescent signal if the conjugate redissolves.
Interaction with Target Upon binding to a target like a protein, squaraine aggregates can de-aggregate, leading to a "turn-on" fluorescence response. The low signal may be normal before binding.A significant increase in fluorescence upon successful binding to the intended target.
Issue 3: Signal Instability in the Presence of Biological Thiols
Potential Cause Troubleshooting Step Expected Outcome
Thiol-based Linker Cleavage If using a maleimide-based linker, be aware of its limited stability and potential for retro-Michael reaction, especially in the presence of excess thiols. Consider using more stable thiol-reactive linkers like phenyloxadiazolyl methyl sulfones (PODS).Increased conjugate stability and prolonged signal retention in thiol-containing environments.
Nucleophilic Attack on Sqm Core High concentrations of thiols can act as nucleophiles and attack the squaraine dye. Minimize the concentration of reducing agents like DTT or TCEP in your final experimental setup.Reduced rate of signal decay.
Thiol-Disulfide Exchange The reactivity of thiols is highly pH-dependent, increasing significantly at higher pH values. Performing experiments at a lower pH (if compatible) can reduce the reactivity of endogenous thiols.Slower degradation of the conjugate due to reduced thiolate nucleophilicity.

Data Summary Tables

Table 1: pH Effects on Squaraine Dye Stability

pH Range Effect on Squaraine Dye Reference
Acidic (< 6)Generally stable, strong absorption.
Neutral (6-7.5)Optimal range for stability and use in biological assays.
Basic (> 8)Susceptible to nucleophilic attack by hydroxide ions, leading to bleaching/degradation.
Note: The specific pKa can vary depending on the squaraine dye's structure.

Table 2: Temperature Effects on NBD Fluorescence

Condition Effect of Increasing Temperature Reference
In aqueous solutionFluorescence intensity declines.
When bound to/inserted in a membraneThe effect can be complex; intensity may increase if the probe moves to a more hydrophobic environment.

Experimental Protocols

Protocol 1: Assessing Conjugate Stability in Different Buffers
  • Preparation: Prepare a concentrated stock solution of the this compound conjugate in an organic solvent like DMSO or DMF.

  • Dilution: Dilute the stock solution to a final working concentration (e.g., 1 µM) in a series of different buffers (e.g., PBS at pH 6.0, 7.4, and 8.5; Tris buffers; buffers with and without 1 mM DTT).

  • Incubation: Incubate the solutions at room temperature or 37°C, protected from light.

  • Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity and absorption spectrum using a fluorometer and spectrophotometer, respectively.

  • Analysis: Plot the fluorescence intensity and peak absorbance over time for each condition. A decrease in these values indicates degradation or aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock in Organic Solvent dilute Dilute Stock into Test Buffers stock->dilute buffers Prepare Test Buffers (Varying pH, Thiols, etc.) buffers->dilute incubate Incubate Samples (Time Course) dilute->incubate measure Measure Fluorescence & Absorbance incubate->measure plot Plot Intensity/Absorbance vs. Time measure->plot analyze Determine Stability Profile plot->analyze

Caption: Workflow for assessing this compound conjugate stability.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/Unstable Signal? cause1 Photobleaching start->cause1 cause2 Chemical Degradation (pH, Nucleophiles) start->cause2 cause3 Aggregation start->cause3 sol1 Reduce Light Exposure Use Antifade Reagents cause1->sol1 Check sol2 Optimize Buffer pH (6-7.5) Avoid Strong Nucleophiles cause2->sol2 Check sol3 Lower Concentration Add Surfactant cause3->sol3 Check

Caption: Troubleshooting logic for this compound signal issues.

stability_factors center This compound Conjugate Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure (Photostability) center->Light Nucleophiles Nucleophiles (e.g., Thiols) center->Nucleophiles Solvent Solvent/ Environment center->Solvent Concentration Concentration (Aggregation) center->Concentration

Caption: Key factors affecting this compound conjugate stability.

References

Technical Support Center: Cell Viability Assessment After Sqm-NBD Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing cell viability following cell surface labeling with amine-reactive N-hydroxysuccinimide (NHS) esters, with a focus on fluorescent tags like NBD (Nitrobenzoxadiazole). While "Sqm-nbd" is not a standard nomenclature, it is presumed to refer to a sulfo-NHS ester of NBD used for labeling primary amines on the cell surface.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell surface labeling without compromising viability?

A1: The optimal concentration is highly cell-type dependent and must be determined empirically. A good starting point for many mammalian cell lines is a concentration range of 10-100 µg/mL. It is recommended to perform a dose-response experiment to identify the highest concentration that provides sufficient labeling with minimal impact on cell viability.

Q2: Can the solvent used to dissolve the this compound reagent affect cell viability?

A2: Yes. NHS esters are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous cell suspension.[1] High concentrations of these solvents can be toxic to cells. It is crucial to keep the final concentration of the organic solvent in the cell suspension as low as possible, typically below 0.5%.

Q3: How long should I incubate the cells with the this compound reagent?

A3: Incubation time is a critical parameter that influences both labeling efficiency and cell viability. A typical incubation time is 30 minutes to 1 hour at room temperature or 37°C.[1] Longer incubation times can lead to increased cytotoxicity. Pilot experiments are recommended to optimize the incubation time for your specific cell type and experimental goals.

Q4: Can the labeling process itself induce apoptosis or necrosis?

A4: Yes, the chemical modification of cell surface proteins can sometimes trigger signaling pathways that lead to programmed cell death (apoptosis) or cause direct damage to the cell membrane (necrosis). It is important to assess viability using methods that can distinguish between these two forms of cell death.

Q5: Will the presence of the NBD fluorophore interfere with my viability assay?

A5: It is possible. The NBD fluorophore has its own excitation and emission spectra which could potentially overlap with the fluorescent probes used in some viability assays, leading to inaccurate readings. It is essential to check the spectral properties of NBD and the viability assay reagents to avoid spectral overlap.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Post-Labeling Reagent concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Prolonged incubation time.Reduce the incubation time. A time-course experiment can help identify the ideal duration.
Sub-optimal buffer conditions (e.g., wrong pH).Ensure the labeling buffer is at a physiological pH (typically 7.2-8.5).[2]
High concentration of organic solvent (e.g., DMSO).Minimize the final concentration of the organic solvent in the cell suspension (<0.5%).
Low Labeling Efficiency Reagent concentration is too low.Gradually increase the concentration of the this compound reagent.
Short incubation time.Increase the incubation time, while monitoring cell viability.
Hydrolyzed NHS ester reagent.Use a fresh stock of the labeling reagent. NHS esters are moisture-sensitive.[3]
Presence of primary amines in the buffer (e.g., Tris).Use an amine-free buffer such as PBS for the labeling reaction.[4]
Inconsistent Viability Results Uneven labeling of cells.Ensure the cell suspension is homogenous and the labeling reagent is well-mixed.
Interference from the NBD fluorophore.Select a viability assay with a readout that does not overlap with the NBD fluorescence spectrum.
Subjectivity in manual cell counting (e.g., Trypan Blue).Use an automated cell counter or a fluorescence-based assay for more objective quantification.
Quantitative Data Summary

The following table summarizes representative data on the impact of labeling with a fluorescent NHS ester on cell viability, as measured by different assays. Note that these are example values and actual results will vary depending on the cell type, reagent concentration, and incubation conditions.

Cell TypeLabeling ReagentConcentrationIncubation TimeViability Assay% Viability (Compared to Control)
JurkatFluorescent NHS Ester50 µg/mL30 minTrypan Blue~95%
HeLaFluorescent NHS Ester100 µg/mL1 hourMTT~90%
Primary NeuronsFluorescent NHS Ester25 µg/mL20 minCalcein AM/PI~98%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After this compound labeling, seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.

  • Incubate the plate for 1-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Trypan Blue Exclusion Assay

This method is based on the principle that viable cells have intact cell membranes and will exclude the trypan blue dye, while non-viable cells will take it up.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Following this compound labeling, prepare a single-cell suspension.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

G cluster_workflow Experimental Workflow A Cell Culture B This compound Labeling A->B Incubate with reagent C Washing Step B->C Remove unbound dye D Cell Viability Assay (e.g., MTT, Trypan Blue) C->D Perform assay E Data Analysis D->E Quantify viability

Caption: A generalized workflow for assessing cell viability after this compound labeling.

G cluster_pathway Potential Signaling Pathway Activation Sqm_NBD This compound Binding to Surface Proteins Membrane_Stress Membrane Stress/ Receptor Cross-linking Sqm_NBD->Membrane_Stress Caspase_Activation Caspase Activation Membrane_Stress->Caspase_Activation Initiates downstream signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway leading to apoptosis that could be initiated by cell surface labeling.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: Sqm-NBD vs. Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent label is a critical decision that profoundly impacts the quality, reliability, and sensitivity of protein analysis. This guide provides a comprehensive and objective comparison of a thiol-reactive squaraine-based dye, Sqm-NBD, and the classic amine-reactive fluorophore, fluorescein. By examining their photophysical properties, labeling chemistries, and performance characteristics through supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific applications.

This comparison will utilize a representative thiol-reactive squaraine dye as a proxy for this compound, due to the limited availability of specific data for a singular "this compound" entity in publicly accessible literature. The chosen squaraine dye exhibits the characteristic features of this class of fluorophores, including high molar absorptivity and superior photostability.

Quantitative Data Presentation: A Comparative Overview

The following table summarizes the key photophysical and performance characteristics of a representative thiol-reactive squaraine dye and fluorescein isothiocyanate (FITC), a common derivative of fluorescein used for protein labeling.

PropertyRepresentative Thiol-Reactive Squaraine DyeFluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~645 nm (protein-bound)~495 nm[1]
Emission Maximum (λem) ~665 nm (protein-bound)~525 nm[1]
Molar Extinction Coefficient (ε) >250,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.6 - 0.7 (protein-bound)~0.50 (protein-bound)[2]
Photostability HighModerate to Low[1]
Reactive Group Maleimide or similar thiol-reactive groupIsothiocyanate
Target Residue CysteineLysine, N-terminus
pH Sensitivity Generally lowHigh (fluorescence decreases in acidic pH)[1]

Experimental Protocols

I. Protein Labeling Protocol: Thiol-Reactive Squaraine Dye

This protocol is a general guideline for labeling proteins with a thiol-reactive squaraine dye, such as a maleimide derivative. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Thiol-reactive squaraine dye (e.g., maleimide-activated)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer. TCEP can also be used and often does not require removal before labeling.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the thiol-reactive squaraine dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

II. Protein Labeling Protocol: Fluorescein Isothiocyanate (FITC)

This protocol outlines the labeling of proteins with FITC, which targets primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing compounds like Tris or glycine.

  • Dye Preparation:

    • Prepare a 1 mg/mL solution of FITC in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Slowly add 50-100 µL of the FITC solution for every 1 mL of protein solution while gently stirring. The optimal molar ratio of FITC to protein should be determined empirically but is typically between 10:1 and 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted FITC using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

III. Protocol for Determining Fluorescence Quantum Yield

The relative quantum yield of a fluorescently labeled protein can be determined by comparison to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescently labeled protein sample

  • Quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95, or a well-characterized protein conjugate)

  • Appropriate buffer

Procedure:

  • Prepare a series of dilutions of both the labeled protein and the standard in the same buffer.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for each sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the labeled protein and the standard.

  • The quantum yield of the labeled protein (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if different for sample and standard).

IV. Protocol for Assessing Photostability

This protocol provides a method for comparing the photostability of different fluorescently labeled proteins.

Materials:

  • Fluorescence microscope with a camera and a stable light source

  • Labeled protein samples

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare microscope slides with the fluorescently labeled protein samples at a similar concentration.

  • Place the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) using the same imaging parameters.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the time series.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the label. A slower decay corresponds to higher photostability.

Mandatory Visualization

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Mix Mixing & Incubation Protein->Mix Dye Fluorophore Stock Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Analyze Characterization (Spectroscopy, etc.) Purify->Analyze LabelingChemistry cluster_sqm This compound (Thiol-Reactive) cluster_fitc Fluorescein (Amine-Reactive) Sqm Sqm-Maleimide Cys Protein-SH (Cysteine) Sqm->Cys Reaction Sqm_Cys Stable Thioether Bond Cys->Sqm_Cys Forms FITC Fluorescein Isothiocyanate Lys Protein-NH2 (Lysine) FITC->Lys Reaction FITC_Lys Thiourea Bond Lys->FITC_Lys Forms

References

Validation of NBD C6-Ceramide as a Marker for the Golgi Apparatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular imaging, the accurate visualization of the Golgi apparatus is paramount to understanding secretion, glycosylation, and lipid transport. This guide provides an objective comparison of NBD C6-ceramide, a widely used fluorescent lipid analog, with other common markers for the Golgi apparatus. The performance of each marker is evaluated based on experimental data, offering a comprehensive resource for selecting the most suitable tool for your research needs.

Introduction to Golgi Apparatus Markers

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Visualizing its dynamic structure is crucial for a myriad of cellular studies. Markers for the Golgi can be broadly categorized into three classes: fluorescent lipid analogs, genetically encoded markers, and antibody-based probes. Each class offers distinct advantages and disadvantages in terms of specificity, photostability, and potential for cellular perturbation.

NBD C6-ceramide (a member of the Sqm-nbd family of probes) is a cell-permeable, short-chain ceramide analog conjugated to the nitrobenzoxadiazole (NBD) fluorophore. It is widely used for staining the Golgi apparatus in both live and fixed cells.[1][2] Its mechanism of action involves its metabolism and accumulation within the Golgi cisternae.[3]

Performance Comparison of Golgi Apparatus Markers

The selection of an appropriate Golgi marker depends on the specific experimental requirements. The following tables provide a summary of the key performance characteristics of NBD C6-ceramide in comparison to a superior fluorescent lipid analog (BODIPY FL C5-ceramide), a common genetically encoded marker (Galactosyltransferase-GFP or GalT-GFP), and a well-established antibody-based marker (anti-GM130).

Table 1: Photophysical and Performance Properties

PropertyNBD C6-CeramideBODIPY FL C5-CeramideGalT-GFPAnti-GM130 (Antibody)
Excitation Max. ~466 nm[2]~505 nm[4]~488 nmDependent on secondary Ab
Emission Max. ~536 nm~512 nm~507 nmDependent on secondary Ab
Quantum Yield ModerateHighHighHigh
Photostability Moderate; susceptible to photobleachingHigh; more photostable than NBDHigh (varies by FP)High
Cell Permeability YesYesN/A (requires transfection)No (requires permeabilization)
Live/Fixed Cells BothBothLive cellsFixed cells

Table 2: Experimental Considerations and Potential Artifacts

ConsiderationNBD C6-CeramideBODIPY FL C5-CeramideGalT-GFPAnti-GM130 (Antibody)
Specificity Primarily trans-Golgi network (TGN)Primarily trans-Golgi network (TGN)trans-Golgi cisternaecis-Golgi matrix
Ease of Use Simple, rapid staining protocolSimple, rapid staining protocolRequires molecular cloning and transfectionRequires fixation, permeabilization, and antibody incubations
Potential Artifacts Can alter lipid metabolism; may not perfectly mimic endogenous lipids.Bulkier fluorophore may influence lipid trafficking.Overexpression can lead to Golgi fragmentation and mislocalization.Fixation can alter antigenicity and morphology.
Co-localization High co-localization with TGN markers.High co-localization with TGN markers.Co-localizes with other trans-Golgi markers.Defines the cis-Golgi compartment.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. The following are representative protocols for using fluorescent ceramides and antibody-based markers.

Protocol 1: Staining of the Golgi Apparatus with NBD C6-Ceramide in Live Cells

Materials:

  • NBD C6-ceramide

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Live cells cultured on imaging-appropriate plates or coverslips

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of NBD C6-ceramide in DMSO. Aliquot and store at -20°C, protected from light.

  • NBD C6-Ceramide/BSA Complex Formation:

    • Dry down an aliquot of the stock solution under a stream of nitrogen.

    • Resuspend the lipid film in ethanol.

    • Inject the ethanolic solution into a vortexing solution of 0.34 mg/mL fatty acid-free BSA in HBSS to achieve a final concentration of 5 µM.

  • Cell Labeling:

    • Wash cells with pre-warmed HBSS.

    • Incubate cells with the 5 µM NBD C6-ceramide/BSA complex in HBSS for 30 minutes at 4°C.

    • Wash the cells three times with ice-cold HBSS to remove excess probe.

    • Add fresh, pre-warmed complete culture medium.

    • Incubate at 37°C for 30 minutes to allow for transport to the Golgi apparatus.

  • Imaging:

    • Wash cells twice with HBSS.

    • Image using a fluorescence microscope with appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).

Protocol 2: Immunofluorescence Staining of the Golgi Apparatus with Anti-GM130

Materials:

  • Primary antibody: Rabbit anti-GM130

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on coverslips

Procedure:

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with 1% BSA in PBS for 1 hour to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-GM130 antibody in 1% BSA in PBS according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image using a fluorescence microscope with standard FITC/GFP filter sets.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for fluorescent ceramide labeling and immunofluorescence staining.

Fluorescent_Ceramide_Labeling start Start: Live cells on coverslip prep_probe Prepare NBD C6-Ceramide/BSA complex start->prep_probe wash1 Wash cells with HBSS prep_probe->wash1 incubate_4c Incubate with probe at 4°C (30 min) wash1->incubate_4c wash2 Wash 3x with cold HBSS incubate_4c->wash2 incubate_37c Incubate in fresh medium at 37°C (30 min) wash2->incubate_37c wash3 Wash 2x with HBSS incubate_37c->wash3 image Image with fluorescence microscope wash3->image

Caption: Workflow for Golgi staining with NBD C6-Ceramide.

Immunofluorescence_Workflow start Start: Cells on coverslip fix Fix with 4% PFA start->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with 1% BSA permeabilize->block primary_ab Incubate with anti-GM130 primary antibody block->primary_ab wash1 Wash 3x with PBS primary_ab->wash1 secondary_ab Incubate with fluorescent secondary antibody wash1->secondary_ab wash2 Wash 3x with PBS secondary_ab->wash2 mount Mount coverslip wash2->mount image Image with fluorescence microscope mount->image

Caption: Workflow for immunofluorescence staining of the Golgi.

Signaling Pathway and Logical Relationships

The utility of NBD C6-ceramide as a Golgi marker is intrinsically linked to its role in sphingolipid metabolism. Upon entering the cell, it is transported to the Golgi where it is a substrate for enzymes that produce fluorescent sphingomyelin and glucosylceramide, leading to its accumulation.

Ceramide_Metabolism_Pathway extracellular Extracellular NBD C6-Ceramide cell_membrane Cell Membrane extracellular->cell_membrane Uptake intracellular Intracellular NBD C6-Ceramide cell_membrane->intracellular golgi Golgi Apparatus intracellular->golgi Transport sphingomyelin Fluorescent Sphingomyelin golgi->sphingomyelin Sphingomyelin Synthase glucosylceramide Fluorescent Glucosylceramide golgi->glucosylceramide Glucosylceramide Synthase

References

A Comparative Guide to Sqm-NBD Probes for Thiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among these, probes utilizing the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore are widely employed. This guide provides a comparative analysis of a specific class of NBD-based probes, Squaramaine-NBD (Sqm-NBD), against other NBD-derived probes for the selective detection of biothiols.

Performance Comparison of Thiol Probes

The selection of a fluorescent probe for biothiol detection is contingent on several key performance metrics, including selectivity for the target analyte, detection limit, response time, and the magnitude of the fluorescence signal change. While this compound probes are noted for their sensitivity towards Cys and Hcy, a variety of other NBD-based probes have been developed with distinct characteristics. The following tables summarize the quantitative performance of selected probes based on available experimental data.

Table 1: Performance Metrics of Fluorescent Probes for Cysteine (Cys) and Homocysteine (Hcy) Detection

Probe NameTarget Analyte(s)Detection Limit (LOD)Response TimeFold Fluorescence EnhancementExcitation Max (λex, nm)Emission Max (λem, nm)Reference
This compound Cys, Hcy54 nM (Cys), 72 nM (Hcy)----[1]
NBD-SCN Cys, Hcy2.99 nM (Cys), 1.43 nM (Hcy)< 20 s (Cys), < 10 min (Hcy)470 (Cys), 745 (Hcy)-550[2]
Probe 1 (NBD-based) Cys, Hcy-< 1 min---[3][4]
DCMOS-N GSH, Cys, Hcy0.142 μM (GSH), 0.129 μM (Cys), 0.143 μM (Hcy)--480651[5]
ZHJ-X Cys3.8 μM----
NBD-based (unnamed) Cys0.9 μM--420492
NBD-based (unnamed) Cys7.62 μM--440525

Table 2: Comparison of Probes for Differentiating Biothiols

Probe NameDifferentiation CapabilitySensing MechanismKey FeaturesReference
TP1-3 Distinguishes Cys from GSH/HcyNucleophilic Aromatic SubstitutionThree-channel signaling (colorimetric and dual fluorescence)
HMN Distinguishes Cys/Hcy, GSH, and H₂SMulti-reaction sitesMulti-channel fluorescence (blue-green-red)
NIR-20 Distinguishes Cys/Hcy from GSHDual emission channelsNear-infrared emission
NBD-based (Huang et al.) Kinetically distinguishes Cys from other biothiolsDifferent reaction ratesTime-dependent fluorescence measurement

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity and specificity of this compound and other thiol-reactive probes. These protocols are generalized from established practices in the field.

In Vitro Characterization of Probe Specificity

Objective: To determine the selectivity of the fluorescent probe for the target biothiol over other biologically relevant species.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Solutions of various biothiols (Cys, Hcy, GSH) and other amino acids (e.g., 10 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Test Solutions: In a 96-well plate, prepare a series of solutions each containing the fluorescent probe at a final concentration of 10 µM in PBS.

  • Addition of Analytes: To different wells, add the target biothiol(s) and potential interfering species to a final concentration of 100 µM (for other amino acids, a higher concentration, e.g., 1 mM, may be used to demonstrate high selectivity). Include a control well with only the probe in PBS.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), allowing for the reaction to occur.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Compare the fluorescence intensity of the probe in the presence of the target biothiol to its intensity in the presence of other species. A significantly higher fluorescence signal for the target analyte indicates high selectivity.

Determination of Detection Limit (LOD)

Objective: To determine the lowest concentration of the target biothiol that can be reliably detected by the fluorescent probe.

Procedure:

  • Prepare a Dilution Series: Prepare a series of solutions with decreasing concentrations of the target biothiol in PBS.

  • Probe Addition and Incubation: Add the fluorescent probe to each solution at a fixed concentration (e.g., 10 µM) and incubate as described above.

  • Fluorescence Measurement: Measure the fluorescence intensity for each concentration.

  • Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration. The detection limit is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear regression of the plot.

Kinetic Analysis (Response Time)

Objective: To determine the time required for the probe to react with the target biothiol and produce a stable fluorescence signal.

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a solution of the fluorescent probe in PBS.

  • Initiate Reaction: Add a specific concentration of the target biothiol to the cuvette and immediately start recording the fluorescence intensity over time using a fluorometer.

  • Monitor Signal: Continue recording until the fluorescence signal reaches a plateau.

  • Data Analysis: The time taken to reach 90% or 95% of the maximum fluorescence intensity is typically reported as the response time.

Visualizing the Mechanisms and Workflows

Diagrams are essential for understanding the underlying principles of probe function and their application in experimental settings. The following diagrams, generated using the DOT language, illustrate key concepts.

Sensing Mechanism of NBD-based Thiol Probes

The detection of biothiols by many NBD-based probes relies on a nucleophilic aromatic substitution (SNAr) reaction. The thiol group of the analyte attacks the electron-deficient aromatic ring of the NBD moiety, displacing a leaving group and forming a fluorescent NBD-thiol adduct.

General Sensing Mechanism of NBD-based Thiol Probes Probe NBD-LG (Low Fluorescence) Adduct NBD-SR (High Fluorescence) Probe->Adduct + R-SH Thiol Biothiol (R-SH) LG Leaving Group (LG) Adduct->LG + LG⁻

Caption: Nucleophilic substitution reaction mechanism.

Experimental Workflow for Specificity Assessment

A logical workflow is crucial for systematically evaluating the performance of a new fluorescent probe. This diagram outlines the key steps in assessing the specificity of a thiol probe.

Workflow for Probe Specificity Testing start Start prep_probe Prepare Probe Stock Solution start->prep_probe mix Mix Probe with Analytes in Microplate prep_probe->mix prep_analytes Prepare Solutions of Thiols and Interfering Species prep_analytes->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence Intensity incubate->measure analyze Analyze Data and Compare Responses measure->analyze end End analyze->end

Caption: Experimental workflow for specificity assessment.

Application in Cellular Redox Signaling

Fluorescent thiol probes are instrumental in studying cellular signaling pathways where redox regulation plays a critical role. For example, they can be used to monitor changes in the intracellular glutathione pool, a key indicator of oxidative stress.

Monitoring Redox Homeostasis with Thiol Probes stress Oxidative Stress (e.g., ROS) gsh GSH (Reduced Glutathione) stress->gsh Oxidizes gssg GSSG (Oxidized Glutathione) gsh->gssg Conversion probe Thiol Probe (e.g., this compound) gsh->probe Reacts with signal Fluorescence Signal Change probe->signal Leads to

Caption: Application in monitoring redox signaling.

References

A Comparative Guide to Sqm-Nbd Fluorescence Intensity for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Sqm-Nbd fluorescent probes, contextualized within the broader landscape of fluorescent markers for quantitative analysis. We will delve into the photophysical properties, experimental considerations, and comparative performance of this compound and its alternatives, supported by experimental data and detailed protocols.

Introduction to this compound Probes

This compound probes are a class of fluorescent molecules that combine a squaraine (Sqm) dye with a nitrobenzoxadiazole (NBD) moiety. Squaraine dyes are known for their sharp and intense absorption and emission profiles in the near-infrared (NIR) region, high molar extinction coefficients, and good photostability. The NBD group is a well-established environmentally sensitive fluorophore, exhibiting low fluorescence in aqueous environments and bright fluorescence in hydrophobic conditions. This combination in an "this compound" probe suggests a sophisticated tool for biological sensing, potentially with "turn-on" fluorescence capabilities. While a specific probe universally designated as "this compound" is not extensively characterized in publicly available literature, this guide will draw upon data from representative squaraine and NBD-based probes, particularly those designed for the detection of biothiols like cysteine (Cys) and homocysteine (Hcy), a likely application for such a chimeric probe.

Quantitative Data Presentation

The selection of a fluorescent probe is dictated by its photophysical properties. Below is a comparison of typical values for NBD-based probes and other common fluorescent probes used for cellular imaging and sensing. It is important to note that the specific performance of an "this compound" probe would depend on its exact molecular structure.

Table 1: Comparison of Photophysical Properties of Fluorescent Probes

PropertyNBD-based Probes (e.g., for Biothiols)BODIPY FL C5-CeramideSPY-Golgi ProbesRepresentative Squaraine Dyes
Excitation Max (λex) ~460 - 490 nm~505 nmVaries~630 - 670 nm
Emission Max (λem) ~530 - 550 nm~511 nmVaries~650 - 700 nm
Stokes Shift 60 - 80 nm~6 nmVaries20 - 30 nm
Molar Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹~80,000 M⁻¹cm⁻¹Not Reported>200,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.1 - 0.5 (environment-dependent)>0.9Not Reported0.1 - 0.7
Photostability ModerateHighHighHigh
Primary Application Sensing (e.g., biothiols, polarity)Golgi StainingGolgi StainingNIR Imaging, Sensing

Note: Data is compiled from various sources and represents typical ranges. Specific values for a particular this compound probe may vary.

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of fluorescence intensity using a biothiol-sensing probe, which is a likely application for an this compound probe.

Protocol 1: In Vitro Fluorescence Quantification

This protocol is for determining the fluorescence response of the probe to the analyte of interest in a controlled buffer system.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analyte stock solution (e.g., Cysteine, 10 mM in PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in PBS.

  • Serially dilute the analyte stock solution in PBS to create a range of concentrations.

  • In the 96-well plate, add 50 µL of the this compound working solution to each well.

  • Add 50 µL of the different analyte concentrations to their respective wells. Include a blank control with 50 µL of PBS.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound probe.

  • Subtract the blank reading from all measurements.

  • Plot the fluorescence intensity as a function of analyte concentration to determine the detection range and sensitivity.

Protocol 2: Quantitative Fluorescence Imaging in Live Cells

This protocol outlines the steps for quantifying intracellular fluorescence changes in response to a stimulus.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound probe working solution (e.g., 5 µM in cell culture medium)

  • Cell culture medium

  • Stimulus or inhibitor to modulate analyte levels

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Wash the cultured cells once with pre-warmed PBS.

  • Incubate the cells with the this compound probe working solution for an optimized duration (e.g., 30 minutes) at 37°C.

  • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium.

  • Acquire baseline fluorescence images.

  • Treat the cells with the stimulus or inhibitor.

  • Acquire time-lapse fluorescence images at regular intervals.

  • For each time point, quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

  • Normalize the fluorescence intensity to the baseline to determine the fold-change in response to the treatment.

Mandatory Visualizations

Signaling Pathway: Monitoring Redox Homeostasis

The detection of biothiols like cysteine is crucial for understanding cellular redox homeostasis, which is a key signaling paradigm. An this compound probe for cysteine could be used to monitor the cellular response to oxidative stress.

Redox_Signaling ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cysteine Cysteine Pool Oxidative_Stress->Cysteine Depletes Cellular_Response Cellular Response (e.g., Antioxidant Gene Expression) Oxidative_Stress->Cellular_Response Sqm_Nbd This compound Probe (Low Fluorescence) Cysteine->Sqm_Nbd Reacts with Sqm_Nbd_Cys This compound-Cys Adduct (High Fluorescence) Sqm_Nbd->Sqm_Nbd_Cys Fluorescence 'Turn-On'

Caption: Monitoring redox signaling with a cysteine-responsive this compound probe.

Experimental Workflow: Quantitative Cellular Imaging

The following diagram illustrates the workflow for quantifying changes in intracellular fluorescence, as detailed in Protocol 2.

Quantitative_Imaging_Workflow Start Start: Culture Cells Load_Probe Load with this compound Probe Start->Load_Probe Wash Wash to Remove Excess Probe Load_Probe->Wash Baseline_Image Acquire Baseline Image (t=0) Wash->Baseline_Image Treat Apply Stimulus/Inhibitor Baseline_Image->Treat Time_Lapse Time-Lapse Imaging Treat->Time_Lapse Analyze Image Analysis: Quantify Mean Fluorescence Intensity Time_Lapse->Analyze End End: Normalized Fluorescence Data Analyze->End

Caption: Workflow for quantitative analysis of this compound fluorescence in live cells.

Logical Relationship: Probe Selection Criteria

The choice of a fluorescent probe depends on a variety of experimental factors. This diagram outlines the decision-making process.

Probe_Selection Question Primary Goal? Sensing Sensing Specific Analyte? Question->Sensing Sensing Imaging Structural Imaging? Question->Imaging Imaging Sqm_Nbd_Choice Use this compound (or similar 'turn-on' probe) Sensing->Sqm_Nbd_Choice Yes NIR NIR Imaging Required? Sensing->NIR Organelle_Probe Use Organelle-Specific Probe (e.g., BODIPY-Ceramide) Imaging->Organelle_Probe Yes Imaging->NIR Squaraine_Choice Use Squaraine-based Probe NIR->Squaraine_Choice Yes Visible_Probe Use Visible Spectrum Probe NIR->Visible_Probe No

Caption: Decision tree for selecting a suitable fluorescent probe.

Comparative analysis of different Sqm-nbd derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Squaraine-Nitrobenzoxadiazole (Sqm-nbd) Derivatives for Advanced Biomedical Applications

This guide provides a comprehensive comparison of various Squaraine-Nitrobenzoxadiazole (this compound) derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This compound derivatives are a class of fluorescent probes and photosensitizers that combine the sharp and intense absorption of squaraine dyes with the environment-sensitive fluorescence of the nitrobenzoxadiazole moiety. This unique combination makes them promising candidates for applications in bioimaging, sensing, and photodynamic therapy (PDT).

Comparative Performance of this compound Derivatives

The performance of this compound derivatives can be evaluated based on their photophysical properties, their efficacy as photosensitizers in PDT, and their capabilities as fluorescent probes. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Photophysical Properties of Selected NBD Derivatives

DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Solvent
NBD-NHMe>420-0.04Water
NBD-NMe2--0.008Water
NBD-Aa-Triterpene Conjugates~485Not specifiedNot specifiedDMSO
NBSD-4488601Not specifiedNot specified
NBSD-5488601Not specifiedNot specified

Note: Data for specific this compound derivatives is limited in the provided search results. The table includes data for general NBD derivatives to provide a baseline for comparison. "Aa" stands for ω-amino acids. NBSD is a selenium analog of NBD.

Table 2: Antiproliferative Activity of NBD-Aa-Triterpene Conjugates

Cell LineCompound Cytotoxicity
B16-F10 (mouse melanoma)High
HT-29 (human colon cancer)High
HepG2 (human liver cancer)High
HPF (human lung fibroblast)Low
IEC-18 (rat intestinal epithelial)Low
WRL68 (human liver epithelial)Low

Note: This table highlights the selective cytotoxicity of certain NBD derivatives towards cancer cell lines compared to non-tumor cell lines[1].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically performed to characterize and evaluate this compound derivatives.

Synthesis of NBD-Conjugates

This protocol describes a general one-pot labeling method for synthesizing NBD-amino acid-triterpene conjugates[2].

Materials:

  • 7-nitrobenzo-2-oxa-1,3-diazole chloride (NBD-Cl)

  • ω-amino acid

  • Sodium bicarbonate (NaHCO3)

  • Acetonitrile

  • Water

  • 1 N HCl

Procedure:

  • Dissolve the desired ω-amino acid (1.0 mmol) and sodium bicarbonate (3.0 mmol) in water.

  • Prepare a solution of NBD-Cl (1.0 mmol) in acetonitrile.

  • Add the NBD-Cl solution dropwise to the amino acid solution.

  • Incubate the reaction mixture at 55 °C for 1 hour.

  • Evaporate the acetonitrile under reduced pressure.

  • Adjust the pH of the aqueous reaction mixture to approximately 2.0 using 1 N HCl.

  • Concentrate the solution to dryness to obtain the NBD-Aa conjugate.

  • The resulting conjugate can then be further reacted with a hydroxylated compound, such as a triterpene, for further derivatization.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is determined using a comparative method with a standard of known quantum yield[2].

Materials:

  • This compound derivative solution

  • Standard solution (e.g., Coumarin 6 in ethanol, ΦF = 0.78)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Record the corrected fluorescence emission spectra for all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Calculate the integrated fluorescence intensity (F) for both the sample (f) and the reference (r).

  • Calculate the fluorescence quantum yield of the sample using the following equation: ΦF(f) = ΦF(r) * (Ff / Fr) * (Ar / Af) * (nf^2 / nr^2) Where:

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure to assess the antiproliferative activity of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16-F10, HT-29) and non-tumor cell lines.

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound derivative stock solutions (dissolved in DMSO).

  • 96-well plates.

  • MTT or similar cell viability reagent.

  • Plate reader.

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the derivatives. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • For photodynamic therapy evaluation, expose the cells to light of a specific wavelength and dose after a suitable incubation period with the derivative.

  • After incubation, add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Photodynamic_Therapy_Mechanism cluster_0 Step 1: Administration & Localization cluster_1 Step 2: Light Activation cluster_2 Step 3: Reactive Oxygen Species (ROS) Generation cluster_3 Step 4: Cellular Damage & Death PS This compound Derivative (Photosensitizer) Tumor Tumor Tissue PS->Tumor Accumulation Activated_PS Excited State PS* Light Light (Specific Wavelength) Light->PS Absorption O2 Molecular Oxygen (³O₂) Activated_PS->O2 Energy Transfer (Type II Reaction) ROS Singlet Oxygen (¹O₂) & other ROS Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Caption: Mechanism of action for this compound derivatives in photodynamic therapy (PDT).

Experimental_Workflow_Cytotoxicity start Start cell_culture 1. Seed Cells in 96-well Plates start->cell_culture treatment 2. Treat with this compound Derivatives cell_culture->treatment incubation 3. Incubate for 24-72h treatment->incubation pdt_step 4. (Optional) Light Exposure for PDT incubation->pdt_step viability_assay 5. Add Cell Viability Reagent (e.g., MTT) incubation->viability_assay (without PDT) pdt_step->viability_assay measurement 6. Measure Absorbance viability_assay->measurement analysis 7. Calculate Cell Viability & IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound derivatives.

Discussion on Signaling Pathways

The primary mechanism of action for this compound derivatives in a therapeutic context, particularly in PDT, involves the generation of reactive oxygen species (ROS) that induce cellular damage. Upon light activation, the this compound photosensitizer transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂). Singlet oxygen has a very short lifetime and a limited radius of action, meaning that cellular damage is localized to the subcellular compartments where the photosensitizer accumulates[3][4].

The resulting oxidative stress can trigger various cell death pathways, including apoptosis and necrosis. The specific pathway depends on the cell type, the subcellular localization of the this compound derivative, and the treatment conditions. For instance, localization in the mitochondria can directly trigger the intrinsic apoptotic pathway, while damage to the plasma membrane is more likely to lead to necrosis. Furthermore, the inflammatory response triggered by PDT can also contribute to tumor destruction by activating an anti-tumor immune response.

In their role as fluorescent probes, the mechanism is based on the sensitivity of the NBD fluorophore to its local environment. Changes in polarity, viscosity, or the presence of specific analytes can lead to a detectable change in the fluorescence signal, either through an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength. This allows for the imaging of cellular structures and the sensing of biomolecules.

References

A Comparative Guide: Unveiling the Advantages of Squaraine and NBD Dyes Over Traditional Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. While traditional dyes like fluorescein and rhodamine have been mainstays in the field, newer classes of fluorophores, such as squaraine and nitrobenzoxadiazole (NBD) dyes, offer significant advantages in terms of photophysical properties and performance in complex biological environments. This guide provides an objective comparison of squaraine and NBD dyes with their traditional counterparts, supported by experimental data and detailed methodologies to inform your selection process.

At a Glance: Key Performance Metrics

The following table summarizes the key photophysical properties of squaraine, NBD, fluorescein, and rhodamine dyes. It is important to note that these values can vary depending on the specific dye derivative, solvent, and conjugation to biomolecules.

Dye ClassTypical Excitation (nm)Typical Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Photostability
Squaraine Dyes 620 - 700+640 - 750+> 150,000High (often > 0.6)Excellent
NBD Dyes 460 - 480530 - 550~22,000Low to Moderate (0.01 - 0.3), Environment-dependent[1]Low to Moderate
Fluorescein (FITC) ~495~520~75,000High (0.79 - 0.92)[1]Moderate, prone to photobleaching[1]
Rhodamine (TRITC) ~550~575~85,000High (0.2 - 0.5)Moderate to High

Deep Dive: Squaraine Dyes - The Near-Infrared Powerhouses

Squaraine dyes are a class of organic fluorophores characterized by a unique four-membered squaric acid core, which imparts exceptional photophysical properties.[2] Their primary advantages lie in their intense absorption and emission in the near-infrared (NIR) region, high molar extinction coefficients, and excellent photostability.[2]

Key Advantages:
  • Near-Infrared (NIR) Emission: Squaraine dyes typically absorb and emit light in the 600-800 nm range, a spectral window where biological tissues have minimal autofluorescence and light scattering. This "optical window" allows for deeper tissue penetration and higher signal-to-noise ratios in complex biological samples and in vivo imaging.

  • High Molar Absorptivity: With molar extinction coefficients often exceeding 250,000 M⁻¹cm⁻¹, squaraine dyes are exceptionally bright, enabling sensitive detection even at low concentrations.

  • Superior Photostability: Compared to traditional dyes, squaraines exhibit remarkable resistance to photobleaching, allowing for prolonged imaging and more reliable quantitative measurements.

  • Narrow Emission Spectra: The sharp, well-defined emission peaks of squaraine dyes are advantageous for multiplexing applications, where multiple fluorescent probes are used simultaneously.

Experimental Data Summary: Squaraine vs. Traditional Dyes
ParameterSquaraine DyesFluorescein (FITC)Rhodamine B
Excitation Max (nm) ~640~495~555
Emission Max (nm) ~660~520~580
Quantum Yield (Φ) > 0.6~0.92~0.7
Photostability HighLow to ModerateModerate

Data compiled from various sources and should be considered representative.

Experimental Workflow: Characterization of Squaraine Dyes

The following diagram illustrates a typical workflow for the synthesis and characterization of squaraine dyes.

G Experimental Workflow for Squaraine Dye Characterization cluster_synthesis Synthesis cluster_characterization Photophysical Characterization S1 Squaric Acid + Aromatic/Heterocyclic Amine S2 Condensation Reaction (Azeotropic Distillation) S1->S2 S3 Purification (Chromatography) S2->S3 C1 UV-Vis Spectroscopy (Absorbance, ε) S3->C1 Characterize Purified Dye C2 Fluorospectroscopy (Emission, Quantum Yield) C1->C2 C3 Photostability Assay (Photobleaching Rate) C2->C3 C4 Cellular Imaging (Bio-application) C3->C4

Caption: Workflow for squaraine dye synthesis and characterization.

NBD Dyes: Small, Environmentally Sensitive Probes

Nitrobenzoxadiazole (NBD) dyes are small, fluorescent molecules that are particularly valued for their sensitivity to the polarity of their local environment. This property makes them excellent probes for studying membrane dynamics, protein-lipid interactions, and other cellular processes where changes in hydrophobicity are of interest.

Key Advantages:
  • Environmental Sensitivity: The fluorescence quantum yield of NBD dyes is highly dependent on the polarity of the surrounding medium, with fluorescence being significantly quenched in aqueous environments and enhanced in nonpolar, hydrophobic environments. This "turn-on" fluorescence makes them ideal for reporting on binding events or translocation into lipid membranes.

  • Small Size: The compact molecular structure of NBD minimizes potential steric hindrance when conjugated to biomolecules, preserving their biological activity.

  • Reactivity: The chloro or amine derivatives of NBD are readily reactive with thiols and amines, facilitating straightforward labeling of proteins and other biomolecules.

Experimental Data Summary: NBD in Different Environments
SolventDielectric ConstantNBD Fluorescence Quantum Yield (Φ)
Water80.1Very Low (~0.01)
Ethanol24.6Moderate (~0.1)
Cyclohexane2.0High (~0.3)

Data is representative and illustrates the trend of NBD fluorescence in different polarity environments.

Signaling Pathway: NBD as a Reporter for Protein-Lipid Interaction

The following diagram illustrates how an NBD-labeled lipid can be used to monitor its interaction with a protein.

G NBD as a Reporter for Protein-Lipid Interaction A NBD-labeled Lipid in Aqueous Buffer B Low Fluorescence (Quenched by water) A->B D Binding Event A->D C Protein with Hydrophobic Pocket C->D E NBD in Hydrophobic Pocket D->E F High Fluorescence ('Turn-on' Signal) E->F

Caption: NBD fluorescence increases upon binding to a hydrophobic pocket.

Experimental Protocols

Synthesis of a Symmetrical Squaraine Dye

Materials:

  • Squaric acid

  • Aniline or substituted aniline derivative (2 equivalents)

  • n-Butanol

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Combine squaric acid (1 equivalent) and the aniline derivative (2 equivalents) in a round-bottom flask.

  • Add a 1:1 mixture of n-butanol and toluene.

  • Set up the reaction with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and allow the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure squaraine dye.

Labeling a Protein with NBD-Cl

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO)

  • Size-exclusion chromatography column

Procedure:

  • Prepare a solution of the protein at a concentration of 1-10 mg/mL.

  • Slowly add a 5- to 10-fold molar excess of the NBD-Cl solution to the protein solution while gently stirring.

  • Incubate the reaction mixture in the dark at room temperature or 4°C for 1-2 hours. The optimal time and temperature may need to be determined empirically.

  • Stop the reaction by adding a small molecule with a free amine or thiol group (e.g., Tris buffer or β-mercaptoethanol) to quench any unreacted NBD-Cl.

  • Separate the NBD-labeled protein from the unreacted dye and quenching agent using a size-exclusion chromatography column.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD (at ~470 nm).

Measurement of Fluorescence Quantum Yield (Relative Method)

Principle:

The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of unknown quantum yield

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Assessment of Photostability

Principle:

The photostability of a fluorescent dye is assessed by measuring the rate of its fluorescence decay under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Sample labeled with the fluorescent dye

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a sample of the fluorescently labeled specimen (e.g., cells or a solution of the dye).

  • Mount the sample on the microscope stage and focus on a region of interest.

  • Acquire a time-lapse series of images under constant illumination with the excitation light.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of photobleaching can be quantified by determining the half-life (t₁/₂) of the fluorescence decay. A longer half-life indicates greater photostability.

Conclusion

The selection of a fluorescent probe should be guided by the specific requirements of the experiment. While traditional dyes like fluorescein and rhodamine remain valuable tools, squaraine and NBD dyes offer distinct advantages for demanding applications. Squaraine dyes are the clear choice for experiments requiring high brightness, exceptional photostability, and deep-tissue imaging in the NIR range. NBD dyes, with their small size and sensitivity to the local environment, provide a powerful means to probe molecular interactions and changes in hydrophobicity. By understanding the comparative performance and employing rigorous experimental protocols, researchers can leverage the unique strengths of these advanced fluorophores to achieve more sensitive, reliable, and informative results.

References

Western Blot Analysis: A Comparative Guide to Protein Confirmation with Sqm-nbd Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using Sqm-nbd labeled proteins for Western blot analysis against other common fluorescent labeling alternatives. We will delve into the experimental data, detailed protocols, and the underlying principles to aid in the selection of the most appropriate protein detection strategy for your research needs.

Introduction to Fluorescent Western Blotting

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in a complex mixture. While traditional chemiluminescent detection has been widely used, fluorescent Western blotting offers several advantages, including a wider dynamic range, the ability to detect multiple proteins simultaneously (multiplexing), and more accurate quantification. The choice of fluorescent label is critical for achieving optimal sensitivity and signal-to-noise ratios.

Comparison of Fluorescent Dyes for Western Blotting

The selection of a fluorescent dye for labeling proteins in a Western blot experiment depends on several factors, including its photophysical properties, reactivity, and compatibility with available imaging equipment. Below is a comparison of the inferred properties of this compound with commonly used fluorescent dyes.

FeatureThis compound (Inferred)Cyanine Dyes (e.g., Cy5, Cy7)Alexa Fluor DyesDyLight DyesIRDyes
Excitation/Emission Wavelength Near-Infrared (NIR)Visible to NIRBroad range (UV to NIR)Broad range (Visible to NIR)NIR
Quantum Yield Potentially high in a hydrophobic environmentModerate to highHighHighHigh
Photostability Moderate to high (Squaraines are generally photostable)ModerateHighHighHigh
Environmental Sensitivity High (due to NBD moiety)Low to moderateLowLowLow
Solubility in Aqueous Buffers Potentially low (Squaraines can aggregate)Moderate to highHighHighHigh
Reactivity Amine-reactive (NBD moiety)Amine- or thiol-reactiveAmine- or thiol-reactiveAmine- or thiol-reactiveAmine- or thiol-reactive
Advantages NIR emission reduces background, potential for "turn-on" fluorescenceWell-established, variety of wavelengthsHigh brightness and photostability, good water solubilityHigh brightness and photostabilityOptimized for NIR imaging, high signal-to-noise
Disadvantages Potential for aggregation, lack of specific experimental dataCan be susceptible to photobleachingHigher costModerate costRequires NIR imaging system

Experimental Protocols

A detailed protocol for fluorescent Western blotting is provided below. This protocol can be adapted for use with this compound labeled proteins or other fluorescently labeled secondary antibodies.

General Protocol for Fluorescent Western Blotting
  • Protein Extraction and Quantification:

    • Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein into each well.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation (with Fluorescent Label):

    • Incubate the membrane with the fluorescently labeled secondary antibody (e.g., this compound, Cy5, or Alexa Fluor conjugated), diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging:

    • Image the blot using a fluorescent imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Quantify the band intensities using appropriate image analysis software. Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein or total protein stain).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Separation & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Protein_Extraction Protein Extraction Quantification Quantification Protein_Extraction->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Imaging Fluorescent Imaging Secondary_Ab->Imaging Quant_Analysis Quantification & Normalization Imaging->Quant_Analysis

Figure 1. Experimental workflow for fluorescent Western blot analysis.

Signaling_Pathway_Example Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Figure 2. Example of a signaling pathway that can be investigated using Western blot.

Conclusion

The confirmation of protein expression and quantification through Western blot analysis is a critical step in many research and development pipelines. Fluorescent Western blotting, particularly in the near-infrared spectrum, offers significant advantages in terms of quantification and multiplexing capabilities.

While "this compound" represents a promising, albeit not yet commercially established, class of fluorescent labels, its inferred properties suggest it could be a valuable tool for sensitive protein detection. The squaraine component offers the benefit of NIR fluorescence, which minimizes background interference, while the NBD moiety provides a reactive handle for protein conjugation and may offer environment-sensitive fluorescence.

For researchers considering novel fluorescent labeling strategies, a thorough evaluation of the dye's photophysical properties, stability, and performance in a Western blot workflow is essential. The protocols and comparative data presented in this guide provide a framework for making informed decisions and for the successful implementation of fluorescent Western blotting in your laboratory.

Verifying Sqm-NBD Conjugation Sites: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. When working with novel fluorescent probes like Sqm-NBD, verifying the exact location of conjugation on a protein is a critical analytical challenge. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for this purpose, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as the gold standard for identifying specific conjugation sites due to its ability to provide precise mass information at the peptide level. However, other well-established techniques, including Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA), offer valuable, albeit different, insights into the characteristics of bioconjugates. The choice of analytical method depends on the specific information required, the stage of development, and available resources.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance metrics of mass spectrometry and its alternatives for the verification of this compound conjugation sites.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Precise mass measurement, identification of conjugation sites, sequence verification, determination of drug-to-antibody ratio (DAR).[1][2]Determination of DAR, assessment of drug load distribution and heterogeneity.[3][4][5]Detection of aggregates and fragments, estimation of molecular weight.Estimation of molecular weight and purity, initial confirmation of conjugation.Confirmation of conjugation, quantification of conjugated protein.
Resolution High (amino acid level)Medium (separates species with different numbers of conjugated molecules)Low (separates based on size)Low (provides an estimate of molecular weight)N/A (provides a bulk measurement)
Sensitivity High (femtomole to attomole range)MediumMediumLow (microgram range)High (picogram to nanogram range)
Quantitative Accuracy High (with appropriate standards)High (for DAR)Semi-quantitative (for aggregates/fragments)Low (densitometry provides estimates)High (with a standard curve)
Sample Requirement Low (micrograms)Medium (micrograms to milligrams)Medium (micrograms to milligrams)Low (micrograms)Low (nanograms to micrograms)
Throughput Low to MediumHighHighHighHigh
Cost HighMediumMediumLowLow
Key Advantage Unambiguous identification of conjugation sites.Analysis under native conditions, robust for DAR determination.Simple and robust method for assessing aggregation.Widely accessible, rapid initial screen.High sensitivity and specificity for confirming the presence of the conjugate.
Key Limitation Complex data analysis, potential for ion suppression from bulky dyes.Does not provide site-specific information.Does not provide information on conjugation site or DAR.Low resolution, denaturing conditions.Indirect method, requires specific antibodies.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Mass Spectrometry: Peptide Mapping for Conjugation Site Identification

This protocol outlines a typical workflow for identifying the conjugation site of a fluorescent dye like this compound on a protein using LC-MS/MS.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:
  • Dissolve the this compound conjugated protein (approximately 100 µg) in a denaturation buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).
  • Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
  • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.
  • Buffer Exchange:
  • Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis.
  • Enzymatic Digestion:
  • Add a protease, typically trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).
  • Incubate at 37°C for 4-16 hours.
  • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Inject the peptide digest onto a reverse-phase C18 column.
  • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes).
  • Mass Spectrometry (MS):
  • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the intact peptides.
  • Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate MS2 spectra.

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to match the experimental MS2 spectra against a theoretical fragmentation pattern of the protein sequence.
  • Include the mass of the this compound moiety as a variable modification on potential conjugation sites (e.g., lysine or cysteine).
  • The identification of a peptide with a mass shift corresponding to the this compound dye, along with the fragmentation pattern confirming the peptide sequence, definitively identifies the conjugation site.

Alternative Techniques: Protocols

Hydrophobic Interaction Chromatography (HIC)

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Chromatography:

    • Equilibrate a HIC column (e.g., Butyl-NPR) with Mobile Phase A.

    • Inject the this compound conjugate sample.

    • Elute the bound protein using a linear gradient of increasing Mobile Phase B.

  • Data Analysis:

    • Monitor the elution profile at 280 nm (for the protein) and the appropriate wavelength for the this compound dye.

    • The number of peaks and their relative areas correspond to the different drug-load species.

Size-Exclusion Chromatography (SEC)

  • Mobile Phase Preparation: Isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Chromatography:

    • Equilibrate an SEC column suitable for the molecular weight of the protein with the mobile phase.

    • Inject the this compound conjugate sample.

    • Elute the sample under isocratic conditions.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The retention time of the main peak corresponds to the monomeric conjugate, while earlier eluting peaks indicate aggregates and later eluting peaks represent fragments.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Sample Preparation:

    • Mix the this compound conjugate with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

    • Heat the sample at 95°C for 5 minutes to denature the protein.

  • Electrophoresis:

    • Load the denatured sample onto a polyacrylamide gel.

    • Apply an electric field to separate the proteins based on their molecular weight.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands.

    • The conjugated protein should migrate at a higher apparent molecular weight than the unconjugated protein.

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Coat a microplate with an antibody that specifically captures the protein of interest.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).

  • Sample Incubation: Add the this compound conjugate sample to the wells and incubate to allow the capture antibody to bind to the protein.

  • Detection:

    • Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes either the this compound dye or a different epitope on the protein.

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of conjugated protein in the sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Denaturation Denaturation, Reduction & Alkylation BufferExchange Buffer Exchange Denaturation->BufferExchange Digestion Enzymatic Digestion BufferExchange->Digestion LC Liquid Chromatography Digestion->LC MS1 MS1 Scan (Peptide Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 DatabaseSearch Database Search MS2->DatabaseSearch SiteID Conjugation Site Identification DatabaseSearch->SiteID

Caption: Mass Spectrometry (Peptide Mapping) Workflow.

HIC_Workflow cluster_prep Sample & Column Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Equilibrate Equilibrate HIC Column (High Salt) Inject Inject this compound Conjugate Equilibrate->Inject Gradient Elute with Salt Gradient (Decreasing Salt) Inject->Gradient Detect UV/Vis Detection Gradient->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram DAR Determine DAR Distribution Chromatogram->DAR

Caption: Hydrophobic Interaction Chromatography (HIC) Workflow.

SEC_Workflow cluster_prep Sample & Column Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Equilibrate Equilibrate SEC Column (Isocratic) Inject Inject this compound Conjugate Equilibrate->Inject Elute Isocratic Elution Inject->Elute Detect UV Detection Elute->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Aggregates Assess Aggregates & Fragments Chromatogram->Aggregates

Caption: Size-Exclusion Chromatography (SEC) Workflow.

SDSPAGE_Workflow cluster_prep Sample Preparation cluster_separation Electrophoresis cluster_analysis Visualization & Analysis Denature Denature & Reduce Sample Load Load onto Gel Denature->Load Run Apply Electric Field Load->Run Separate Separate by Molecular Weight Run->Separate Stain Stain Gel Separate->Stain Analyze Analyze Bands (MW Estimation) Stain->Analyze

Caption: SDS-PAGE Workflow.

ELISA_Workflow cluster_prep Assay Preparation cluster_binding Binding & Detection cluster_analysis Data Analysis Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block AddSample Add this compound Conjugate Block->AddSample AddDetection Add Enzyme-Linked Detection Antibody AddSample->AddDetection AddSubstrate Add Substrate AddDetection->AddSubstrate Measure Measure Signal AddSubstrate->Measure Quantify Quantify Conjugate Measure->Quantify

Caption: ELISA Workflow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sqm-nbd (NBD-Cl)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step logistical information for the safe handling and disposal of Sqm-nbd, commonly known as NBD-Cl (4-Chloro-7-nitrobenzofurazan). Adherence to these procedures is critical to protect laboratory personnel and the environment.

NBD-Cl is a fluorescent labeling dye that is an irritant to the skin, eyes, and respiratory tract.[1][2] It is also recognized as being very toxic to aquatic life, which necessitates careful disposal to prevent environmental contamination. The following procedures are based on established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[1] Always handle NBD-Cl in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Step-by-Step Disposal Procedure

This procedure outlines the segregation and disposal of NBD-Cl waste. It is crucial to never dispose of NBD-Cl or its waste down the drain due to its aquatic toxicity.

1. Waste Segregation:

  • Solid Waste: Collect any solid NBD-Cl waste, including contaminated items such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing NBD-Cl in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

2. Container Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (4-Chloro-7-nitrobenzofurazan), and the specific hazards (e.g., Irritant, Aquatic Toxin).

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. NBD-Cl is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if there is a risk of dust inhalation.

  • Clean-up:

    • For solid spills, carefully sweep the material and place it into the designated solid hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain and collect the waste. Place the used absorbent material into the solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound (NBD-Cl) waste is visualized in the diagram below. This workflow emphasizes the critical decision points and steps from waste generation to final disposal.

This compound (NBD-Cl) Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Final Disposition A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, tips) A->B C Liquid Waste (e.g., solutions) A->C D Seal in Labeled Solid Waste Container B->D E Seal in Labeled Liquid Waste Container C->E F Store in Secondary Containment D->F E->F G Arrange for EHS Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound (NBD-Cl) waste.

References

Essential Safety and Handling Guide for NBD-Cl (4-Chloro-7-nitrobenzofurazan)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The query for "Sqm-nbd" did not yield a specific chemical entity. Based on the search results, it is highly probable that this is a typographical error and the intended compound is NBD-Cl (4-Chloro-7-nitrobenzofurazan) or a related derivative. This guide pertains to the safe handling of NBD-Cl and its analogs.

This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals working with NBD-Cl. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.

Hazard Identification and Personal Protective Equipment (PPE)

NBD-Cl is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as an irritant and may cause allergic skin reactions. It is also suspected of causing genetic defects and is very toxic to aquatic life.[1]

Summary of Hazards:

Hazard StatementGHS ClassificationReference
May intensify fire; oxidizerOxidizing solids, Category 3
May be corrosive to metalsCorrosive to metals, Category 1
Causes skin irritationSkin corrosion/irritation, Category 2
May cause an allergic skin reactionSkin sensitisation, Sub-category 1B
Causes serious eye irritationSerious eye damage/eye irritation, Category 2A
Suspected of causing genetic defectsGerm cell mutagenicity, Category 2
Very toxic to aquatic lifeShort-term (acute) aquatic hazard, Category 1
Causes respiratory tract irritation-

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes and airborne particles causing eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential allergic reactions.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider an impervious apron or suit.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.Prevents inhalation of irritating dust or vapors.

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Wash hands thoroughly after handling.

    • Avoid contact with skin, eyes, and clothing.

    • Minimize dust generation and accumulation.

    • Use with adequate ventilation, preferably in a chemical fume hood.

    • Keep away from heat, sparks, and open flames.

    • Keep away from clothing and other combustible materials.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek medical attention.

Disposal Plan:

Dispose of NBD-Cl and contaminated waste in accordance with all applicable federal, state, and local regulations. It is considered hazardous waste. Avoid release to the environment.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling NBD-Cl and the decision-making process for selecting appropriate PPE.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh NBD-Cl in Fume Hood prep_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve add_reagent Add NBD-Cl Solution to Reaction dissolve->add_reagent monitor Monitor Reaction Progress add_reagent->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify collect_solid Collect Solid Waste purify->collect_solid collect_liquid Collect Liquid Waste purify->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: Experimental workflow for handling NBD-Cl.

cluster_ppe PPE Selection start Assess Experiment Scale and Conditions goggles Safety Goggles start->goggles gloves Nitrile Gloves start->gloves lab_coat Lab Coat start->lab_coat fume_hood Chemical Fume Hood start->fume_hood respirator Respirator (if dust) fume_hood->respirator High Concentration Dust face_shield Face Shield (splash risk) fume_hood->face_shield Large Volume Splash Risk

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.